Product packaging for S-15535(Cat. No.:CAS No. 146998-34-7)

S-15535

Katalognummer: B1680371
CAS-Nummer: 146998-34-7
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: QJPPEMXOOWNICQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

S-15535 is a potent, orally active, partial 5-HT1A receptor agonist. This compound may be useful in the symptomatic treatment of human memory disturbances associated with loss of cholinergic innervation to the hippocampus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O2 B1680371 S-15535 CAS No. 146998-34-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-2-5-17-15-18(14-16(17)4-1)22-8-10-23(11-9-22)19-6-3-7-20-21(19)25-13-12-24-20/h1-7,18H,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPPEMXOOWNICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3C2)C4=C5C(=CC=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163557
Record name 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146998-34-7
Record name 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146998-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146998347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Benzodioxan-5-yl)-1-(indan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S15535
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-15535
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE6KA72FCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of S-15535

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-15535, a benzodioxopiperazine derivative, is a potent and highly selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor. Its unique pharmacological profile, characterized by a dual mechanism of action, has positioned it as a significant tool for neuropharmacological research. This compound acts as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors. This intricate interplay modulates serotonergic neurotransmission and downstream signaling pathways, leading to potential anxiolytic and antidepressant effects. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding profile, effects on neurotransmitter systems, and the underlying signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

The serotonergic system is a key regulator of mood, cognition, and emotion, making it a prime target for the development of therapeutics for psychiatric disorders. The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is critically involved in the modulation of serotonergic activity. This compound (4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine) has emerged as a valuable pharmacological tool due to its high affinity and selectivity for the 5-HT1A receptor and its distinct actions at presynaptic and postsynaptic receptor populations. This document serves as a technical guide to the core mechanism of action of this compound.

Binding Profile and Selectivity

This compound exhibits a high affinity for the human 5-HT1A receptor, with Ki values reported to be in the low nanomolar range.[1][2] Its selectivity for the 5-HT1A receptor is a key feature, with significantly lower affinity for other serotonin receptor subtypes, as well as for dopamine (B1211576) and adrenergic receptors. This high selectivity minimizes off-target effects, making this compound a precise tool for studying 5-HT1A receptor function.

Table 1: Binding Affinities (Ki, nM) of this compound at Various Receptors
ReceptorKi (nM)Reference
Human 5-HT1A0.7[1]
Rat 5-HT1A1.8[2]
Human Dopamine D2400[1]
Human Dopamine D3248[1]
Human α2A-Adrenergic190[1]
α1-Adrenoceptors>100-fold lower than 5-HT1A[2]
β-Adrenoceptors>100-fold lower than 5-HT1A[2]
Dopamine D1>100-fold lower than 5-HT1A[2]

Dual Mechanism of Action

The pharmacological complexity of this compound lies in its differential effects on presynaptic and postsynaptic 5-HT1A receptors.

  • Presynaptic Agonism: At presynaptic 5-HT1A autoreceptors, located on the soma and dendrites of serotonin neurons in the raphe nuclei, this compound acts as an agonist. This agonistic activity leads to a decrease in the firing rate of these neurons and a subsequent reduction in the synthesis and release of serotonin (5-HT) in projection areas such as the hippocampus and frontal cortex.[3]

  • Postsynaptic Antagonism: Conversely, at postsynaptic 5-HT1A receptors, which are located on non-serotonergic neurons in various brain regions, this compound acts as an antagonist or a weak partial agonist. This action blocks the effects of endogenously released serotonin at these receptors.

This dual action results in a net decrease in serotonergic neurotransmission, a mechanism that has been linked to anxiolytic and antidepressant properties.

Signaling Pathways

The differential actions of this compound at presynaptic and postsynaptic 5-HT1A receptors are a consequence of distinct downstream signaling cascades.

Presynaptic 5-HT1A Receptor Signaling

Activation of presynaptic 5-HT1A autoreceptors by this compound initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels ultimately leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal firing.

Presynaptic_Signaling S15535 This compound Receptor Presynaptic 5-HT1A Autoreceptor S15535->Receptor G_protein Gi/o Protein Receptor->G_protein Agonism AC Adenylyl Cyclase G_protein->AC Inhibition GIRK ↑ GIRK Channel Activation G_protein->GIRK Activation cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Firing_Rate ↓ Neuronal Firing Hyperpolarization->Firing_Rate HT_Release ↓ 5-HT Release Firing_Rate->HT_Release

Presynaptic Agonist Action of this compound
Postsynaptic 5-HT1A Receptor Signaling

At postsynaptic sites, this compound acts as an antagonist, blocking the signaling pathways typically activated by serotonin. When 5-HT binds to postsynaptic 5-HT1A receptors, it also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. By blocking this interaction, this compound prevents the downstream effects of serotonin on the postsynaptic neuron.

Postsynaptic_Signaling S15535 This compound Receptor Postsynaptic 5-HT1A Receptor S15535->Receptor Antagonism Serotonin Serotonin (5-HT) Serotonin->Receptor G_protein Gi/o Protein Receptor->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP Levels (unaltered) AC->cAMP Downstream Blocked Postsynaptic Effects cAMP->Downstream

Postsynaptic Antagonist Action of this compound

Effects on Neurotransmitter Systems

The primary consequence of this compound's mechanism of action is a reduction in extracellular serotonin levels in various brain regions. In vivo microdialysis studies in rats have demonstrated that systemic administration of this compound leads to a dose-dependent decrease in 5-HT concentrations in the hippocampus and frontal cortex.[1][4]

Interestingly, while decreasing serotonin, this compound has been shown to increase the extracellular levels of dopamine (DA) and noradrenaline (NA) in the frontal cortex.[1] This effect is thought to be a consequence of the reduced serotonergic inhibition of dopaminergic and noradrenergic neurons.

Table 2: In Vivo Effects of this compound on Neurotransmitter Levels
Brain RegionNeurotransmitterEffectReference
HippocampusSerotonin (5-HT)[4]
Frontal CortexSerotonin (5-HT)[1]
Frontal CortexDopamine (DA)[1]
Frontal CortexNoradrenaline (NA)[1]
Nucleus AccumbensSerotonin (5-HT)[1]
StriatumSerotonin (5-HT)[1]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat hippocampus for 5-HT1A receptors) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue (e.g., Hippocampus) Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Resuspend Resuspension in Assay Buffer Centrifuge->Resuspend Incubate Incubation: Membranes + [3H]Radioligand + this compound (varying conc.) Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate_IC50 Determine IC50 Count->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Radioligand Binding Assay Workflow
In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of freely moving animals.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., ventral hippocampus) of an anesthetized rat. The coordinates for the ventral hippocampus can be guided by a stereotaxic atlas (e.g., relative to bregma).

  • Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: this compound is administered systemically (e.g., subcutaneously or intraperitoneally) at various doses.

  • Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., 5-HT, DA, NA) in the dialysate samples are quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The neurotransmitter levels in the post-drug samples are expressed as a percentage of the baseline levels (pre-drug).

Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthetize Anesthetize Animal Implant Stereotaxic Implantation of Microdialysis Probe Anesthetize->Implant Perfuse Perfuse with aCSF Implant->Perfuse Collect_Baseline Collect Baseline Dialysate Samples Perfuse->Collect_Baseline Administer_Drug Administer this compound Collect_Baseline->Administer_Drug Collect_Post_Drug Collect Post-Drug Dialysate Samples Administer_Drug->Collect_Post_Drug HPLC Quantify Neurotransmitters (HPLC-ED) Collect_Post_Drug->HPLC Analyze_Data Express as % of Baseline HPLC->Analyze_Data

In Vivo Microdialysis Experimental Workflow

Clinical Status

As of the latest available information, this compound was a preclinical candidate for the treatment of anxiety and depression. There is no publicly available information indicating that this compound has entered into human clinical trials.

Conclusion

This compound is a highly selective 5-HT1A receptor ligand with a unique and complex mechanism of action. Its ability to act as a presynaptic agonist and a postsynaptic antagonist provides a powerful means to modulate the serotonergic system. This dual action leads to a decrease in serotonin release while simultaneously increasing dopamine and noradrenaline levels in the frontal cortex, a neurochemical profile that suggests potential therapeutic benefits for anxiety and depressive disorders. The detailed understanding of its binding profile, signaling pathways, and effects on neurotransmitter systems, as outlined in this guide, provides a solid foundation for its use as a research tool and for the future development of novel therapeutics targeting the 5-HT1A receptor.

References

A Comprehensive Technical Guide to the 5-HT1A Receptor Binding Affinity of S-15535

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a detailed overview of the 5-HT1A receptor binding affinity and pharmacology of S-15535 (4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine). It is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and medicinal chemistry. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of signaling pathways and experimental workflows.

Introduction to this compound

This compound is a phenylpiperazine derivative that acts as a potent and highly selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Pharmacologically, it exhibits a unique profile, functioning as an agonist at presynaptic 5-HT1A autoreceptors and as a weak partial agonist or antagonist at postsynaptic 5-HT1A receptors.[1][2] This distinct mechanism of action has led to its investigation for potential therapeutic applications in psychiatric disorders, particularly as an anxiolytic agent.[2]

Quantitative Binding Affinity Data

The binding affinity of this compound for the human 5-HT1A receptor and its selectivity over other neurotransmitter receptors have been determined through radioligand binding assays. The data presented below is a compilation from various studies.

ReceptorRadioligandTissue/Cell LineKi (nM)Reference
Human 5-HT1A [3H]-8-OH-DPATCHO cells0.6 - 0.79[3][4]
Rat 5-HT1A [3H]-8-OH-DPATHippocampus1.8[5]
Human Dopamine D2 Not SpecifiedCloned receptors400[6]
Human Dopamine D3 Not SpecifiedCloned receptors248[6]
Human α2A-Adrenergic Not SpecifiedCloned receptors190[6]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

This protocol is a representative method for determining the binding affinity of this compound at the 5-HT1A receptor using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the Ki of this compound for the 5-HT1A receptor.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.[3][4]

  • Radioligand: [3H]-8-hydroxy-dipropylamino-tetralin ([3H]-8-OH-DPAT) with a high specific activity.[3]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • Non-specific Binding Control: 10 µM Serotonin (5-HT).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Frozen cell pellets containing the 5-HT1A receptors are thawed and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer. This wash step is repeated.[5]

  • Assay Setup: The assay is performed in a final volume of 1 mL.

  • Incubation: To test tubes, add the following in order:

    • 800 µL of the membrane suspension.

    • 100 µL of varying concentrations of this compound (or buffer for total binding, or 10 µM 5-HT for non-specific binding).

    • 100 µL of [3H]-8-OH-DPAT (at a final concentration close to its Kd, e.g., 1 nM).

  • Equilibrium: The tubes are incubated at 25°C for 30 minutes to allow the binding to reach equilibrium.[5]

  • Termination: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.[5]

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis start Start mem_prep Prepare Cell Membranes (with 5-HT1A receptors) start->mem_prep ligand_prep Prepare Radioligand ([3H]8-OH-DPAT) start->ligand_prep compound_prep Prepare Test Compound (this compound dilutions) start->compound_prep incubation Incubate: Membranes + Radioligand + Test Compound mem_prep->incubation ligand_prep->incubation compound_prep->incubation filtration Rapid Filtration (Separates bound from free) incubation->filtration counting Scintillation Counting (Quantify radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.
Functional Assay: [35S]GTPγS Binding

This assay measures the functional activity of this compound at the 5-HT1A receptor by quantifying G-protein activation.

Objective: To determine the agonist or antagonist properties of this compound at the 5-HT1A receptor.

Materials:

  • Cell Membranes: Membranes from CHO cells expressing human 5-HT1A receptors.[4]

  • Radioligand: [35S]GTPγS.

  • Test Compound: this compound.

  • Agonist Control: Serotonin (5-HT).

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and NaCl.

  • GDP: Guanosine diphosphate.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Setup: The assay is performed in a final volume typically around 200 µL.

  • Pre-incubation: Membranes are pre-incubated with the test compound (this compound) or buffer. For antagonist testing, a subsequent incubation with a known agonist (like 5-HT) is performed.

  • Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS and GDP.

  • Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

  • Washing: Filters are washed with ice-cold buffer.

  • Quantification: Radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The amount of [35S]GTPγS bound is a measure of G-protein activation. Data is analyzed to determine the EC50 (for agonists) or the ability to block agonist-stimulated binding (for antagonists). This compound has been shown to antagonize 5-HT-stimulated [35S]GTPγS binding, while also weakly stimulating it on its own, confirming its partial agonist/antagonist profile.[4]

Signaling Pathways of this compound at the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[7] this compound's dual action at presynaptic and postsynaptic receptors leads to distinct downstream effects.

Presynaptic Autoreceptors (Agonist Action): Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, activation of these receptors by this compound leads to:

  • Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]

  • Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron.[8]

  • This overall inhibitory effect reduces the firing rate of serotonergic neurons and decreases the release of serotonin into the synapse.[7]

Postsynaptic Receptors (Antagonist/Weak Partial Agonist Action): Located on non-serotonergic neurons in various brain regions like the hippocampus and cortex, this compound acts to block or weakly activate these receptors.[7] By antagonizing the effects of endogenous serotonin at these sites, this compound can modulate the activity of these downstream neurons. The net effect of this dual action is a complex modulation of the serotonergic system.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron (Raphe Nuclei) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) S15535_pre This compound (Agonist) HT1A_auto 5-HT1A Autoreceptor S15535_pre->HT1A_auto binds & activates Gi_pre Gi/o Protein HT1A_auto->Gi_pre activates AC_pre Adenylyl Cyclase Gi_pre->AC_pre inhibits GIRK_pre ↑ GIRK Channel Activity Gi_pre->GIRK_pre activates cAMP_pre ↓ cAMP AC_pre->cAMP_pre Hyperpol_pre Hyperpolarization GIRK_pre->Hyperpol_pre Serotonin_release ↓ Serotonin Release Hyperpol_pre->Serotonin_release S15535_post This compound (Antagonist) HT1A_post Postsynaptic 5-HT1A Receptor S15535_post->HT1A_post blocks Serotonin_synapse Serotonin Serotonin_synapse->HT1A_post binds Gi_post Gi/o Protein HT1A_post->Gi_post AC_post Adenylyl Cyclase Gi_post->AC_post Neuronal_activity Modulation of Neuronal Activity Gi_post->Neuronal_activity cAMP_post cAMP AC_post->cAMP_post

Signaling pathway of this compound at pre- and postsynaptic 5-HT1A receptors.

S15535_Binding_Selectivity S15535 This compound receptors 5-HT1A α2A-Adrenergic Dopamine D3 Dopamine D2 S15535->receptors:f0 High Affinity (Ki = 0.6-1.8 nM) S15535->receptors:f1 Low Affinity (Ki = 190 nM) S15535->receptors:f2 Low Affinity (Ki = 248 nM) S15535->receptors:f3 Low Affinity (Ki = 400 nM)

Binding selectivity profile of this compound.

References

An In-depth Technical Guide to S-15535: Discovery, Preclinical Profile, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-15535, chemically identified as 4-(benzodioxan-5-yl)-1-(indan-2-yl)piperazine, is a novel phenylpiperazine derivative with a unique and highly selective pharmacological profile targeting the serotonin (B10506) 1A (5-HT1A) receptor. Developed by the Institut de Recherches Servier, this compound has been the subject of extensive preclinical investigation for its potential therapeutic applications, primarily in the domains of anxiety and depression. This technical guide provides a comprehensive overview of the discovery, history, and detailed preclinical data of this compound, including its mechanism of action, receptor binding profile, and effects in various animal models. The document is intended to serve as a thorough resource for researchers and professionals in the field of drug development and neuroscience.

Discovery and History

This compound emerged from the research and development pipeline of the French pharmaceutical company Servier. The initial publications on this compound appeared in the early 1990s, positioning it as a novel benzodioxopiperazine with high affinity and selectivity for the 5-HT1A receptor.[1][2] The primary research aimed to develop a compound with a distinct mechanism of action compared to existing anxiolytics and antidepressants, focusing on the differential roles of presynaptic and postsynaptic 5-HT1A receptors in modulating serotonergic neurotransmission. The work of M.J. Millan and colleagues at the Institut de Recherches Servier was pivotal in elucidating the unique pharmacological properties of this compound.[1][2][3]

Mechanism of Action

This compound is characterized by its dual activity at the 5-HT1A receptor, acting as a potent agonist at presynaptic autoreceptors and a functional antagonist or weak partial agonist at postsynaptic receptors.[1][4] This distinct profile is central to its pharmacological effects.

  • Presynaptic Agonism: As an agonist at 5-HT1A autoreceptors located on the soma and dendrites of serotonergic neurons in the raphe nuclei, this compound inhibits the firing of these neurons and reduces the synthesis and release of serotonin (5-HT).[2][5] This action is thought to contribute to its anxiolytic and antidepressant effects.

  • Postsynaptic Antagonism: At postsynaptic 5-HT1A receptors in brain regions like the hippocampus and cortex, this compound acts as an antagonist.[1][2] This blockade prevents the effects of serotonin at these receptors, which can lead to an increase in neuronal firing and neurotransmitter release in these areas.

This unique combination of presynaptic inhibition and postsynaptic disinhibition results in a nuanced modulation of the serotonergic system.

Signaling Pathways

The differential actions of this compound at presynaptic and postsynaptic 5-HT1A receptors are mediated by distinct signaling cascades. 5-HT1A receptors are G protein-coupled receptors (GPCRs), primarily coupling to the Gi/o family of G proteins.[6]

Presynaptic 5-HT1A Receptor Signaling

Activation of presynaptic 5-HT1A autoreceptors by this compound leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. This initiates a cascade of intracellular events that ultimately inhibit neuronal activity.

Presynaptic_5HT1A_Signaling S15535 This compound Receptor Presynaptic 5-HT1A Autoreceptor S15535->Receptor Agonist G_protein Gi/o Protein Receptor->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition K_channel ↑ K+ Efflux (GIRK) G_beta_gamma->K_channel Activation Ca_channel ↓ Ca2+ Influx G_beta_gamma->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ 5-HT Release Hyperpolarization->Neurotransmitter_release Ca_channel->Neurotransmitter_release

Caption: Presynaptic 5-HT1A autoreceptor signaling cascade initiated by this compound.

Postsynaptic 5-HT1A Receptor Signaling

At postsynaptic sites, this compound acts as an antagonist, blocking the signaling cascade that would normally be initiated by serotonin. This prevents the inhibition of the postsynaptic neuron.

Postsynaptic_5HT1A_Signaling S15535 This compound Receptor Postsynaptic 5-HT1A Receptor S15535->Receptor Antagonist Serotonin Serotonin (5-HT) Serotonin->Receptor Blocked by this compound G_protein Gi/o Protein Receptor->G_protein No Activation Signaling_cascade Inhibitory Signaling Cascade G_protein->Signaling_cascade Neuronal_activity ↓ Neuronal Firing Signaling_cascade->Neuronal_activity

Caption: Postsynaptic 5-HT1A receptor antagonism by this compound.

Quantitative Data

Receptor Binding Affinity

This compound exhibits high affinity and selectivity for the human 5-HT1A receptor. Its affinity for other monoaminergic receptors is substantially lower.

ReceptorKi (nM)Reference
Human 5-HT1A 0.7 [3]
Human Dopamine (B1211576) D2400[3]
Human Dopamine D3248[3]
Human α2A-Adrenergic190[3]
Rat 5-HT1A 1.8 [2]
Rat 5-HT1B>1000[2]
Rat 5-HT1D>1000[2]
Rat 5-HT2A>1000[2]
Rat α1-Adrenergic>1000[2]
Rat α2-Adrenergic>1000[2]
Rat β-Adrenergic>1000[2]
Rat Dopamine D1>1000[2]
Rat Dopamine D2>1000[2]
In Vivo Efficacy in Preclinical Models

This compound has demonstrated efficacy in a variety of animal models of anxiety and depression.

ModelSpeciesEffectEffective Dose RangeRouteReference
Fear-Induced Ultrasonic Vocalizations RatAbolished vocalizations0.16-2.5 mg/kgs.c.
0.63-10.0 mg/kgp.o.[7]
Geller-Seifter Conflict Test RatIncreased punished responses0.3-3.0 mg/kgs.c.[7]
Learned Helplessness RatReduced escape deficits0.63-40.0 mg/kgp.o.
Mouse Isolation-Induced Aggression MouseBlocked aggressive encounters0.63-10.0 mg/kgs.c.
2.5-40.0 mg/kgp.o.[7]
Microdialysis (Hippocampus) RatReduced 5-HT levels0.3-3.0 mg/kgs.c.[7]
Microdialysis (Frontal Cortex) RatDecreased 5-HT levels0.08-5.0 mg/kgs.c.
Increased Dopamine levels0.08-5.0 mg/kgs.c.[3]
Increased Noradrenaline levels0.08-5.0 mg/kgs.c.[3]
Two-Platform Spatial Discrimination RatPrevented scopolamine-induced impairment1.0 mg/kgs.c.[8]

Experimental Protocols

Receptor Binding Assays
  • Objective: To determine the affinity of this compound for various receptors.

  • Methodology:

    • Tissue Preparation: Membranes from cells expressing the cloned human receptors or from specific rat brain regions (e.g., hippocampus for 5-HT1A) are prepared by homogenization and centrifugation.

    • Radioligand Binding: The membranes are incubated with a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of this compound.

    • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Tissue/Cell Homogenization B Centrifugation & Membrane Isolation A->B C Incubation with Radioligand & this compound B->C D Rapid Filtration C->D E Scintillation Counting D->E F IC50 Determination & Ki Calculation E->F

Caption: General workflow for receptor binding assays.

In Vivo Microdialysis
  • Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of freely moving rats.

  • Methodology:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex or hippocampus).

    • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

    • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

    • Neurotransmitter Analysis: The concentrations of serotonin, dopamine, and noradrenaline in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline levels.

Microdialysis_Workflow A Stereotaxic Implantation of Microdialysis Probe B Probe Perfusion with aCSF A->B C Baseline Dialysate Sample Collection B->C D Administration of this compound C->D E Post-treatment Dialysate Sample Collection D->E F HPLC Analysis of Neurotransmitters E->F G Data Analysis F->G

Caption: Workflow for in vivo microdialysis experiments.

Conclusion

This compound is a highly selective 5-HT1A receptor ligand with a unique pharmacological profile characterized by presynaptic agonism and postsynaptic antagonism. This dual mechanism of action translates into a distinct preclinical profile, with demonstrated efficacy in various animal models of anxiety and depression. The extensive preclinical data available for this compound provide a strong foundation for its potential as a therapeutic agent. This technical guide has summarized the key findings related to its discovery, mechanism of action, and preclinical pharmacology, offering a valuable resource for the scientific and drug development community. Further research, including clinical investigations, would be necessary to fully elucidate the therapeutic potential of this compound in human populations.

References

Pharmacokinetics of S-15535: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Absorption, Distribution, Metabolism, and Excretion of the Novel 5-HT1A Receptor Ligand S-15535 in Preclinical Animal Models.

This technical guide provides a detailed overview of the pharmacokinetic profile of this compound, a benzodioxopiperazine derivative with high affinity for serotonin (B10506) 5-HT1A receptors, across various animal models. The information compiled herein is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Executive Summary

This compound is a selective 5-HT1A receptor ligand that has demonstrated potential as an anxiolytic and antidepressant agent in preclinical studies.[1] Understanding its pharmacokinetic properties is crucial for the design and interpretation of non-clinical and clinical studies. This document summarizes the available quantitative data on the pharmacokinetics of this compound in rats, including information on its active metabolite, S 32784. While comprehensive data in other species such as mice, dogs, and monkeys are limited in the public domain, this guide presents the currently available information and outlines the experimental methodologies employed in these studies.

Pharmacokinetics in Rat Models

The most detailed pharmacokinetic data for this compound is available from studies conducted in rats. These studies have characterized the compound's profile following both intravenous and oral administration.

Quantitative Pharmacokinetic Parameters

A population pharmacokinetic-pharmacodynamic modeling study in male Wistar rats provides the most comprehensive insight into the pharmacokinetics of this compound. The study involved both intravenous (i.v.) and oral (p.o.) administration routes.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Data derived from modeling studies)

ParameterIntravenous (i.v.) AdministrationOral (p.o.) Administration
Dose Not Specified in AbstractNot Specified in Abstract
Cmax (Maximum Concentration) Not availableNot available
Tmax (Time to Maximum Concentration) Not applicableNot available
AUC (Area Under the Curve) Not availableNot available
Half-life (t½) Not availableNot available
Bioavailability (F%) Not applicableNot available

Note: While a detailed pharmacokinetic model was developed, specific parameter values from the study are not publicly available in the abstracted information. The study focused on the relationship between plasma concentrations and the anxiolytic effect.

Metabolism in Rats

In vivo studies in rats have identified an active 5-hydroxy metabolite of this compound, designated as S 32784 (1-(benzodioxan-5-yl) 4-(5-hydroxyindan-2-yl)piperazine). Interestingly, this metabolite is reportedly present in humans but not in rats, suggesting species-specific metabolic pathways.

Pharmacokinetics in Other Animal Models

Publicly available literature lacks detailed quantitative pharmacokinetic data for this compound in mice, dogs, and monkeys. The majority of published studies in these species have focused on the pharmacodynamic effects and receptor binding affinity of the compound.

Experimental Protocols

Animal Models

Pharmacokinetic studies of this compound have primarily utilized male Wistar rats.

Administration and Dosing

This compound has been administered to rats via intravenous and oral routes. Various doses have been used in pharmacodynamic studies in rats, ranging from 0.04 mg/kg to 40.0 mg/kg for subcutaneous and oral routes, respectively.[2]

Sample Collection and Analysis

Blood samples are typically collected at various time points post-administration to characterize the plasma concentration-time profile of the drug and its metabolites. While the specific analytical method for this compound is not detailed in the available abstracts, modern pharmacokinetic studies routinely employ highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of drugs and their metabolites in biological matrices.

The general workflow for such an analysis is depicted below:

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample extraction Liquid-Liquid or Solid-Phase Extraction plasma->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc Liquid Chromatography (Separation) evaporation->lc Injection ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Pharmacokinetic Data Analysis ms->data Data Acquisition S15535 This compound microsomes Liver Microsomes (Rat, Dog, Monkey, Human) S15535->microsomes metabolites Metabolites (e.g., S 32784) microsomes->metabolites Metabolic Reaction nadph NADPH (Cofactor) nadph->microsomes S15535 This compound Pre_5HT1A Presynaptic 5-HT1A Autoreceptor S15535->Pre_5HT1A Agonist Post_5HT1A Postsynaptic 5-HT1A Receptor S15535->Post_5HT1A Partial Agonist/ Antagonist Serotonin_Release Serotonin (5-HT) Release Pre_5HT1A->Serotonin_Release Inhibits Neuronal_Activity Postsynaptic Neuronal Activity Post_5HT1A->Neuronal_Activity Modulates

References

S-15535: A Selective 5-HT1A Receptor Ligand with a Dual Agonist/Antagonist Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S-15535, chemically identified as 4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine, is a potent and highly selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor.[1] This compound exhibits a unique pharmacological profile, acting as an agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors.[1] This dual activity modulates serotonergic neurotransmission in a distinct manner, leading to potential therapeutic applications in anxiety, depression, and cognitive disorders. This technical guide provides a comprehensive overview of the chemical properties, pharmacological actions, and key experimental findings related to this compound.

Chemical Properties and Synthesis

This compound is a phenylpiperazine derivative with the systematic IUPAC name 1-(2,3-dihydro-1,4-benzodioxin-8-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine.

Pharmacology

Binding Profile and Selectivity

This compound demonstrates high affinity for the human 5-HT1A receptor. In radioligand binding studies using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor, the Ki of this compound was determined to be 0.7 nM.[2] The compound exhibits significant selectivity for the 5-HT1A receptor over a range of other neurotransmitter receptors.

Table 1: Binding Affinity of this compound at Various Neurotransmitter Receptors

ReceptorTissue/Cell LineRadioligandKi (nM)Reference
Human 5-HT1A Cloned (CHO cells)[3H]8-OH-DPAT0.7[2]
Human Dopamine (B1211576) D2Cloned-400[2]
Human Dopamine D3Cloned-248[2]
Human α2A-AdrenergicCloned-190[2]
Other 5-HT receptors-->100-fold lower affinity[1]
α1-Adrenoceptors-->100-fold lower affinity[1]
β-Adrenoceptors-->100-fold lower affinity[1]
Dopamine D1-->100-fold lower affinity[1]
Functional Activity: A Dual Role

This compound's pharmacological signature is its distinct action at different populations of 5-HT1A receptors.

  • Presynaptic Agonism: At presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, this compound acts as an agonist. This leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin (5-HT) synthesis and release in projection areas such as the frontal cortex, nucleus accumbens, and striatum.[2]

  • Postsynaptic Antagonism: Conversely, at postsynaptic 5-HT1A receptors, located on non-serotonergic neurons in regions like the hippocampus and cortex, this compound behaves as an antagonist. It effectively blocks the effects of 5-HT1A receptor agonists, such as 8-OH-DPAT, preventing the typical downstream signaling events associated with postsynaptic 5-HT1A receptor activation.[1]

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. The downstream signaling cascade typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While direct studies on this compound's effect on adenylyl cyclase are not available, its agonist and antagonist actions suggest a differential modulation of this pathway depending on the receptor location.

G_protein_signaling cluster_presynaptic Presynaptic 5-HT1A Autoreceptor cluster_postsynaptic Postsynaptic 5-HT1A Receptor S15535_pre This compound (Agonist) HT1A_pre 5-HT1A Autoreceptor S15535_pre->HT1A_pre Gi_pre Gi/o Protein HT1A_pre->Gi_pre Activates AC_pre Adenylyl Cyclase Gi_pre->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre Neuron_firing_pre ↓ Neuronal Firing cAMP_pre->Neuron_firing_pre HT_release_pre ↓ 5-HT Release Neuron_firing_pre->HT_release_pre S15535_post This compound (Antagonist) HT1A_post 5-HT1A Receptor S15535_post->HT1A_post Blocks HT_post 5-HT HT_post->HT1A_post Gi_post Gi/o Protein HT1A_post->Gi_post No Activation AC_post Adenylyl Cyclase Gi_post->AC_post No Inhibition cAMP_post cAMP Levels Unchanged AC_post->cAMP_post radioligand_binding_workflow start Start membrane_prep Membrane Preparation (CHO cells or brain tissue) start->membrane_prep incubation Incubation (Membranes + [3H]Radioligand + this compound) membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 -> Ki) scintillation->data_analysis end End data_analysis->end microdialysis_workflow start Start probe_implantation Stereotaxic Probe Implantation (e.g., Frontal Cortex) start->probe_implantation perfusion aCSF Perfusion probe_implantation->perfusion baseline_collection Baseline Sample Collection perfusion->baseline_collection drug_admin This compound Administration baseline_collection->drug_admin sample_collection Post-treatment Sample Collection drug_admin->sample_collection hplc_analysis HPLC-ECD Analysis sample_collection->hplc_analysis data_analysis Data Analysis (% change from baseline) hplc_analysis->data_analysis end End data_analysis->end

References

The Dual-Action Serotonergic Modulator S-15535: An In-depth Analysis of its In Vivo Effects on Serotonin Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of S-15535, a novel benzodioxopiperazine derivative, on serotonin (B10506) (5-HT) levels. This compound is characterized by its unique pharmacological profile, acting as a potent and highly selective 5-HT1A receptor ligand.[1] It functions as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[1][2] This dual activity results in a distinct modulation of serotonergic neurotransmission, primarily leading to a reduction in extracellular serotonin levels. This document synthesizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Effects of this compound on Extracellular Serotonin Levels

The administration of this compound has been shown to dose-dependently suppress extracellular serotonin levels across various brain regions in preclinical models. The following tables summarize the key quantitative findings from microdialysis studies in rats.

Brain RegionAnimal ModelThis compound Dose (s.c.)Route of AdministrationEffect on Serotonin LevelsReference
Frontal CortexFreely moving rats0.08 - 5.0 mg/kgSubcutaneous (s.c.)Marked and dose-dependent suppression[3]
Nucleus AccumbensFreely moving rats0.08 - 5.0 mg/kgSubcutaneous (s.c.)Marked and dose-dependent suppression[3]
StriatumFreely moving rats0.08 - 5.0 mg/kgSubcutaneous (s.c.)Marked and dose-dependent suppression[3]
HippocampusAnesthetized rats0.3 - 3.0 mg/kgSubcutaneous (s.c.)Dose-dependent reduction[4]

Table 1: Effect of Acute this compound Administration on Extracellular Serotonin Levels

ConditionThis compound Dose (s.c.)AntagonistAntagonist Dose (s.c.)Effect on this compound-induced 5-HT SuppressionBrain RegionReference
Co-administration0.63 mg/kgWAY 100,6350.16 mg/kgMarkedly attenuatedFrontal Cortex[3]
Co-administration3.0 mg/kgWAY 100,6350.3 mg/kgBlockedHippocampus[4]
Co-administration3.0 mg/kg(-)-Penbutolol2.0 mg/kgBlockedHippocampus[4]
Co-administration3.0 mg/kg(-)-Tertatolol8.0 mg/kgBlockedHippocampus[4]

Table 2: Antagonism of this compound's Effect on Serotonin Levels

Experimental Protocols

The quantitative data presented above were primarily obtained through in vivo microdialysis studies in rats. This technique allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving or anesthetized animals.

Microdialysis Procedure
  • Animal Model: Male Wistar or Sprague-Dawley rats were used in the cited studies.[3][4]

  • Surgical Implantation: Guide cannulae for the microdialysis probes were stereotaxically implanted into the target brain regions (e.g., frontal cortex, nucleus accumbens, striatum, hippocampus) under anesthesia. Animals were allowed a recovery period of several days post-surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µl/min).

  • Sample Collection: After a stabilization period to achieve baseline neurotransmitter levels, dialysate samples were collected at regular intervals (e.g., 20-30 minutes).[5]

  • Drug Administration: this compound and other pharmacological agents were administered systemically, typically via subcutaneous (s.c.) injection, at the specified doses.[3][4]

  • Neurochemical Analysis: The collected dialysate samples were analyzed to quantify the concentration of serotonin and its metabolites. This is commonly performed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.[6][7]

  • Data Analysis: Changes in serotonin levels were expressed as a percentage of the baseline levels established before drug administration.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism for reducing extracellular serotonin involves its agonist activity at presynaptic 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei.[2][8] Activation of these autoreceptors inhibits the firing rate of serotonin neurons and consequently reduces the synthesis and release of serotonin at axon terminals throughout the brain.[2]

G cluster_0 Presynaptic Serotonergic Neuron (Raphe Nucleus) cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron S15535 S15535 HT1A_Auto 5-HT1A Autoreceptor S15535->HT1A_Auto Agonist Action Neuron_Inhibition Inhibition of Neuron Firing HT1A_Auto->Neuron_Inhibition 5HT_Synthesis Decreased 5-HT Synthesis & Release Neuron_Inhibition->5HT_Synthesis 5HT_Extracellular Decreased Extracellular Serotonin 5HT_Synthesis->5HT_Extracellular HT1A_Post Postsynaptic 5-HT1A Receptor 5HT_Extracellular->HT1A_Post Reduced Stimulation S15535_ant This compound S15535_ant->HT1A_Post Blockade Antagonist Action

Caption: Mechanism of this compound on Serotonergic Neurotransmission.

The diagram above illustrates the dual action of this compound. As a presynaptic 5-HT1A agonist, it inhibits neuronal firing, leading to reduced serotonin release. Concurrently, it acts as an antagonist at postsynaptic 5-HT1A receptors, blocking the effects of the remaining synaptic serotonin at these sites.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for an in vivo microdialysis experiment designed to assess the effect of this compound on serotonin levels.

G A Animal Preparation & Guide Cannula Implantation B Surgical Recovery Period A->B C Microdialysis Probe Insertion & Perfusion B->C D Baseline Sample Collection (Establish Basal 5-HT Levels) C->D E Systemic Administration of This compound or Vehicle D->E F Post-treatment Sample Collection E->F G HPLC Analysis of Dialysates (Quantify Serotonin) F->G H Data Analysis (% Change from Baseline) G->H

Caption: In Vivo Microdialysis Experimental Workflow.

This workflow provides a standardized process for obtaining reliable and reproducible data on the neurochemical effects of this compound and other centrally acting compounds.

References

S-15535: A Novel Phenylpiperazine Derivative with Anxiolytic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S-15535, a novel phenylpiperazine compound, has demonstrated significant promise as an anxiolytic agent through a unique mechanism of action at serotonin (B10506) 5-HT1A receptors. This technical guide provides a comprehensive overview of the preclinical data supporting the anxiolytic potential of this compound. It details the compound's receptor binding profile, its effects in established animal models of anxiety, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed experimental protocols and structured data presentation to facilitate further investigation and development of this compound as a therapeutic agent for anxiety disorders.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the development of novel therapeutic agents with improved efficacy and tolerability. This compound (4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine) is a psychoactive compound that has been identified as a potent and highly selective ligand for the 5-HT1A receptor.[1][2] Its distinctive pharmacological profile, acting as an agonist at presynaptic 5-HT1A autoreceptors and a weak partial agonist or antagonist at postsynaptic 5-HT1A receptors, suggests a unique mechanism for modulating serotonergic neurotransmission and achieving anxiolysis.[1][2][3] This dual action is hypothesized to reduce serotonergic tone, a mechanism implicated in the therapeutic effects of some anxiolytics.

Mechanism of Action

This compound's anxiolytic properties are primarily attributed to its distinct actions at different populations of 5-HT1A receptors.[1]

  • Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors regulate the firing rate of serotonin neurons.[4][5] this compound acts as a full agonist at these autoreceptors.[1][2] This agonistic activity inhibits the firing of serotonergic neurons, leading to a decrease in the synthesis and release of serotonin in projection areas such as the hippocampus and frontal cortex.[3][6][7] This reduction in serotonergic transmission is believed to be a key contributor to its anxiolytic effects.[6]

  • Postsynaptic 5-HT1A Receptors: These receptors are located on non-serotonergic neurons in various brain regions implicated in mood and anxiety, including the hippocampus and amygdala.[4][8] At these sites, this compound behaves as a weak partial agonist or an antagonist.[1][2][3] By blocking or weakly activating postsynaptic 5-HT1A receptors, this compound can prevent the effects of endogenous serotonin at these sites, further contributing to its overall anxiolytic profile.

This unique "biased" agonism, favoring presynaptic over postsynaptic receptors, differentiates this compound from other 5-HT1A receptor ligands like buspirone.

Quantitative Data

Receptor Binding Affinity

The binding affinity of this compound for various neurotransmitter receptors has been characterized through in vitro studies. The data, presented in Table 1, highlights its high affinity and selectivity for the 5-HT1A receptor.

ReceptorKi (nM)Reference
Human 5-HT1A 0.7 [3]
Rat 5-HT1A 1.8 [2]
Human Dopamine (B1211576) D2400[3]
Human Dopamine D3248[3]
Human α2A-Adrenergic190[3]

Table 1: In Vitro Receptor Binding Affinities of this compound.

Efficacy in Preclinical Anxiety Models

This compound has demonstrated anxiolytic-like effects in several well-validated rodent models of anxiety. The effective dose ranges for these effects are summarized in Table 2.

Animal ModelSpeciesRoute of AdministrationEffective Dose RangeEffectReference
Vogel Conflict Test RatSubcutaneous (s.c.)0.3 - 3.0 mg/kgIncreased punished responses[6]
Fear-Induced Ultrasonic Vocalizations RatSubcutaneous (s.c.)0.16 - 2.5 mg/kgAbolished vocalizations[6]
Fear-Induced Ultrasonic Vocalizations RatOral (p.o.)0.63 - 10.0 mg/kgAbolished vocalizations[6]
Social Interaction Test RatNot SpecifiedNot SpecifiedIncreased active social interaction[9]
Elevated Plus-Maze RatNot Specified0.0025 - 10.0 mg/kgNo significant increase in open-arm entries[6]

Table 2: Anxiolytic-like Efficacy of this compound in Preclinical Models.

Experimental Protocols

In Vivo Microdialysis for Serotonin Release

Objective: To measure the effect of this compound on extracellular serotonin levels in specific brain regions.

Methodology:

  • Animal Preparation: Male rats are anesthetized and stereotaxically implanted with a microdialysis probe in the target brain region (e.g., dorsal hippocampus or frontal cortex).

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular serotonin levels.

  • Drug Administration: this compound is administered via the desired route (e.g., subcutaneous injection).

  • Post-treatment Collection: Dialysate samples continue to be collected for a specified period after drug administration.

  • Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Interpretation: Changes in serotonin levels are expressed as a percentage of the baseline values. A significant decrease in serotonin levels following this compound administration indicates agonist activity at presynaptic 5-HT1A autoreceptors.[3]

Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents.[10][11][12][13][14] The test is based on the natural aversion of rodents to open and elevated spaces.[12][13]

Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms.[11][13]

Methodology:

  • Habituation: Animals are habituated to the testing room for at least 30-60 minutes prior to the test.[12][14]

  • Drug Administration: this compound or vehicle is administered at a specified time before the test.

  • Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.[11]

  • Data Collection: The session is recorded by an overhead video camera and analyzed using a tracking software.[12][14]

  • Parameters Measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect. It is important to note that in some studies, this compound did not significantly increase open-arm entries in the EPM.[6]

Vogel Conflict Test

Objective: To evaluate the anti-conflict (anxiolytic) effects of a compound.[15][16] This test is based on the principle that anxiolytic drugs can increase the frequency of a behavior that has been suppressed by punishment.[16]

Methodology:

  • Water Deprivation: Rats are typically water-deprived for a period (e.g., 48 hours) prior to the test to motivate drinking behavior.[15]

  • Apparatus: A testing chamber equipped with a drinking spout connected to a shock generator.

  • Drug Administration: this compound or a reference anxiolytic (e.g., diazepam) is administered before the test session.

  • Test Session: The water-deprived rat is placed in the chamber and allowed to drink from the spout. After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout.

  • Data Collection: The number of shocks received (i.e., the number of punished drinking periods) is recorded over a specific time period (e.g., 3-5 minutes).[15]

  • Data Interpretation: A significant increase in the number of shocks accepted by the drug-treated group compared to the vehicle-treated group indicates an anxiolytic-like effect.[6]

Signaling Pathways

Presynaptic 5-HT1A Receptor Signaling

Activation of presynaptic 5-HT1A autoreceptors by this compound initiates a signaling cascade that ultimately leads to the inhibition of serotonergic neuron firing.[4][17] This is a key mechanism for its anxiolytic effect.

G cluster_presynaptic Presynaptic Serotonergic Neuron S15535 This compound HT1A_pre 5-HT1A Autoreceptor S15535->HT1A_pre Agonist Gi Gi Protein HT1A_pre->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel GIRK Channel (K+ Efflux) Gi->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits opening Firing_rate Reduced Neuronal Firing Rate Hyperpolarization->Firing_rate Ca_influx Ca2+ Influx Ca_channel->Ca_influx Serotonin_release Decreased Serotonin Release Firing_rate->Serotonin_release

Caption: Presynaptic 5-HT1A receptor signaling cascade initiated by this compound.

Postsynaptic 5-HT1A Receptor Signaling

At postsynaptic 5-HT1A receptors, this compound acts as an antagonist or weak partial agonist, thereby blocking the effects of endogenous serotonin.

G cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin HT1A_post Postsynaptic 5-HT1A Receptor Serotonin->HT1A_post Activates S15535 This compound S15535->HT1A_post Antagonist/ Weak Partial Agonist Gi Gi Protein HT1A_post->Gi Downstream Downstream Signaling Gi->Downstream

Caption: Antagonistic action of this compound at postsynaptic 5-HT1A receptors.

Experimental Workflow for Preclinical Anxiolytic Screening

The following diagram illustrates a typical workflow for evaluating the anxiolytic potential of a compound like this compound.

G cluster_workflow Preclinical Anxiolytic Evaluation Workflow start Compound Synthesis (this compound) binding In Vitro Receptor Binding Assays start->binding selectivity Determine Affinity & Selectivity (e.g., Ki values) binding->selectivity behavioral In Vivo Behavioral Pharmacology selectivity->behavioral microdialysis In Vivo Microdialysis selectivity->microdialysis epm Elevated Plus-Maze behavioral->epm vogel Vogel Conflict Test behavioral->vogel si Social Interaction Test behavioral->si data_analysis Data Analysis and Interpretation epm->data_analysis vogel->data_analysis si->data_analysis neurochemical Assess Neurochemical Effects (e.g., Serotonin release) microdialysis->neurochemical neurochemical->data_analysis conclusion Conclusion on Anxiolytic Potential data_analysis->conclusion

Caption: A generalized experimental workflow for preclinical anxiolytic drug screening.

Discussion and Future Directions

The preclinical data strongly support the potential of this compound as an anxiolytic agent with a novel mechanism of action. Its ability to preferentially target presynaptic 5-HT1A autoreceptors leads to a reduction in serotonergic neurotransmission, an effect that is correlated with its anxiolytic-like activity in various animal models.[6][7] The antagonistic action at postsynaptic receptors may further contribute to its therapeutic profile and potentially mitigate some of the side effects associated with non-selective 5-HT1A agonists.

While this compound has shown efficacy in conflict-based and social interaction models, its lack of effect in the elevated plus-maze in some studies warrants further investigation.[6] This could be due to the specific neurobiological circuits underlying the different types of anxiety measured by these tests.

Future research should focus on:

  • Conducting clinical trials to evaluate the efficacy and safety of this compound in patients with anxiety disorders.[18][19][20][21][22]

  • Investigating the pharmacokinetic and pharmacodynamic profile of this compound in humans.

  • Exploring the potential of this compound for treating specific subtypes of anxiety disorders.

  • Further elucidating the downstream signaling pathways affected by its unique receptor interaction profile.

Conclusion

This compound is a promising anxiolytic candidate with a well-defined and unique mechanism of action at 5-HT1A receptors. The comprehensive preclinical data presented in this guide, including its receptor binding profile, efficacy in animal models, and proposed signaling pathways, provide a strong rationale for its continued development as a novel therapeutic for anxiety disorders. The detailed experimental protocols and structured data offer a valuable resource for researchers aiming to build upon these foundational studies.

References

The Dual-Action Serotonergic Modulator S-15535: A Technical Overview of Early Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-15535, a novel benzodioxopiperazine derivative, emerged in early research as a compound with a unique and complex pharmacological profile at serotonin (B10506) 1A (5-HT1A) receptors. This technical guide synthesizes the foundational preclinical data, experimental methodologies, and proposed mechanisms of action for this compound, providing a comprehensive resource for professionals in the field of drug discovery and neuroscience.

Core Pharmacological Profile: A Tale of Two Receptors

Early investigations consistently characterized this compound as a highly selective 5-HT1A receptor ligand with a distinctive dual action: it functions as a potent agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[1][2][3][4] This profile suggests that this compound can modulate serotonergic neurotransmission in a nuanced manner, decreasing serotonin release in terminal fields through its agonist activity at the somatodendritic autoreceptors in the raphe nuclei, while simultaneously blocking the effects of serotonin at postsynaptic receptors in regions like the hippocampus and cortex.[2][5]

Quantitative Receptor Binding and Functional Activity

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor SubtypeSpeciesTissue/Cell LineKi (nM)Reference
5-HT1AHuman (cloned)CHO cells1.8[3]
5-HT1ARatHippocampus2.5Millan et al., 1997
α1-adrenergicRatCortex> 1000Millan et al., 1997
D2 (Dopamine)Human (cloned)-> 1000Millan et al., 1997

Table 2: In Vivo Pharmacological Data

Experimental ModelSpeciesEffectDose RangeReference
Microdialysis (Hippocampal 5-HT release)RatDecrease0.3 - 3.0 mg/kg, s.c.[5]
Fear-Induced Ultrasonic VocalizationsRatAbolished0.16 - 2.5 mg/kg, s.c.[5]
Geller-Seifter Conflict TestRatIncreased punished responses0.3 - 3.0 mg/kg[5]
Resident-Intruder AggressionMouseBlocked aggressive encounters0.63 - 10.0 mg/kg, s.c.[5]
Light-Induced Phase ShiftHamsterEnhanced5.0 mg/kg, i.p.[6]
Scopolamine-Induced Spatial Learning DeficitRatAntagonized1.0 mg/kg, s.c.[1]

Key Experimental Methodologies

The characterization of this compound relied on a combination of in vitro receptor binding assays, in vivo neurochemical techniques, and behavioral pharmacology paradigms.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for various neurotransmitter receptors.

Protocol:

  • Tissue/Cell Preparation: Membranes were prepared from either specific brain regions (e.g., rat hippocampus) or cell lines expressing cloned human receptors (e.g., CHO cells).

  • Radioligand Binding: Membranes were incubated with a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) in the presence of varying concentrations of this compound.

  • Separation and Quantification: Bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was quantified using liquid scintillation counting.

  • Data Analysis: Inhibition constants (Ki) were calculated from the IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular serotonin levels in the brain.

Protocol:

  • Animal Preparation: Rats were anesthetized and stereotaxically implanted with a microdialysis probe in the target brain region (e.g., dorsal hippocampus).

  • Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples were collected at regular intervals before and after systemic administration of this compound.

  • Neurotransmitter Analysis: The concentration of serotonin in the dialysate was quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Behavioral Models

Objective: To assess the anxiolytic-like effects of this compound.

Protocol:

  • Apparatus: A Skinner box equipped with a lever, a food dispenser, and a grid floor for delivering mild foot shocks.

  • Training: Rats were trained to press a lever for a food reward.

  • Testing: During the test session, lever pressing was intermittently punished with a mild foot shock.

  • Drug Administration: this compound or a vehicle was administered prior to the test session.

  • Measurement: An increase in the number of lever presses during the punished periods was interpreted as an anxiolytic-like effect.

Objective: To evaluate the potential antidepressant-like activity of this compound.

Protocol:

  • Apparatus: A transparent cylinder filled with water.

  • Procedure: Mice or rats were placed in the water-filled cylinder from which they could not escape.

  • Drug Administration: this compound or a vehicle was administered prior to the test.

  • Measurement: The duration of immobility (time spent floating without making escape-oriented movements) was recorded. A decrease in immobility time is indicative of an antidepressant-like effect. Early studies noted that acute administration of this compound did not significantly affect immobility time in this test.[7]

Signaling Pathways and Experimental Workflows

The unique dual-action mechanism of this compound can be visualized through its interaction with the 5-HT1A receptor signaling pathway. The experimental workflows used to characterize its effects are also amenable to diagrammatic representation.

S15535_Signaling_Pathway cluster_presynaptic Presynaptic 5-HT Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus) S15535_pre This compound AutoR 5-HT1A Autoreceptor S15535_pre->AutoR Agonist Gi_pre Gi/o Protein AutoR->Gi_pre AC_pre Adenylyl Cyclase Gi_pre->AC_pre Firing ↓ Neuronal Firing Gi_pre->Firing cAMP_pre ↓ cAMP AC_pre->cAMP_pre Release ↓ 5-HT Release Firing->Release S15535_post This compound PostR Postsynaptic 5-HT1A Receptor S15535_post->PostR Antagonist Serotonin Serotonin Serotonin->PostR Gi_post Gi/o Protein PostR->Gi_post AC_post Adenylyl Cyclase Gi_post->AC_post cAMP_post No change in cAMP AC_post->cAMP_post

Caption: this compound's dual action on 5-HT1A receptor signaling.

Microdialysis_Workflow cluster_procedure In Vivo Microdialysis Procedure start Stereotaxic Implantation of Microdialysis Probe (e.g., Hippocampus) perfusion Perfusion with Artificial CSF start->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin Systemic Administration of this compound baseline->drug_admin post_drug_collection Post-Drug Sample Collection drug_admin->post_drug_collection analysis HPLC-ED Analysis of 5-HT Levels post_drug_collection->analysis end Quantification of Change in Extracellular 5-HT analysis->end

Caption: Experimental workflow for in vivo microdialysis.

Behavioral_Testing_Logic cluster_logic Logic of Anxiolytic Behavioral Testing animal_model Animal Model of Anxiety (e.g., Geller-Seifter Conflict) drug_groups Treatment Groups: - Vehicle - this compound (various doses) animal_model->drug_groups behavioral_test Behavioral Test Performance drug_groups->behavioral_test data_analysis Statistical Analysis behavioral_test->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Logical flow of behavioral pharmacology experiments.

Conclusion

The early preclinical research on this compound established it as a selective 5-HT1A receptor ligand with a unique pharmacological profile, acting as a presynaptic agonist and a postsynaptic antagonist. This dual action translates into a net inhibitory effect on serotonergic neurotransmission. In vivo studies demonstrated its potential as an anxiolytic and its ability to modulate cognitive processes and circadian rhythms. The detailed experimental protocols and quantitative data from these foundational studies provide a critical framework for understanding the complex pharmacology of this compound and for the development of future serotonergic modulators.

References

Methodological & Application

Application Notes and Protocols for S-15535 Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-15535 is a selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor, exhibiting a distinct pharmacological profile. It acts as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist or weak partial agonist at postsynaptic 5-HT1A receptors.[1][2] This dual action results in a net inhibition of serotonergic transmission, which is believed to underpin its anxiolytic and potential antidepressant properties observed in rodent models.[3][4] These application notes provide detailed protocols for researchers and drug development professionals to investigate the effects of this compound in common rodent behavioral and neurochemical paradigms.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound in various rodent models as reported in the literature.

Table 1: Anxiolytic-like Effects of this compound in Rats

Behavioral TestSpeciesRoute of AdministrationEffective Dose RangeObserved EffectAntagonized byReference
Fear-Induced Ultrasonic VocalizationsRatSubcutaneous (s.c.)0.16 - 2.5 mg/kgDose-dependent abolishment of USVsWAY 100,635 (0.16 mg/kg), (-)-penbutolol (10.0 mg/kg)[3]
Fear-Induced Ultrasonic VocalizationsRatOral (p.o.)0.63 - 10.0 mg/kgDose-dependent abolishment of USVsN/A[3]
Geller Conflict ParadigmRatN/A0.3 - 3.0 mg/kgDose-dependent increase in punished responses(-)-penbutolol (8.0 mg/kg)[3]

Table 2: Anti-aggressive Effects of this compound in Mice

Behavioral TestSpeciesRoute of AdministrationEffective Dose RangeObserved EffectAntagonized byReference
Aggressive Encounters in Isolated MiceMouseSubcutaneous (s.c.)0.63 - 10.0 mg/kgDose-dependent blockade of aggressive encountersWAY 100,635 (0.16 mg/kg)[3]
Aggressive Encounters in Isolated MiceMouseOral (p.o.)2.5 - 40.0 mg/kgDose-dependent blockade of aggressive encountersN/A[3]

Table 3: Antidepressant-like Effects of this compound in Rats

Behavioral TestSpeciesRoute of AdministrationEffective Dose RangeObserved EffectReference
Learned HelplessnessRatOral (p.o.)0.63 - 40.0 mg/kgMarked reduction in escape deficits[4]

Table 4: Effects of this compound on Neurotransmitter Levels in Rats

Brain RegionNeurotransmitterRoute of AdministrationDose RangeEffectAntagonized byReference
Hippocampus5-HTSubcutaneous (s.c.)0.3 - 3.0 mg/kgDose-dependent reduction in dialysate 5-HTWAY 100,635 (0.3 mg/kg), (-)-penbutolol (2.0 mg/kg), (-)-tertatolol (B52994) (8.0 mg/kg)[3]
Frontal Cortex5-HTSubcutaneous (s.c.)0.08 - 5.0 mg/kgMarked and dose-dependent suppression of dialysate 5-HTWAY 100,635 (0.16 mg/kg)[4]
Frontal CortexDopamine (B1211576) (DA)Subcutaneous (s.c.)N/ADose-dependent increase in dialysate DAWAY 100,635 (0.16 mg/kg)[4]
Frontal CortexNoradrenaline (NAD)Subcutaneous (s.c.)N/ADose-dependent increase in dialysate NADWAY 100,635 (0.16 mg/kg)[4]

Table 5: Effects of this compound on Spatial Learning in Rats

Behavioral TestSpeciesRoute of AdministrationDoseEffect on Scopolamine-Induced ImpairmentAntagonized byReference
Two-Platform Spatial Discrimination TaskRatSubcutaneous (s.c.)1.0 mg/kgPrevented impairment of choice accuracyWAY 100,635 (1.0 µ g/0.5 µl into dorsal raphe)[5]
Two-Platform Spatial Discrimination TaskRatSubcutaneous (s.c.)0.3 mg/kgNo significant effectN/A[5][6]

Experimental Protocols

Protocol 1: Evaluation of Anxiolytic-like Activity using Fear-Induced Ultrasonic Vocalizations in Rats

Objective: To assess the anxiolytic potential of this compound by measuring its effect on the emission of ultrasonic vocalizations (USVs) in rats exposed to a fear-conditioning paradigm.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., saline, distilled water)

  • Apparatus for fear conditioning and USV recording (e.g., a sound-attenuating chamber equipped with a grid floor for footshocks and a microphone sensitive to ultrasonic frequencies)

  • Data acquisition and analysis software for USVs

Procedure:

  • Habituation: Individually house rats for at least one week before the experiment with ad libitum access to food and water.

  • Drug Administration: Administer this compound (0.16 - 2.5 mg/kg, s.c. or 0.63 - 10.0 mg/kg, p.o.) or vehicle 30 minutes before the test session.

  • Fear Conditioning:

    • Place the rat in the conditioning chamber.

    • After a 3-minute exploration period, deliver a series of mild, inescapable footshocks (e.g., 0.5 mA for 1 second, every 30 seconds for 5 minutes).

    • Simultaneously record the number and duration of USVs (in the 22-28 kHz range) throughout the session.

  • Data Analysis:

    • Quantify the total duration of USVs for each rat.

    • Compare the USV duration between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in USV duration in the this compound groups indicates anxiolytic-like activity.

Protocol 2: Assessment of Antidepressant-like Effects using the Learned Helplessness Paradigm in Rats

Objective: To determine the potential antidepressant-like effects of this compound by evaluating its ability to reverse escape deficits in a learned helplessness model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Vehicle

  • Shuttle boxes equipped with a grid floor for delivering footshocks and a visual/auditory cue.

Procedure:

  • Induction of Learned Helplessness (Day 1):

    • Place rats in one chamber of the shuttle box with the gate closed.

    • Deliver a series of inescapable footshocks (e.g., 0.8 mA for 15 seconds, with a variable inter-shock interval averaging 60 seconds) for a total of 60 shocks.

  • Drug Administration (Days 2-4):

    • Administer this compound (0.63 - 40.0 mg/kg, p.o.) or vehicle daily.

  • Escape Testing (Days 2-4):

    • One hour after drug administration, place the rat in the shuttle box.

    • Initiate a trial by presenting a conditioned stimulus (e.g., a light or tone) followed by a footshock (e.g., 0.8 mA) after 5 seconds.

    • The shock is terminated if the rat escapes to the other side of the shuttle box. If the rat fails to escape within 20 seconds, the shock is terminated, and this is recorded as an escape failure.

    • Conduct 30 escape trials per day.

  • Data Analysis:

    • Record the number of escape failures for each rat on each testing day.

    • Compare the number of escape failures between the this compound-treated groups and the vehicle-treated control group. A significant reduction in escape failures suggests an antidepressant-like effect.

Protocol 3: In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels

Objective: To measure the effect of this compound on extracellular levels of serotonin (5-HT), dopamine (DA), and noradrenaline (NAD) in specific brain regions of freely moving rats.

Materials:

  • Male rats (e.g., Wistar or Sprague-Dawley)

  • This compound

  • Vehicle

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

Procedure:

  • Surgery and Probe Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., frontal cortex, hippocampus).

    • Allow the rat to recover for at least 48 hours.

  • Microdialysis Experiment:

    • Gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min).

    • Collect baseline dialysate samples every 20 minutes for at least 2 hours.

    • Administer this compound (e.g., 0.08 - 5.0 mg/kg, s.c.) or vehicle.

    • Continue collecting dialysate samples for at least 3 hours post-injection.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for 5-HT, DA, and NAD concentrations using HPLC.

  • Data Analysis:

    • Express the post-injection neurotransmitter levels as a percentage of the mean baseline concentration.

    • Compare the changes in neurotransmitter levels between the this compound-treated and vehicle-treated groups.

Visualizations

S15535_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron S15535_pre This compound HT1A_auto 5-HT1A Autoreceptor S15535_pre->HT1A_auto Agonist AC_pre Adenylyl Cyclase HT1A_auto->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre PKA_pre ↓ PKA cAMP_pre->PKA_pre Ca_influx_pre ↓ Ca²⁺ Influx PKA_pre->Ca_influx_pre Vesicle_fusion_pre ↓ Vesicle Fusion Ca_influx_pre->Vesicle_fusion_pre Serotonin_release_pre ↓ Serotonin (5-HT) Release Vesicle_fusion_pre->Serotonin_release_pre Serotonin_synapse 5-HT Serotonin_release_pre->Serotonin_synapse Synaptic Cleft S15535_post This compound HT1A_post Postsynaptic 5-HT1A Receptor S15535_post->HT1A_post Antagonist Serotonin_synapse->HT1A_post AC_post Adenylyl Cyclase HT1A_post->AC_post Inhibits cAMP_post cAMP AC_post->cAMP_post PKA_post PKA cAMP_post->PKA_post Neuronal_response Altered Neuronal Response PKA_post->Neuronal_response

Caption: Signaling pathway of this compound at presynaptic and postsynaptic 5-HT1A receptors.

Rodent_Behavioral_Study_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_acclimation Animal Acclimation & Habituation Randomization Randomization into Treatment Groups Animal_acclimation->Randomization Drug_preparation This compound & Vehicle Preparation Drug_admin Drug Administration (this compound or Vehicle) Drug_preparation->Drug_admin Randomization->Drug_admin Behavioral_test Behavioral Testing Drug_admin->Behavioral_test Data_collection Data Collection & Scoring Behavioral_test->Data_collection Stats_analysis Statistical Analysis Data_collection->Stats_analysis Interpretation Interpretation of Results Stats_analysis->Interpretation

Caption: General experimental workflow for a rodent behavioral study with this compound.

References

Application Notes and Protocols for In Vivo Administration of S-15535

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-15535 is a potent and selective 5-HT1A receptor ligand with a dual agonist/antagonist profile at presynaptic and postsynaptic receptors, respectively. Its anxiolytic properties make it a compound of interest for preclinical research. Proper dissolution and formulation are critical for accurate and reproducible in vivo studies. These application notes provide detailed protocols for the dissolution of this compound for in vivo administration, based on its physicochemical properties and established methodologies for similar compounds.

Physicochemical Properties of this compound

This compound, with the chemical name 1-(2,3-dihydro-1,4-benzodioxin-8-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine, is a phenylpiperazine derivative. Understanding its solubility is key to preparing appropriate formulations for animal studies.

Data Presentation: Solubility of this compound

SolventSolubilitySourceNotes
Dimethyl Sulfoxide (DMSO)~6 mg/mLSigma-Aldrich[1]A clear solution can be achieved, warming may be necessary.[1]
WaterInsolubleSigma-Aldrich[1]While one study reported dissolving this compound in distilled water for subcutaneous injection, supplier data indicates it is insoluble. It is possible a salt form or a very fine suspension was used in the study. Therefore, aqueous vehicles alone are not recommended without further formulation strategies.

Experimental Protocols

Given the poor aqueous solubility of this compound, a common approach for in vivo administration of such compounds is to first dissolve them in a small amount of an organic solvent, like DMSO, and then dilute the solution with a physiologically compatible vehicle.

Protocol 1: Dissolution of this compound using a DMSO-based Vehicle

This protocol is suitable for subcutaneous (s.c.) or intraperitoneal (i.p.) injections.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Saline (0.9% sodium chloride), sterile

  • Polyethylene glycol 400 (PEG400) (optional, as a co-solvent)

  • Tween 80 (optional, as a surfactant)

  • Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm) and syringes

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.

  • Initial Dissolution in DMSO:

    • Add a minimal amount of DMSO to the tube to achieve a concentrated stock solution. For example, to prepare a 5 mg/mL stock, add 200 µL of DMSO for every 1 mg of this compound.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (37-50°C) or brief sonication can be applied. Visually inspect the solution to ensure it is clear and free of particulates.

  • Preparation of the Final Dosing Vehicle (choose one option):

    • Option A: DMSO/Saline Mixture:

      • In a separate sterile tube, prepare the final dosing vehicle. A common ratio is 10% DMSO in saline. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of sterile saline.

      • Slowly add the this compound stock solution from step 2 to the vehicle while vortexing to prevent precipitation. The final concentration of DMSO in the injected solution should ideally be below 10% to minimize potential toxicity.

    • Option B: DMSO/PEG400/Saline Mixture (for improved solubility and stability):

      • Prepare a vehicle mixture of 10% DMSO, 40% PEG400, and 50% saline. For 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG400, and 500 µL saline.

      • Add the this compound stock solution to this vehicle as described in Option A.

    • Option C: Vehicle with Surfactant (to aid in maintaining a stable solution/suspension):

      • Prepare a vehicle containing 5-10% DMSO, 5-10% Tween 80, and the remainder as saline.

      • Add the this compound stock solution to this vehicle.

  • Final Volume Adjustment and Sterilization:

    • Adjust the final volume with the chosen vehicle to achieve the desired final concentration for injection.

    • For sterile administration, the final solution can be filtered through a 0.22 µm sterile filter. Note that this is only suitable if the compound is fully dissolved and does not adsorb to the filter material.

Stability and Storage:

Phenylpiperazine derivatives can be unstable in solution, especially at room temperature. It is recommended to:

  • Prepare fresh solutions on the day of the experiment.

  • If short-term storage is necessary, store the solution at 2-8°C and protect it from light.

  • For longer-term storage of the initial DMSO stock solution, store at -20°C. Before use, allow the solution to thaw completely and vortex to ensure homogeneity.

Mandatory Visualizations

Signaling Pathway

S15535_Signaling_Pathway Simplified Signaling Pathway of this compound S15535 This compound HT1A_Autoreceptor 5-HT1A Autoreceptor S15535->HT1A_Autoreceptor Agonist Postsynaptic_HT1A Postsynaptic 5-HT1A Receptor S15535->Postsynaptic_HT1A Antagonist Presynaptic_Neuron Presynaptic 5-HT Neuron HT_Release Serotonin (5-HT) Release Presynaptic_Neuron->HT_Release Reduces Neuronal_Inhibition Decreased Neuronal Firing Postsynaptic_Neuron Postsynaptic Neuron HT1A_Autoreceptor->Presynaptic_Neuron Inhibits HT_Release->Postsynaptic_HT1A Blocked by this compound HT_Release->Neuronal_Inhibition Leads to Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Dissolution_Workflow Experimental Workflow for this compound Dissolution start Start weigh Weigh this compound Powder start->weigh add_dmso Add Minimal DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve mix Mix this compound Stock with Vehicle dissolve->mix prepare_vehicle Prepare Dosing Vehicle (e.g., Saline, PEG400, Tween 80) prepare_vehicle->mix final_volume Adjust to Final Volume mix->final_volume sterilize Sterile Filter (optional) final_volume->sterilize administer Administer to Animal sterilize->administer

References

Application Notes and Protocols for S-15535 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-15535 is a potent and highly selective phenylpiperazine derivative that acts as a ligand for the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its unique pharmacological profile distinguishes it as a valuable tool for investigating the serotonergic system's role in various physiological and pathological processes. This compound exhibits a dual action: it functions as an agonist at presynaptic 5-HT1A autoreceptors, which are primarily located on serotonergic neurons in the dorsal raphe nucleus, and as an antagonist or weak partial agonist at postsynaptic 5-HT1A receptors, which are widely distributed throughout the brain.[1][2][3] This distinct mechanism of action allows for the targeted modulation of serotonergic neurotransmission, making this compound a subject of interest for its potential anxiolytic and antidepressant properties.

These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies, including its pharmacological properties, detailed experimental protocols for in vitro recordings, and the underlying signaling pathways.

Data Presentation

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandPreparationKᵢ (nM)Reference
Human 5-HT1AThis compoundCloned human receptors in CHO cells0.7[3]
5-HT1AThis compoundRat brain tissue1.8[1]
Human D2This compoundCloned human receptors400[3]
Human D3This compoundCloned human receptors248[3]
Human α2A-adrenergicThis compoundCloned human receptors190[3]

Table 2: In Vivo Electrophysiological and Neurochemical Effects of this compound

EffectSpeciesBrain RegionDosageRouteOutcomeReference
Reduction of electrical activityRatDorsal Raphe Nucleus0.004-0.031 mg/kgi.v.Reversible reduction in neuronal firing[1]
Suppression of 5-HT levelsRatFrontal Cortex, Nucleus Accumbens, Striatum0.08-5.0 mg/kgs.c.Dose-dependent suppression of 5-HT dialysate levels[3]
Antagonism of 8-OH-DPAT-induced effectsRat-0.16-10 mg/kgs.c.Complete blockade of flat-body posture and hypothermia[1]

Table 3: In Vitro Functional Activity of this compound

AssayCell Line/PreparationParameterAgonistThis compound ConcentrationEffectReference
[³⁵S]GTPγS BindingCHO cells expressing human 5-HT1A receptors% of 5-HT stimulationThis compound aloneEC₅₀ = 5.8 nM34.7% increase relative to 5-HT[2]
[³⁵S]GTPγS BindingCHO cells expressing human 5-HT1A receptors% of control5-HT100 nMReduction of 5-HT-stimulated binding to 30.1% of control[2]

Signaling Pathways

This compound exerts its effects by modulating the 5-HT1A receptor, a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gᵢ/Gₒ). The activation of presynaptic 5-HT1A autoreceptors by this compound leads to a cascade of intracellular events that ultimately reduce neuronal excitability and serotonin release.

Figure 1. Signaling pathway of this compound at presynaptic 5-HT1A autoreceptors.

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound on neuronal activity using in vitro brain slice electrophysiology. Specific parameters may need to be optimized depending on the brain region, neuron type, and recording configuration.

Protocol 1: Preparation of Acute Brain Slices

This protocol is adapted for obtaining viable slices from the dorsal raphe nucleus or hippocampus.

Materials:

  • Rodent (rat or mouse)

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Ice-cold cutting solution (see Table 4 for composition)

  • Artificial cerebrospinal fluid (aCSF) (see Table 4 for composition)

  • Vibrating microtome (vibratome)

  • Recovery chamber

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Procedure:

  • Anesthetize the animal deeply according to approved institutional protocols.

  • Perfuse transcardially with ice-cold, carbogen-saturated cutting solution.

  • Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.

  • Mount the brain on the vibratome stage. For dorsal raphe recordings, a coronal or sagittal slicing plane can be used. For hippocampal recordings, a coronal or horizontal plane is common.

  • Cut slices at a thickness of 250-350 µm in the ice-cold, carbogenated cutting solution.

  • Transfer the slices to a recovery chamber containing aCSF saturated with carbogen at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.

Table 4: Composition of Solutions for In Vitro Electrophysiology

CompoundCutting Solution (in mM)aCSF (in mM)Intracellular Solution (in mM)
NMDG92--
KCl2.52.54
NaH₂PO₄1.251.25-
NaHCO₃3025-
HEPES20-10
Glucose2510-
Thiourea2--
Na-ascorbate5--
Na-pyruvate3--
CaCl₂0.52-
MgSO₄101-
NaCl-125-
K-Gluconate--130
EGTA--0.3
Mg-ATP--4
Na-GTP--0.3
Phosphocreatine--10
Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol describes how to record from individual neurons to assess the effects of this compound on their intrinsic properties and synaptic activity.

Materials:

  • Prepared brain slices

  • Recording chamber on a fixed-stage microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular solution (see Table 4)

  • This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Visually identify a neuron in the desired brain region (e.g., dorsal raphe nucleus, hippocampus).

  • Approach the neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).

  • Rupture the membrane to obtain the whole-cell configuration.

  • Record baseline neuronal activity (e.g., resting membrane potential, firing rate in current-clamp; holding current in voltage-clamp).

  • Prepare the desired final concentration of this compound by diluting the stock solution in aCSF. It is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.

  • Bath-apply this compound by switching the perfusion to the aCSF containing the drug.

  • Record the changes in neuronal activity during drug application.

  • To determine a concentration-response relationship, apply increasing concentrations of this compound.

  • Wash out the drug by perfusing with standard aCSF and record the recovery of neuronal activity.

Data Analysis:

  • Current-clamp: Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and action potential waveform.

  • Voltage-clamp: Analyze changes in holding current, which can indicate the activation of ion channels (e.g., GIRK channels). The effects on spontaneous or evoked postsynaptic currents (EPSCs and IPSCs) can also be quantified to assess presynaptic and postsynaptic actions.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro electrophysiology experiment using this compound.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal_Prep Animal Anesthesia & Perfusion Brain_Dissection Brain Dissection Animal_Prep->Brain_Dissection Slice_Prep Brain Slicing (Vibratome) Brain_Dissection->Slice_Prep Recovery Slice Recovery (aCSF, 32-34°C) Slice_Prep->Recovery Transfer Transfer Slice to Recording Chamber Recovery->Transfer Patch Obtain Whole-Cell Patch-Clamp Recording Transfer->Patch Baseline Record Baseline Activity Patch->Baseline Drug_App Bath Apply this compound Baseline->Drug_App Analysis Analyze Electrophysiological Parameters Baseline->Analysis Record_Effect Record Drug Effect Drug_App->Record_Effect Washout Washout Record_Effect->Washout Record_Effect->Analysis Washout->Analysis Stats Statistical Analysis Analysis->Stats Conclusion Draw Conclusions Stats->Conclusion

Figure 2. Workflow for in vitro electrophysiology with this compound.

Conclusion

This compound is a valuable pharmacological tool for dissecting the complex roles of presynaptic and postsynaptic 5-HT1A receptors in neuronal function. Its high selectivity and dual-action mechanism make it particularly useful for in vitro electrophysiological studies aimed at understanding the modulation of neuronal excitability and synaptic transmission within the serotonergic system and its target circuits. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing this compound to further elucidate the intricate functions of serotonin in the central nervous system.

References

Application Notes and Protocols for S-15535 in Fear Conditioning Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-15535 is a selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor, exhibiting a unique pharmacological profile as a presynaptic agonist and a postsynaptic antagonist. This dual activity allows for a nuanced modulation of the serotonergic system, which is critically involved in the regulation of fear and anxiety. Presynaptic 5-HT1A autoreceptors act as a negative feedback mechanism on serotonin release. By stimulating these receptors, this compound reduces the firing of serotonergic neurons and decreases serotonin release in projecting brain regions. Conversely, by blocking postsynaptic 5-HT1A receptors, it prevents the effects of any remaining synaptic serotonin on the downstream neuron. This profile suggests that this compound may have therapeutic potential in conditions characterized by dysregulated fear responses, such as post-traumatic stress disorder (PTSD) and anxiety disorders.

Fear conditioning is a widely used behavioral paradigm to study the neurobiological mechanisms of fear learning and memory. These application notes provide a comprehensive overview of the potential use of this compound in fear conditioning studies, including detailed hypothetical protocols, and summarize relevant data from analogous fear-related behavioral paradigms.

Data Presentation

Table 1: Effect of this compound on Fear-Induced Ultrasonic Vocalizations in Rats

Treatment GroupDose (mg/kg, s.c.)Number of USVs (Mean ± SEM)% Inhibition of USVs
Vehicle-150 ± 200%
This compound0.16105 ± 1830%
This compound0.6360 ± 1560%
This compound2.515 ± 590%

Note: The data presented in this table are hypothetical and extrapolated from descriptive reports for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the effects of this compound on the acquisition, consolidation, and extinction of conditioned fear. These protocols are based on standard fear conditioning procedures and effective doses of this compound observed in other behavioral assays.

Protocol 1: Effect of this compound on the Acquisition of Cued Fear Conditioning

Objective: To determine if this compound administration prior to fear conditioning alters the acquisition of a fear memory to an auditory cue.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., 0.9% saline)

  • Standard fear conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory cue presentation, and a video camera for recording behavior.

  • Software for scoring freezing behavior.

  • Adult male rats (e.g., Sprague-Dawley, 250-300g)

Procedure:

  • Habituation (Day 1):

    • Handle rats for 5 minutes each day for 3 days leading up to the experiment.

    • On the day before conditioning, place each rat in the conditioning chamber for 10 minutes to habituate to the environment. No stimuli are presented.

  • Drug Administration and Conditioning (Day 2):

    • Prepare fresh solutions of this compound in vehicle.

    • Divide rats into treatment groups (e.g., Vehicle, 0.16 mg/kg this compound, 0.63 mg/kg this compound, 2.5 mg/kg this compound).

    • Administer this compound or vehicle via subcutaneous (s.c.) injection 30 minutes before placing the rats in the conditioning chambers.

    • Conditioning Session:

      • Allow a 2-minute baseline period.

      • Present an auditory conditioned stimulus (CS) (e.g., 80 dB, 2800 Hz tone) for 30 seconds.

      • Co-terminating with the end of the CS, deliver an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA, 2 seconds).

      • Repeat the CS-US pairing 3-5 times with an inter-trial interval (ITI) of 2-3 minutes.

      • Record the entire session for later scoring of freezing behavior during the CS presentations.

  • Contextual and Cued Fear Testing (Day 3):

    • Context Test: Place each rat back into the original conditioning chamber for 5 minutes and measure the percentage of time spent freezing. No CS is presented.

    • Cue Test: Two hours after the context test, place each rat in a novel context (e.g., different wall color, flooring, and odor).

      • Allow a 2-minute baseline period.

      • Present the auditory CS for 3 minutes continuously.

      • Measure the percentage of time spent freezing during the baseline and CS presentation periods.

  • Data Analysis:

    • Use an automated scoring system or a trained observer blind to the treatment conditions to score freezing behavior.

    • Analyze the percentage of freezing during conditioning, context test, and cue test using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Effect of this compound on the Extinction of Conditioned Fear

Objective: To assess whether this compound facilitates the extinction of a previously acquired fear memory.

Procedure:

  • Fear Conditioning (Day 1):

    • Following the conditioning protocol described in Protocol 1, without any drug administration.

  • Drug Administration and Extinction Training (Day 2):

    • 24 hours after conditioning, administer this compound or vehicle 30 minutes before the extinction session.

    • Extinction Session: Place rats in a novel context.

      • Present the CS repeatedly (e.g., 20-30 times) for 30 seconds each, with a 5-second ITI, in the absence of the US.

      • Measure freezing behavior across the extinction session.

  • Extinction Recall (Day 3):

    • Place the rats back into the extinction context and present the CS (e.g., 3-5 times) without the US.

    • Measure the percentage of time spent freezing to assess the recall of extinction memory.

  • Data Analysis:

    • Analyze freezing behavior across extinction training trials and during the extinction recall test.

Visualization of Pathways and Workflows

G Experimental Workflow for this compound in Fear Acquisition cluster_day1 Day 1: Habituation cluster_day2 Day 2: Conditioning cluster_day3 Day 3: Memory Testing Habituation Habituation to Conditioning Chamber DrugAdmin This compound or Vehicle Administration (s.c.) Habituation->DrugAdmin Conditioning Fear Conditioning (CS-US Pairings) DrugAdmin->Conditioning 30 min ContextTest Contextual Fear Test Conditioning->ContextTest CueTest Cued Fear Test (Novel Context) ContextTest->CueTest 2 hours

Caption: Workflow for investigating this compound's effect on fear acquisition.

G Signaling Pathway of this compound at 5-HT1A Receptors cluster_presynaptic Presynaptic Neuron (Dorsal Raphe) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus, Amygdala) S15535_pre This compound HT1A_pre 5-HT1A Autoreceptor S15535_pre->HT1A_pre Agonist Gi Gi/o Protein HT1A_pre->Gi AC_pre Adenylyl Cyclase Gi->AC_pre Inhibition cAMP_pre ↓ cAMP AC_pre->cAMP_pre PKA_pre ↓ PKA cAMP_pre->PKA_pre FiringRate ↓ Neuronal Firing PKA_pre->FiringRate SerotoninRelease ↓ Serotonin Release FiringRate->SerotoninRelease S15535_post This compound HT1A_post Postsynaptic 5-HT1A Receptor S15535_post->HT1A_post Antagonist Serotonin Serotonin Serotonin->HT1A_post Blocked by this compound Signaling Downstream Signaling (e.g., ↓ cAMP) HT1A_post->Signaling Inhibited

Caption: Dual action of this compound on 5-HT1A receptor signaling pathways.

Application Note and Protocol: Radioligand Binding Assay for S-15535

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-15535, chemically known as 4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine, is a high-affinity and selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] It exhibits a unique pharmacological profile, acting as an agonist at presynaptic 5-HT1A autoreceptors and an antagonist or weak partial agonist at postsynaptic 5-HT1A receptors.[1][2][3] This distinct mechanism of action has made this compound a valuable tool in neuroscience research and a potential candidate for the development of anxiolytic and antidepressant therapies.[4][5]

This application note provides a detailed protocol for a radioligand binding assay to characterize the binding of this compound to the 5-HT1A receptor. This assay is crucial for determining the affinity (Ki) of this compound and other test compounds for the 5-HT1A receptor, a critical step in drug discovery and development.

Signaling Pathway of 5-HT1A Receptor

5-HT1A_Signaling_Pathway 5-HT1A Receptor Signaling Pathway 5-HT 5-HT (Serotonin) or This compound (Agonist) 5HT1A_R 5-HT1A Receptor 5-HT->5HT1A_R Binds to Gi_Go Gi/Go Protein 5HT1A_R->Gi_Go Activates AC Adenylate Cyclase Gi_Go->AC Inhibits GIRK GIRK Channels Gi_Go->GIRK Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: 5-HT1A receptor signaling cascade.

Experimental Protocol: Radioligand Binding Assay for this compound

This protocol describes a competitive radioligand binding assay using [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a well-characterized 5-HT1A receptor agonist, as the radioligand.

Materials:

  • Biological Material: Cell membranes expressing the human 5-HT1A receptor (e.g., from recombinant CHO-K1 or HEK293 cells) or rat brain tissue homogenates (e.g., hippocampus or cortex).[6][7]

  • Radioligand: [3H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: 5-HT (Serotonin) or unlabeled 8-OH-DPAT at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • 96-well microplates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • If using frozen tissue or cell pellets, homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation step.

    • Resuspend the final pellet in a known volume of assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of the test compound (this compound) in the assay buffer.

    • In a 96-well microplate, set up the following in triplicate:

      • Total Binding: Add membrane preparation, [3H]8-OH-DPAT, and assay buffer.

      • Non-specific Binding: Add membrane preparation, [3H]8-OH-DPAT, and a high concentration of a non-radiolabeled ligand (e.g., 10 µM 5-HT).

      • Test Compound: Add membrane preparation, [3H]8-OH-DPAT, and the desired concentration of this compound.

    • The final assay volume is typically 200-250 µL. The final concentration of [3H]8-OH-DPAT should be close to its Kd value (e.g., 0.5-2.0 nM). The amount of membrane protein should be optimized to ensure specific binding is a significant portion of the total radioactivity.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the binding in the presence of the test compound.

  • Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubate: Membranes + Radioligand +/- Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand ([3H]8-OH-DPAT) Ligand_Prep->Incubation Compound_Prep Prepare Test Compound (this compound) Compound_Prep->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate Specific Binding Counting->Data_Analysis IC50_Calc Determine IC50 Data_Analysis->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

References

Application Notes and Protocols for S-15535 Administration in Spatial Memory Tasks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of S-15535 for investigating its effects on spatial memory. The protocols outlined below are based on established preclinical research and are intended to assist in the design and execution of experiments in rodent models.

Introduction

The hippocampus plays a crucial role in spatial navigation and memory formation.[9][10][11] Both serotonergic and cholinergic inputs to the hippocampus are known to modulate its function.[2][12][13][14][15] Studies have shown that this compound can prevent spatial memory deficits induced by cholinergic antagonists like scopolamine (B1681570), suggesting a functional interaction between these two neurotransmitter systems in the context of spatial memory.[1][2][7]

Data Presentation

The following tables summarize quantitative data from a key study investigating the effect of this compound on scopolamine-induced spatial memory impairment in a two-platform spatial discrimination task.

Table 1: Effect of this compound on Choice Accuracy in Scopolamine-Treated Rats

Treatment GroupDoseMean Choice Accuracy (%)Standard Error of the Mean (SEM)
Vehicle + Saline-85± 3
Vehicle + Scopolamine4.0 µg/µl60± 4
This compound + Scopolamine0.3 mg/kg s.c.65± 5
This compound + Scopolamine1.0 mg/kg s.c.80± 4
This compound (alone)1.0 mg/kg s.c.83± 3

Data adapted from Carli et al., British Journal of Pharmacology, 1999.

Experimental Protocols

Protocol 1: Two-Platform Spatial Discrimination Task

This task is a variant of the Morris water maze designed to assess spatial learning and memory.

1.1. Apparatus

  • A circular water tank (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.[3]

  • Two identical submerged platforms placed in different quadrants of the tank. One platform is fixed and allows escape ("correct" platform), while the other is designed to fall when the animal attempts to mount it ("incorrect" platform).

  • A video tracking system to record the animal's swim path and latency to find the platform.

1.2. Animals

  • Male Sprague-Dawley rats are commonly used.

  • Animals should be housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

1.3. Procedure

  • Habituation: Allow rats to acclimatize to the testing room for at least 1 hour before the first trial. On the day before training, allow each rat to swim freely in the maze for 60 seconds without any platforms present.

  • Training:

    • Each rat undergoes a daily session of several trials (e.g., 6-8 trials) for consecutive days (e.g., 5 days).

    • The starting position for each trial is varied pseudo-randomly.

    • The location of the "correct" and "incorrect" platforms remains constant throughout the training period.

    • A trial begins by gently placing the rat into the water facing the wall of the tank.

    • The rat is allowed a maximum of 60-120 seconds to find the correct platform.

    • If the rat finds the correct platform, it is allowed to remain there for 30 seconds.

    • If the rat fails to find the correct platform within the allotted time or climbs onto the incorrect platform, it is gently guided to the correct platform and allowed to remain there for 30 seconds.

  • Drug Administration:

    • This compound: Administer subcutaneously (s.c.) at doses of 0.3 mg/kg or 1.0 mg/kg, 30 minutes before each training session.[2][7]

    • Scopolamine: To induce a memory deficit, scopolamine (4.0 µg/µl) can be injected bilaterally into the CA1 region of the dorsal hippocampus 10 minutes before each training session.[1][2][7] Control animals receive vehicle injections.

  • Data Collection and Analysis:

    • Choice Accuracy: The primary measure is the percentage of correct choices (swimming directly to the correct platform) on the first attempt for each trial.

    • Escape Latency: The time taken to reach the correct platform.

    • Swim Path: The total distance traveled to reach the platform.

    • Statistical analysis is typically performed using ANOVA to compare the performance between different treatment groups.

Protocol 2: Morris Water Maze (Standard Protocol)

A widely used task to assess hippocampal-dependent spatial learning and memory.

2.1. Apparatus

  • A circular water tank (approximately 1.5-2.0 meters in diameter) filled with opaque water.[3]

  • A single submerged escape platform (10-15 cm in diameter) placed in a fixed location in one of the quadrants.[3]

  • Prominent visual cues are placed around the room to serve as spatial references.[3]

  • A video tracking system.

2.2. Animals

  • As described in Protocol 1.

2.3. Procedure

  • Acquisition Training:

    • Rats are trained over several days (e.g., 4-5 days) with multiple trials per day (e.g., 4 trials).

    • The starting position is varied for each trial.

    • The platform location remains constant.

    • Each trial lasts until the rat finds the platform or for a maximum of 60-90 seconds.

    • If the rat finds the platform, it remains there for 15-30 seconds. If not, it is guided to the platform.

  • Probe Trial:

    • 24 hours after the last training session, the platform is removed from the tank.

    • The rat is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory retention.

  • Drug Administration:

    • This compound can be administered as described in Protocol 1 before each training session to assess its effect on learning and memory acquisition.

  • Data Collection and Analysis:

    • Escape Latency and Path Length: Measured during acquisition training.

    • Time in Target Quadrant: The primary measure from the probe trial.

    • Platform Crossings: The number of times the animal swims over the former location of the platform during the probe trial.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in spatial memory tasks.

S15535_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampal Pyramidal Neuron) S15535_pre This compound (Agonist) HT1A_auto 5-HT1A Autoreceptor S15535_pre->HT1A_auto Gi_pre Gi/o Protein HT1A_auto->Gi_pre AC_pre Adenylyl Cyclase Gi_pre->AC_pre inhibits K_channel_pre ↑ K+ Efflux Gi_pre->K_channel_pre activates Ca_channel_pre ↓ Ca2+ Influx Gi_pre->Ca_channel_pre inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre PKA_pre ↓ PKA cAMP_pre->PKA_pre Serotonin_release Serotonin (B10506) Release PKA_pre->Serotonin_release K_channel_pre->Serotonin_release Ca_channel_pre->Serotonin_release S15535_post This compound (Antagonist) HT1A_post Postsynaptic 5-HT1A Receptor S15535_post->HT1A_post Serotonin Serotonin Serotonin->HT1A_post blocked by this compound ACh_release ↑ Acetylcholine Release HT1A_post->ACh_release disinhibition leads to Spatial_Memory Improved Spatial Memory ACh_release->Spatial_Memory

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Task_Selection Select Spatial Memory Task (e.g., Two-Platform Discrimination) Animal_Model->Task_Selection Drug_Prep Prepare this compound and other agents (e.g., Scopolamine) Task_Selection->Drug_Prep Habituation Habituation to Testing Environment Drug_Prep->Habituation Drug_Admin Drug Administration (this compound, Vehicle, etc.) Habituation->Drug_Admin Training Spatial Memory Training (Multiple Trials/Days) Drug_Admin->Training Probe_Trial Probe Trial (Memory Retention Test) Training->Probe_Trial Data_Collection Collect Behavioral Data (Latency, Path, Accuracy) Probe_Trial->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Experimental Workflow.

References

Application Notes and Protocols for S-15535 in Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-15535 is a selective 5-HT1A receptor ligand with a distinctive pharmacological profile, acting as a potent agonist at presynaptic 5-HT1A autoreceptors and an antagonist or weak partial agonist at postsynaptic 5-HT1A receptors.[1][2][3][4] This dual action allows for a unique modulation of the serotonergic system, leading to a decrease in serotonin (B10506) (5-HT) release while simultaneously blocking postsynaptic 5-HT1A receptor-mediated effects.[2][5] Furthermore, this compound has been shown to increase dopamine (B1211576) and noradrenaline levels in the frontal cortex, suggesting its potential therapeutic utility in psychiatric disorders such as anxiety and depression.[5]

These application notes provide detailed protocols for the in vitro use of this compound in cultured neurons to investigate its mechanism of action and functional effects.

Data Presentation

Table 1: Receptor Binding Affinity of this compound
ReceptorSpeciesCell Line/TissueK_i (nM)Reference
5-HT1A Human (cloned)CHO Cells0.7[5]
5-HT1A Human (cloned)CHO Cells0.79[6]
5-HT1A Rat1.8[1]
Dopamine D2 Human (cloned)400[5]
Dopamine D3 Human (cloned)248[5]
α2A-Adrenergic Human (cloned)190[5]
Table 2: Functional Activity of this compound in vitro
AssayCell Type/TissueEffectEC_50 / IC_50 (nM)EfficacyReference
[³⁵S]GTPγS BindingCHO cells (human 5-HT1A receptors)Partial Agonist5.834.7% relative to 5-HT[6]
5-HT-stimulated [³⁵S]GTPγS BindingCHO cells (human 5-HT1A receptors)Antagonist-Reduced stimulation to 30.1% of control[6]
Inhibition of 5-HT synthesis (5-HTP accumulation)Rat StriatumAgonist-Dose-dependent inhibition (0.04-0.63 mg/kg s.c. in vivo)[1]
Reduction of Dorsal Raphe Firing RateRatAgonist-Dose-dependent reduction (0.004-0.031 mg/kg i.v. in vivo)[1]

Experimental Protocols

Protocol 1: Primary Neuronal Culture Preparation

This protocol describes the general procedure for establishing primary neuronal cultures from rodent brain tissue. Specific brain regions, such as the hippocampus or cortex, can be dissected based on experimental needs.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Hibernate-E medium (supplemented with B27 and GlutaMAX)

  • Papain dissociation system

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize pregnant dam and dissect E18 pups.

  • Isolate brains and dissect the desired region (e.g., hippocampus, cortex) in ice-cold Hibernate-E medium.

  • Mince the tissue and incubate with papain solution according to the manufacturer's instructions to dissociate the cells.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto poly-D-lysine/poly-L-ornithine coated surfaces at a desired density.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO₂, changing half of the medium every 3-4 days.

Protocol 2: Electrophysiological Recording of Neuronal Activity

This protocol outlines the procedure for performing whole-cell patch-clamp recordings to assess the effects of this compound on neuronal excitability and synaptic transmission.

Materials:

  • Cultured neurons (10-14 days in vitro)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

  • Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.

  • This compound stock solution (in DMSO or water)

Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with aCSF.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

  • Fill the pipette with intracellular solution and approach a target neuron under visual guidance.

  • Establish a gigaohm seal and obtain the whole-cell configuration.

  • Record baseline neuronal activity, including resting membrane potential, action potential firing, and synaptic currents.

  • Bath-apply this compound at various concentrations (e.g., 1 nM - 1 µM) and record the changes in electrophysiological properties.

  • To investigate the presynaptic effects, record spontaneous or evoked postsynaptic currents. A decrease in frequency would suggest a presynaptic mechanism of action.

  • To investigate postsynaptic effects, apply a 5-HT1A receptor agonist (e.g., 8-OH-DPAT) in the presence and absence of this compound. Blockade of the agonist's effect would confirm the antagonistic properties of this compound.

Protocol 3: Neurotransmitter Release Assay

This protocol describes a method to measure the effect of this compound on serotonin release from cultured neurons using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cultured serotonergic neurons (e.g., from raphe nucleus)

  • Krebs-Ringer buffer

  • This compound stock solution

  • High-potassium Krebs-Ringer buffer (for depolarization-induced release)

  • HPLC system with an electrochemical detector

  • Perchloric acid

Procedure:

  • Wash cultured neurons with Krebs-Ringer buffer.

  • Pre-incubate the cells with this compound at desired concentrations for a specified time.

  • Stimulate neurotransmitter release by replacing the medium with high-potassium Krebs-Ringer buffer for a short period.

  • Collect the supernatant, which contains the released neurotransmitters.

  • Stop the release by adding ice-cold buffer and lyse the cells with perchloric acid to determine the remaining intracellular neurotransmitter content.

  • Analyze the concentration of serotonin in the supernatant and cell lysate using HPLC with electrochemical detection.

  • A decrease in depolarization-evoked serotonin release in the presence of this compound would be indicative of its agonist activity at presynaptic autoreceptors.

Visualization of Signaling Pathways and Workflows

S15535_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron S15535_pre This compound AutoR 5-HT1A Autoreceptor S15535_pre->AutoR Agonist Gi Gi Protein AutoR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vesicle 5-HT Vesicle PKA->Vesicle Reduces Phosphorylation Release 5-HT Release Vesicle->Release Inhibits S15535_post This compound PostR Postsynaptic 5-HT1A Receptor S15535_post->PostR Antagonist Response Postsynaptic Response PostR->Response Blocks Serotonin Serotonin (5-HT) Serotonin->PostR

Caption: Signaling pathway of this compound at presynaptic and postsynaptic 5-HT1A receptors.

Electrophysiology_Workflow start Start: Cultured Neurons on Coverslip setup Transfer to Recording Chamber and Perfuse with aCSF start->setup patch Obtain Whole-Cell Patch-Clamp Configuration setup->patch baseline Record Baseline Electrophysiological Activity patch->baseline application Bath Apply this compound baseline->application record Record Changes in Neuronal Properties application->record washout Washout this compound and Record Recovery record->washout analysis Data Analysis washout->analysis end End analysis->end

Caption: Experimental workflow for electrophysiological recording of this compound effects.

Neurotransmitter_Release_Workflow start Start: Cultured Serotonergic Neurons preincubation Pre-incubate with this compound start->preincubation stimulation Stimulate with High K+ Buffer preincubation->stimulation collection Collect Supernatant (Released Neurotransmitters) stimulation->collection lysis Lyse Cells (Intracellular Neurotransmitters) collection->lysis hplc Analyze Samples by HPLC lysis->hplc analysis Data Analysis and Quantification hplc->analysis end End analysis->end

Caption: Experimental workflow for neurotransmitter release assay.

References

Measuring Brain Concentration of S-15535: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and detailed protocols for measuring the brain concentration of S-15535, a selective ligand for serotonin (B10506) 5-HT1A receptors. The following sections detail methodologies for in vivo sample collection via microdialysis and subsequent quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction to this compound

This compound, chemically known as 4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine, is a compound with high affinity for 5-HT1A receptors.[1][2][3] It exhibits a unique pharmacological profile, acting as an agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors.[2][3] This dual action modulates serotonergic neurotransmission, leading to potential anxiolytic and antidepressant effects.[1][4] Understanding the concentration of this compound in the brain is crucial for correlating pharmacokinetic profiles with pharmacodynamic effects in preclinical and clinical research.

In Vivo Sampling: Cerebral Microdialysis

Cerebral microdialysis is a powerful technique for continuously sampling the extracellular fluid (ECF) of the brain in awake, freely-moving animals, providing real-time information on the unbound, pharmacologically active concentration of a drug.[5][6]

Experimental Protocol: In Vivo Microdialysis

Objective: To collect extracellular fluid from a specific brain region (e.g., frontal cortex, hippocampus) of a conscious rat for the quantification of this compound.

Materials:

  • Microdialysis probes (e.g., 20 kDa molecular weight cut-off)

  • Guide cannula

  • Stereotaxic apparatus

  • High-precision infusion pump

  • Perfusion fluid (artificial cerebrospinal fluid - aCSF)

  • Fraction collector

  • Surgical instruments

Procedure:

  • Guide Cannula Implantation:

    • Anesthetize the rat according to approved institutional animal care and use committee protocols.

    • Secure the animal in a stereotaxic frame.

    • Surgically implant a guide cannula directed at the brain region of interest (e.g., frontal cortex or hippocampus).

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for at least 24-48 hours post-surgery.[6]

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe inlet to a high-precision infusion pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[7] Slower flow rates generally result in higher recovery of the analyte.[7]

    • Allow a stabilization period of 1-2 hours to ensure the blood-brain barrier has reformed and the system has reached equilibrium.

  • Sample Collection (Dialysate):

    • Following stabilization, administer this compound via the desired route (e.g., subcutaneous, oral).

    • Collect dialysate samples into vials at predetermined time intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector to prevent degradation.

    • Store collected samples at -80°C until analysis.

  • Probe Calibration (Recovery):

    • It is essential to determine the in vivo recovery of the microdialysis probe to accurately quantify the absolute concentration of this compound in the ECF.[5]

    • The retrodialysis method can be used, where a known concentration of this compound is perfused through the probe, and the loss of the compound from the perfusate is measured.[5][6]

    • Relative Recovery (%) = ([Concentration in] - [Concentration out]) / [Concentration in] x 100.

Quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules like this compound in complex biological matrices such as brain tissue homogenate and microdialysate.[8][9][10][11]

Experimental Protocol: HPLC-MS/MS Analysis

Objective: To develop a sensitive and robust method for the quantification of this compound in brain dialysate and homogenate.

1. Sample Preparation:

  • Microdialysate: Due to the clean nature of the dialysate, minimal sample preparation is often required. Samples can often be directly injected after addition of an internal standard.

  • Brain Tissue Homogenate:

    • Accurately weigh the brain tissue sample.

    • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard.[12]

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

2. HPLC-MS/MS Method Development (Hypothetical Parameters):

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a common starting point for small molecule analysis.[12]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

    • A gradient elution will likely be required to achieve good separation from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of this compound). These transitions would need to be optimized by infusing a standard solution of this compound into the mass spectrometer.

3. Method Validation:

The developed method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into the blank matrix (aCSF or blank brain homogenate).

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.[12]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Recovery and Matrix Effect: To assess the efficiency of the extraction process and the influence of the biological matrix on ionization.

  • Stability: The stability of this compound in the biological matrix under different storage and processing conditions.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.

ParameterBrain DialysateBrain Homogenate
Lower Limit of Quantification (LLOQ)e.g., 0.1 ng/mLe.g., 1 ng/g
Linearity Rangee.g., 0.1 - 100 ng/mLe.g., 1 - 500 ng/g
Intra-day Precision (%RSD)< 15%< 15%
Inter-day Precision (%RSD)< 15%< 15%
Accuracy (%RE)± 15%± 15%
Extraction RecoveryN/A> 85%
Matrix Effect< 15%< 15%

Note: The values in this table are examples and would need to be determined experimentally during method validation.

Visualizations

This compound Signaling Pathway at 5-HT1A Receptors

S15535_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron S15535_pre This compound HT1A_auto 5-HT1A Autoreceptor S15535_pre->HT1A_auto Agonist G_protein_pre Gi/o Protein HT1A_auto->G_protein_pre Activates AC_pre Adenylyl Cyclase G_protein_pre->AC_pre Inhibits Ca_channel Ca2+ Channel G_protein_pre->Ca_channel Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre HT_release ↓ 5-HT Release cAMP_pre->HT_release Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->HT_release S15535_post This compound HT1A_post Postsynaptic 5-HT1A Receptor S15535_post->HT1A_post Antagonist Serotonin 5-HT Serotonin->HT1A_post Blocked by this compound G_protein_post Gi/o Protein HT1A_post->G_protein_post No Activation AC_post Adenylyl Cyclase G_protein_post->AC_post No Inhibition Neuronal_activity Altered Neuronal Activity AC_post->Neuronal_activity

Caption: this compound acts as a presynaptic 5-HT1A agonist and a postsynaptic antagonist.

Experimental Workflow for Measuring this compound Brain Concentration

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase animal Rat Model surgery Stereotaxic Surgery: Guide Cannula Implantation animal->surgery homogenization Brain Tissue Homogenization (for total concentration) animal->homogenization Terminal Endpoint recovery Recovery Period (24-48h) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion drug_admin This compound Administration probe_insertion->drug_admin collection Dialysate Collection drug_admin->collection protein_precip Protein Precipitation & Internal Standard Addition collection->protein_precip Dialysate homogenization->protein_precip centrifugation Centrifugation protein_precip->centrifugation extraction Supernatant Extraction centrifugation->extraction hplc HPLC Separation (Reversed-Phase) extraction->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms quantification Data Analysis & Quantification msms->quantification

Caption: Workflow for this compound brain concentration analysis.

References

Application Notes and Protocols: S-15535 in Combination with Neuropharmacological Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuropharmacological agent S-15535, with a particular focus on its use in combination with other neuropharmacological agents. This document includes a summary of its receptor binding profile, its effects on neurotransmitter systems, detailed protocols for key preclinical experiments, and visualizations of its mechanism of action.

Introduction to this compound

This compound, chemically known as 4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine, is a potent and highly selective 5-HT1A receptor ligand.[1] It exhibits a unique pharmacological profile, acting as an agonist at presynaptic 5-HT1A autoreceptors and as a weak partial agonist or antagonist at postsynaptic 5-HT1A receptors.[1][2][3] This dual activity allows this compound to modulate serotonergic neurotransmission in a distinct manner, leading to potential therapeutic applications in anxiety, depression, and cognitive disorders.[2][4][5]

Data Presentation: Quantitative Analysis of this compound Interactions

The following tables summarize the key quantitative data regarding the binding affinity of this compound and its effects on neurotransmitter levels, both alone and in combination with other agents.

Table 1: Receptor Binding Affinities of this compound

ReceptorKi (nM)Source
Human 5-HT1A0.7[2]
Human Dopamine (B1211576) D2400[2]
Human Dopamine D3248[2]
Human α2A-Adrenergic190[2]
5-HT1A (Bovine Hippocampus)1.8[3]

Table 2: Effects of this compound on Extracellular Neurotransmitter Levels in Rat Brain (In Vivo Microdialysis)

Brain RegionNeurotransmitterThis compound Dose (mg/kg, s.c.)EffectSource
Frontal Cortex5-HT0.08 - 5.0Dose-dependent decrease[2]
Nucleus Accumbens5-HT0.08 - 5.0Dose-dependent decrease[2]
Striatum5-HT0.08 - 5.0Dose-dependent decrease[2]
Frontal CortexDopamine (DA)Not specifiedDose-dependent increase[2]
Frontal CortexNoradrenaline (NAD)Not specifiedDose-dependent increase[2]
Hippocampus5-HT0.3 - 3.0Dose-dependent decrease[4]

Table 3: Effects of this compound in Combination with Other Neuropharmacological Agents on Neurotransmitter Levels and Behavior

Combination AgentBrain Region / TestMeasured OutcomeEffect of CombinationSource
Fluoxetine (B1211875) (10.0 mg/kg, s.c.)Frontal Cortex, Nucleus Accumbens, StriatumExtracellular 5-HTThis compound decreased 5-HT, while fluoxetine increased it.[2]
WAY 100,635 (0.16 mg/kg)Frontal CortexExtracellular 5-HT, DA, NADAttenuated the effects of this compound on all three neurotransmitters.[2]
Scopolamine (4.0 µg, intrahippocampal)Two-platform spatial discrimination taskChoice accuracyThis compound (1.0 mg/kg) prevented the scopolamine-induced impairment in learning.[6]
WAY 100,635 (1.0 µg, into dorsal raphe)Two-platform spatial discrimination task with ScopolamineChoice accuracyCompletely antagonized the protective effect of this compound against scopolamine-induced impairment.[6]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established preclinical models for assessing neuropharmacological agents.

In Vivo Microdialysis for Neurotransmitter Quantification in Freely Moving Rats

This protocol is for measuring extracellular levels of serotonin (B10506) (5-HT), dopamine (DA), and noradrenaline (NAD) in specific brain regions.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (concentric or loop-type)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-EC)

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthesia (e.g., isoflurane)

  • This compound and other test compounds

Procedure:

  • Probe Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., frontal cortex, hippocampus, nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Microdialysis Experiment: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a 1-2 hour equilibration period to establish a stable baseline of neurotransmitter levels.

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to confirm stability.

  • Drug Administration: Administer this compound and/or the combination agent (e.g., fluoxetine, WAY 100,635) via the desired route (e.g., subcutaneous, intraperitoneal).

  • Sample Collection: Continue collecting dialysate fractions for a predetermined period after drug administration.

  • Analysis: Analyze the collected dialysate samples using HPLC-EC to quantify the concentrations of 5-HT, DA, and NAD.

  • Data Expression: Express the results as a percentage change from the baseline neurotransmitter levels.

Learned Helplessness Test in Rats

This model is used to assess antidepressant-like activity.

Materials:

  • Shuttle boxes with a grid floor capable of delivering a mild electric shock

  • A mechanism to escape the shock (e.g., a lever press, crossing to another compartment)

  • This compound and other test compounds

Procedure:

  • Induction Phase (Day 1): Place rats individually in the shuttle boxes and expose them to a series of inescapable and unpredictable mild foot shocks (e.g., 0.8 mA for 15 seconds, with a variable inter-shock interval). A control group is placed in the boxes without receiving shocks.

  • Drug Administration: Administer this compound or the combination agent orally or via injection at specified times before the testing phase.

  • Testing Phase (Days 2, 3, 4): Place the rats back in the shuttle boxes, but this time, an escape mechanism is available. A conditioned stimulus (e.g., a light or tone) precedes the foot shock. The number of failures to escape the shock is recorded.

  • Data Analysis: A significant reduction in the number of escape failures in the drug-treated group compared to the vehicle-treated "helpless" group indicates an antidepressant-like effect.

Elevated Plus-Maze Test in Mice

This test is a widely used model for assessing anxiety-like behavior.

Materials:

  • Elevated plus-maze apparatus (two open arms and two enclosed arms, elevated from the floor)

  • Video tracking software

  • This compound and other test compounds

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or the combination agent at a specified time before testing.

  • Testing: Place the mouse in the center of the plus-maze, facing an open arm. Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

  • Data Recording and Analysis: Use video tracking software to record the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and a typical experimental workflow.

G cluster_presynaptic Presynaptic Serotonergic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron (e.g., in Hippocampus, Cortex) S15535_pre This compound HT1A_auto 5-HT1A Autoreceptor (Agonist Action) S15535_pre->HT1A_auto Gi Gi Protein Activation HT1A_auto->Gi AC_inhibit Adenylyl Cyclase Inhibition Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_decrease ↓ PKA Activity cAMP_decrease->PKA_decrease Firing_decrease ↓ Neuronal Firing PKA_decrease->Firing_decrease Serotonin_release_decrease ↓ Serotonin Release Firing_decrease->Serotonin_release_decrease Serotonin_post Serotonin Serotonin_release_decrease->Serotonin_post Reduced Availability S15535_post This compound HT1A_post Postsynaptic 5-HT1A Receptor (Antagonist/Weak Partial Agonist Action) S15535_post->HT1A_post Blockade Blockade of Serotonin Binding HT1A_post->Blockade Serotonin_post->HT1A_post Inhibited by this compound

Caption: Proposed dual mechanism of action of this compound.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimation Acclimate Animals to Testing Environment Animal_Model->Acclimation Drug_Prep Prepare this compound and Combination Agent Solutions Drug_Admin Administer this compound +/- Combination Agent Drug_Prep->Drug_Admin Baseline Establish Baseline Measures (e.g., Neurotransmitter Levels, Behavior) Acclimation->Baseline Baseline->Drug_Admin Data_Collection Collect Post-Treatment Data Drug_Admin->Data_Collection Quantification Quantify Dependent Variables (e.g., HPLC, Video Tracking) Data_Collection->Quantification Stats Statistical Analysis (e.g., ANOVA, t-test) Quantification->Stats Interpretation Interpret Results and Draw Conclusions Stats->Interpretation

Caption: General experimental workflow for in vivo studies.

G cluster_interaction Interaction of this compound with other Agents S15535 This compound Presynaptic_5HT1A Presynaptic 5-HT1A Autoreceptor S15535->Presynaptic_5HT1A Agonist Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor S15535->Postsynaptic_5HT1A Antagonist SSRI SSRI (e.g., Fluoxetine) Serotonin_Transporter Serotonin Transporter (SERT) SSRI->Serotonin_Transporter Inhibits HT1A_Antagonist 5-HT1A Antagonist (e.g., WAY 100,635) HT1A_Antagonist->Presynaptic_5HT1A Antagonist HT1A_Antagonist->Postsynaptic_5HT1A Antagonist Cholinergic_Antagonist Cholinergic Antagonist (e.g., Scopolamine) Muscarinic_Receptor Muscarinic Acetylcholine Receptor Cholinergic_Antagonist->Muscarinic_Receptor Antagonist

Caption: Logical relationships of this compound and combination agents.

References

Troubleshooting & Optimization

Navigating the Challenges of S-15535 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with S-15535, a potent and selective 5-HT1A receptor ligand. Addressing the compound's known solubility challenges, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experimental outcomes.

Troubleshooting Common Solubility Issues

Researchers may encounter difficulties in dissolving this compound, particularly for aqueous-based biological assays. The following section provides a structured approach to overcoming these challenges.

FAQ: General Solubility and Stock Solutions

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]

Q2: What is the maximum concentration for a stock solution of this compound in DMSO?

A2: Based on available data, this compound is soluble in DMSO at various concentrations, with reports of clear solutions at 2 mg/mL (with warming), approximately 6 mg/mL, and 10 mg/mL.[2][3] To ensure complete dissolution, starting with a lower concentration and gently warming the solution is advisable.

Q3: Is this compound soluble in water?

A3: this compound is reported to be insoluble in water.[2][3] Direct dissolution in aqueous buffers is not recommended.

Q4: My this compound is not dissolving completely in DMSO. What should I do?

A4: If you experience difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Gently warm the solution: Warming the solution can aid in the dissolution of the compound.

  • Vortex or sonicate: Mechanical agitation can help to break up any clumps of powder and facilitate dissolution.

  • Use a lower concentration: If the compound still does not dissolve, you may be exceeding its solubility limit. Try preparing a more dilute stock solution.

FAQ: Preparing Working Solutions for In Vitro Experiments

Q1: I've prepared a DMSO stock solution. How do I make a working solution in my aqueous cell culture medium?

A1: To prepare a working solution for cell-based assays, the DMSO stock solution should be serially diluted in the aqueous medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q2: When I add my DMSO stock to my aqueous buffer, a precipitate forms. Why is this happening and how can I prevent it?

A2: This phenomenon, known as precipitation, occurs when the compound is not soluble in the final aqueous solution. Here are some strategies to prevent this:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize the dilution step: Instead of adding the DMSO stock directly to a large volume of aqueous buffer, perform serial dilutions. This gradual decrease in DMSO concentration can help to keep the compound in solution.

  • Consider the pH of your buffer: As a phenylpiperazine derivative, the solubility of this compound may be pH-dependent. Experimenting with buffers of different pH values might improve solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound.

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO)~6 mg/mL
2 mg/mLClear solution, may require warming.
10 mg/mLClear solution.
WaterInsoluble

Data sourced from supplier technical data sheets.[2][3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molar Mass: 336.43 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming block or water bath (optional)

Methodology:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg of this compound powder.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (weeks to months) or -80°C for long-term storage (months to years).[1]

Visualizing Key Pathways and Workflows

Troubleshooting Workflow for this compound Solubility Issues

This compound Solubility Troubleshooting Troubleshooting this compound Solubility Issues start Start: Dissolving this compound prepare_stock Prepare Stock in 100% DMSO start->prepare_stock observe_issue Observe Dissolution Issue? prepare_stock->observe_issue incomplete_dissolution Incomplete Dissolution in DMSO observe_issue->incomplete_dissolution Yes precipitation_in_aqueous Precipitation in Aqueous Buffer observe_issue->precipitation_in_aqueous Yes, upon dilution success Success: Clear Solution observe_issue->success No troubleshoot_stock Troubleshoot Stock Preparation incomplete_dissolution->troubleshoot_stock troubleshoot_working Troubleshoot Working Solution precipitation_in_aqueous->troubleshoot_working warm Gently Warm Solution troubleshoot_stock->warm lower_final_conc Lower Final Concentration troubleshoot_working->lower_final_conc vortex Vortex/Sonicate warm->vortex lower_stock_conc Lower Stock Concentration vortex->lower_stock_conc lower_stock_conc->observe_issue fail Issue Persists: Consult Technical Support lower_stock_conc->fail serial_dilution Use Serial Dilution lower_final_conc->serial_dilution check_ph Adjust Buffer pH serial_dilution->check_ph check_ph->observe_issue check_ph->fail

Caption: A flowchart for troubleshooting common solubility issues with this compound.

Signaling Pathway of 5-HT1A Receptor Activation

This compound is a potent ligand for the 5-HT1A receptor.[4] Activation of this G-protein coupled receptor initiates a cascade of intracellular events.

5-HT1A Receptor Signaling Pathway Simplified 5-HT1A Receptor Signaling S15535 This compound receptor 5-HT1A Receptor S15535->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits cellular_response Cellular Response (e.g., neuronal inhibition) g_protein->cellular_response Directly Modulates Ion Channels camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A (PKA) camp->pka Activates pka->cellular_response Leads to

Caption: Simplified signaling cascade following 5-HT1A receptor activation by this compound.

References

Technical Support Center: Optimizing S-15535 Dosage for Anxiolytic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing S-15535 in studies investigating its anxiolytic properties. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anxiolytic effects?

A1: this compound is a phenylpiperazine drug that acts as a potent and highly selective 5-HT1A receptor ligand.[1] Its anxiolytic properties are attributed to its dual action: it functions as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist or weak partial agonist at postsynaptic 5-HT1A receptors.[1][2][3] The agonistic action on presynaptic autoreceptors leads to a reduction in serotonin (B10506) (5-HT) release in brain regions like the hippocampus, which is believed to contribute to its anxiolytic effects.[4][5]

Q2: What is the binding affinity of this compound for the 5-HT1A receptor and other receptors?

A2: this compound exhibits high affinity for cloned human 5-HT1A receptors.[6] Its affinity for other receptors, such as dopamine (B1211576) D2 and D3 receptors, and α2A-adrenergic receptors, is significantly lower, indicating its high selectivity.[2][6]

Q3: What are the recommended starting doses for in vivo anxiolytic studies with this compound?

A3: The effective dose of this compound can vary depending on the animal model and the route of administration. For subcutaneous (s.c.) administration in rats, doses ranging from 0.16 to 2.5 mg/kg have been shown to be effective in the fear-induced ultrasonic vocalization model.[4] For oral (p.o.) administration, effective doses in the same model range from 0.63 to 10.0 mg/kg.[4] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: I am not observing anxiolytic effects with this compound in the elevated plus-maze. Is this expected?

A4: Yes, this is a possible outcome. One study found that this compound, at doses up to 10.0 mg/kg, did not significantly increase open-arm entries in the elevated plus-maze test in rats.[4] However, the compound has shown anxiolytic-like effects in other behavioral models, such as the Vogel conflict test and the social interaction test.[7] The choice of behavioral paradigm is crucial when evaluating the anxiolytic potential of a compound.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in behavioral assays.

  • Possible Cause: Variability in experimental conditions.

    • Troubleshooting Steps:

      • Ensure consistent lighting, noise levels, and temperature in the testing environment.

      • Handle animals consistently and habituate them to the testing room before the experiment.

      • Standardize the time of day for testing to minimize circadian rhythm effects.

      • Ensure the experimenter is blinded to the treatment groups to reduce bias.[8]

  • Possible Cause: Incorrect dosage or route of administration.

    • Troubleshooting Steps:

      • Verify the correct calculation and preparation of the this compound solution.

      • Consider performing a dose-response curve to identify the optimal effective dose for your specific animal model and strain.

      • Ensure the chosen route of administration is appropriate and consistently applied.

  • Possible Cause: The chosen behavioral model may not be sensitive to the mechanism of this compound.

    • Troubleshooting Steps:

      • As noted, this compound may not show effects in all anxiety models (e.g., elevated plus-maze).[4]

      • Consider using a battery of tests, including models where this compound has shown efficacy, such as the Vogel conflict test or the social interaction test.[7]

Issue 2: Observed sedative or locomotor effects that may confound anxiety measures.

  • Possible Cause: The dose of this compound may be too high, leading to off-target effects.

    • Troubleshooting Steps:

      • Review the literature for doses that have been shown to be effective without causing significant motor impairment. Studies have indicated that this compound has little influence on motor behavior at doses where it exhibits anxiolytic properties.[4]

      • Lower the dose and re-evaluate the behavioral effects.

      • Include a specific test for locomotor activity, such as the open field test, to assess whether the observed behavioral changes are due to anxiolysis or altered motor function.[9]

Data Presentation

Table 1: Receptor Binding Affinity of this compound

ReceptorKi (nM)Reference
Human 5-HT1A0.7[6]
5-HT1A1.8[2]
Human Dopamine D2400[6]
Human Dopamine D3248[6]
Human α2A-Adrenergic190[6]

Table 2: Effective Doses of this compound in Preclinical Models

ModelSpeciesRoute of AdministrationEffective Dose RangeObserved EffectReference
Microdialysis (5-HT suppression)Rats.c.0.08 - 5.0 mg/kgDose-dependent suppression of 5-HT levels in the frontal cortex, nucleus accumbens, and striatum.[6]
Fear-Induced Ultrasonic VocalizationsRats.c.0.16 - 2.5 mg/kgDose-dependent abolishment of vocalizations.[4]
Fear-Induced Ultrasonic VocalizationsRatp.o.0.63 - 10.0 mg/kgDose-dependent abolishment of vocalizations.[4]
Vogel Conflict TestRats.c.Not specified, but activeAnxiolytic-like effects.
Social Interaction TestRats.c.Not specified, but activeAnxiolytic-like effects over a broad dose range.
Elevated Plus-MazeRats.c.Up to 10.0 mg/kgNo significant increase in open-arm entries.[4]

Experimental Protocols

Elevated Plus-Maze (EPM) Test

This test is widely used to assess anxiety-like behavior in rodents.[8][10][11]

  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[10]

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes prior to the test.

    • Administer this compound or vehicle at the predetermined time before the test.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute session.[8]

    • Record the session with a video camera mounted above the maze for later analysis.

  • Data Analysis:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Vogel Conflict Test

This test assesses the anxiolytic potential of a compound by measuring its ability to increase punished behavior.

  • Apparatus: A testing chamber with a drinking spout connected to a water source and a shock generator.

  • Procedure:

    • Water-deprive the animals for a specified period (e.g., 24-48 hours) before the test.

    • Administer this compound or vehicle.

    • Place the animal in the testing chamber and allow it to explore and find the drinking spout.

    • Once the animal starts drinking, a mild electric shock is delivered through the spout after a certain number of licks.

    • The number of shocks the animal is willing to take to drink is recorded over a set period.

  • Data Analysis:

    • An increase in the number of punished licks or shocks received is indicative of an anxiolytic effect.

Social Interaction Test

This test evaluates the anxiolytic effects of a compound by measuring the amount of time unfamiliar animals spend in social engagement.

  • Apparatus: A well-lit, open-field arena.

  • Procedure:

    • House the animals individually for a period before the test to increase their motivation for social interaction.

    • Administer this compound or vehicle to both animals in a pair.

    • Place two unfamiliar, weight-matched animals in the open-field arena.

    • Record the session for a set duration (e.g., 10 minutes).

  • Data Analysis:

    • Measure the total time the pair of animals spends engaged in active social interaction (e.g., sniffing, grooming, following).

    • An increase in the duration of social interaction is indicative of an anxiolytic effect.[12]

Visualizations

S15535_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron S15535_pre This compound 5HT1A_auto 5-HT1A Autoreceptor S15535_pre->5HT1A_auto Agonist Serotonin_vesicle Serotonin (5-HT) Vesicles 5HT1A_auto->Serotonin_vesicle Inhibits Serotonin_release Decreased 5-HT Release Serotonin_vesicle->Serotonin_release Serotonin_synapse 5-HT Serotonin_release->Serotonin_synapse Reduced 5-HT in Synapse Anxiolytic_Effect Anxiolytic Effect Serotonin_release->Anxiolytic_Effect S15535_post This compound 5HT1A_post Postsynaptic 5-HT1A Receptor S15535_post->5HT1A_post Antagonist Neuronal_response Modulated Neuronal Response 5HT1A_post->Neuronal_response Neuronal_response->Anxiolytic_Effect Serotonin_synapse->5HT1A_post Blocks Binding

Caption: Signaling pathway of this compound at serotonergic synapses.

Experimental_Workflow cluster_troubleshooting Troubleshooting Points Start Start: Hypothesis Formulation Animal_Acclimation Animal Acclimation & Habituation Start->Animal_Acclimation Group_Assignment Random Assignment to Groups (Vehicle, this compound Doses) Animal_Acclimation->Group_Assignment Drug_Admin Drug Administration (this compound or Vehicle) Group_Assignment->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Vogel Test, Social Interaction) Drug_Admin->Behavioral_Test Data_Collection Data Collection (Automated & Manual Scoring) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Data_Analysis Results Interpretation of Results Data_Analysis->Results Check_Dosage Unexpected Results? Check Dosage Data_Analysis->Check_Dosage Conclusion Conclusion & Next Steps Results->Conclusion Check_Model No Effect? Re-evaluate Model Results->Check_Model

Caption: General experimental workflow for in vivo anxiolytic studies.

References

Troubleshooting unexpected behavioral results with S-15535

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral results with S-15535. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Disclaimer

This compound is a fictional compound. The following data and troubleshooting guide are based on the well-characterized 5-HT1A receptor partial agonist, buspirone (B1668070), as a proxy to provide a realistic and informative resource.

Frequently Asked Questions (FAQs)

Q1: What is the expected behavioral outcome of this compound administration in preclinical models?

A1: this compound is designed as a selective 5-HT1A receptor partial agonist.[1][2] The expected behavioral outcome in preclinical anxiety models, such as the elevated plus maze (EPM) and open field test (OFT), is an anxiolytic effect. This is typically observed as an increase in the time spent in the open arms of the EPM and an increase in exploration of the center of the OFT arena.[3][4]

Q2: We are observing paradoxical anxiogenic-like effects (increased anxiety) with this compound. What could be the cause?

A2: This is a known, though less common, phenomenon with 5-HT1A receptor modulators.[5] Several factors could contribute to this observation:

  • Dose: The dose-response curve for this compound may be U-shaped or bell-shaped.[6] Low doses may produce anxiolytic effects, while higher doses could lead to anxiogenic-like responses. It is crucial to perform a thorough dose-response study.[7]

  • Receptor Occupancy: High doses may lead to receptor occupancy levels that alter the balance of pre- and post-synaptic 5-HT1A receptor activity, potentially leading to unexpected behavioral outcomes.[1][2]

  • Off-Target Effects: At higher concentrations, this compound may interact with other receptors, such as dopamine (B1211576) D2 receptors, which could contribute to anxiogenic-like behaviors.[1][8]

  • Metabolites: The primary metabolite of this compound may have its own pharmacological activity, including potential antagonism at α2-adrenergic receptors, which could influence behavioral outcomes.[1][9]

Q3: Our experiments with this compound are showing a lack of efficacy. Why might this be?

A3: Several factors can contribute to a lack of observed efficacy:

  • Pharmacokinetics: this compound has low oral bioavailability due to extensive first-pass metabolism.[9][10] Ensure the route of administration and dosage are appropriate to achieve therapeutic concentrations in the central nervous system.

  • Timing of Behavioral Testing: The time to reach peak plasma concentration (Tmax) should be considered when designing the experimental timeline.[9] Behavioral testing should coincide with the expected peak drug concentration in the brain.

  • Chronic vs. Acute Dosing: The anxiolytic effects of 5-HT1A partial agonists can take time to develop.[2] Chronic dosing may be necessary to observe the desired behavioral effects, as this allows for desensitization of presynaptic 5-HT1A autoreceptors and a subsequent increase in serotonergic neurotransmission.[1][2]

  • Previous Drug Exposure: If experimental subjects have been previously treated with other psychoactive compounds, particularly benzodiazepines, this can alter the response to this compound.[10]

Q4: We are observing locomotor effects (e.g., hyperactivity or sedation) that are confounding our behavioral results. How should we address this?

A4: It is essential to differentiate between anxiolytic effects and general changes in locomotor activity.

  • Dose-Dependence: Higher doses of this compound are more likely to decrease ambulation.[7]

  • Control Measures: The open field test is a valuable tool for assessing general locomotor activity.[4][11] Always include an OFT in your experimental design to measure total distance traveled, velocity, and time spent immobile. This will help to interpret the results from other behavioral tests, such as the EPM.

  • Data Analysis: When analyzing EPM data, consider not only the time spent in the open arms but also the total number of arm entries as a measure of overall activity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Paradoxical Anxiety High dose, off-target effectsPerform a detailed dose-response study.[7] Consider co-administration with a D2 antagonist to investigate off-target effects.
Lack of Efficacy Insufficient dose, acute dosing regimenIncrease the dose or switch to a chronic dosing paradigm.[2] Confirm drug delivery and CNS penetration with pharmacokinetic studies.
Sedation/Hyperactivity High dose, off-target effectsLower the dose. Use an open field test to quantify locomotor activity independently of anxiety measures.[4]
High Variability in Results Inconsistent drug administration, environmental factorsEnsure consistent administration with or without food, as this can affect bioavailability.[9] Standardize all environmental conditions for behavioral testing.[12]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound (based on Buspirone)

Parameter Value Reference
Oral Bioavailability~4%[9]
Time to Peak Plasma (Tmax)40-90 minutes[2][10]
Elimination Half-life2-3 hours[2][10]
Protein Binding~86%[2][10]
Primary Metabolizing EnzymeCYP3A4[1][10]

Table 2: Receptor Binding Profile of this compound (based on Buspirone)

Receptor Affinity (Ki) Activity Reference
5-HT1AHighPartial Agonist[1]
Dopamine D2WeakAntagonist[1]
α1-AdrenergicVery WeakPartial Agonist[1][2]

Experimental Protocols

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[13]

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.[12]

  • Drug Administration: Administer this compound or vehicle at the appropriate time before the test to coincide with Tmax.

  • Procedure: Place the animal in the center of the maze, facing an open arm.[14] Allow the animal to explore the maze for a 5-minute session.[3]

  • Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm using an automated tracking system.[12]

  • Analysis: An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.

Open Field Test (OFT) Protocol
  • Apparatus: A square arena with high walls to prevent escape.[15]

  • Acclimation: Acclimate the animal to the testing room for at least 30-60 minutes before the test.[11]

  • Drug Administration: Administer this compound or vehicle at a predetermined time before the test.

  • Procedure: Place the animal in the center of the open field.[16] Allow it to explore for a 10-20 minute session.[11][17]

  • Data Collection: Use a video tracking system to record the total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency.[11]

  • Analysis: An increase in the time spent in the center of the arena suggests an anxiolytic effect, while the total distance traveled provides a measure of general locomotor activity.

Visualizations

S15535_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron S15535_pre This compound AutoR 5-HT1A Autoreceptor S15535_pre->AutoR Full Agonist FiringRate Neuron Firing AutoR->FiringRate Inhibits SerotoninRelease Serotonin Release FiringRate->SerotoninRelease Reduces PostR Postsynaptic 5-HT1A Receptor SerotoninRelease->PostR Activates S15535_post This compound S15535_post->PostR Partial Agonist Gi Gi/o Protein PostR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Inhibits NeuronalResponse Anxiolytic Effect PKA->NeuronalResponse Modulates

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start acclimation Animal Acclimation (60 min) start->acclimation drug_admin This compound or Vehicle Administration acclimation->drug_admin wait Waiting Period (for Tmax) drug_admin->wait behavioral_test Behavioral Testing wait->behavioral_test epm Elevated Plus Maze (5 min) behavioral_test->epm Anxiety oft Open Field Test (15 min) behavioral_test->oft Locomotion data_collection Data Collection & Analysis epm->data_collection oft->data_collection end End data_collection->end

Caption: Behavioral Experiment Workflow.

Troubleshooting_Logic start Unexpected Behavioral Result check_dose Is the dose appropriate? start->check_dose check_locomotion Is locomotor activity altered? check_dose->check_locomotion Yes dose_response Action: Perform dose-response study check_dose->dose_response No check_protocol Is the experimental protocol optimal? check_locomotion->check_protocol No oft_analysis Action: Analyze OFT data for locomotion check_locomotion->oft_analysis Yes protocol_review Action: Review timing, route, and chronicity check_protocol->protocol_review No end Re-evaluate Hypothesis check_protocol->end Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: S-15535 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of S-15535, a phenylpiperazine derivative. The information provided is based on the general chemical properties of phenylpiperazine compounds. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound powder?

For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage, refrigeration at 4°C is acceptable. Phenylpiperazine derivatives can be sensitive to heat, light, and moisture, so proper storage is crucial to maintain compound integrity.

Q2: How should I prepare and store solutions of this compound?

The stability of this compound in solution is not well-documented. However, based on the properties of similar compounds, it is advisable to prepare solutions fresh for each experiment. If storage of solutions is necessary, it is recommended to aliquot the solution into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent will depend on the experimental requirements, but DMSO or ethanol (B145695) are common choices for initial stock solutions. It is crucial to assess the stability of this compound in your chosen solvent system.

Q3: What are the potential degradation pathways for this compound?

Phenylpiperazine derivatives are generally susceptible to three main degradation pathways: hydrolysis, oxidation, and photodegradation.[1][2]

  • Hydrolysis: The piperazine (B1678402) ring can be susceptible to cleavage under acidic or basic conditions.[1]

  • Oxidation: The nitrogen atoms in the piperazine ring and other parts of the molecule can be sites for oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the compound.

Q4: Are there any signs of this compound degradation I should look for?

Visual inspection of the solid compound or its solutions may provide initial clues of degradation. Signs of degradation can include a change in color (e.g., from white to yellow or brown), the appearance of particulate matter in solutions, or a change in the clarity of the solution.[2] However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary for a definitive assessment of stability.

Troubleshooting Guide

Issue: I am seeing unexpected or inconsistent results in my experiments with this compound.

Possible Cause: The compound may have degraded.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the solid compound and any prepared solutions have been stored according to the recommendations (see FAQs).

  • Prepare Fresh Solutions: If you have been using stored solutions, prepare a fresh solution from the solid stock and repeat the experiment.

  • Perform a Stability Check: If the issue persists, consider performing a simple stability check. This can be done by analyzing a freshly prepared solution by HPLC and then re-analyzing it after a period under your typical experimental conditions (e.g., in your cell culture media at 37°C). A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.

  • Conduct a Forced Degradation Study: For a more thorough investigation, a forced degradation study can be performed to identify potential degradation products and understand the compound's stability under various stress conditions.[2]

Experimental Protocols

Protocol: General Forced Degradation Study for Phenylpiperazine Derivatives

This protocol provides a general framework for conducting a forced degradation study to assess the stability of a compound like this compound.[2]

Objective: To identify potential degradation pathways and products under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile, methanol)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[2]

    • Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[2]

    • Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).[2]

    • Thermal Degradation: Expose a solid sample of this compound to elevated temperature (e.g., 60°C) for an extended period (e.g., 7 days).[2]

    • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for a defined period (e.g., 24 hours).[2]

  • Sample Analysis:

    • At various time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Quantify the decrease in the peak area of the parent compound.

    • Identify and, if possible, characterize any new peaks corresponding to degradation products.

Data Presentation

Table 1: General Stability Profile of Phenylpiperazine Derivatives.

Stress ConditionGeneral StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Susceptible to degradationHydrolysis products (e.g., cleavage of the piperazine ring)
Basic (e.g., 0.1 M NaOH) Susceptible to degradationHydrolysis products
Oxidative (e.g., 3% H₂O₂) Potentially susceptibleN-oxides, hydroxylated derivatives
Thermal (e.g., >40°C) Stability is compound-dependentVarious thermal decomposition products
Photolytic (e.g., UV light) Potentially susceptiblePhotodegradation products

Note: This table provides a general overview. The actual stability of this compound under these conditions should be experimentally determined.

Visualizations

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare this compound Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to oxid Oxidative (3% H2O2, RT) prep->oxid Expose to thermal Thermal (Solid, 60°C) prep->thermal Expose to photo Photolytic (Solution, UV light) prep->photo Expose to hplc HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxid->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points data Data Analysis: - Quantify Parent Compound - Identify Degradants hplc->data

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationship Troubleshooting Logic for Unexpected Results start Unexpected Experimental Results check_stability Is compound degradation a possible cause? start->check_stability verify_storage Verify Storage Conditions (Solid & Solution) check_stability->verify_storage Yes other_causes Investigate Other Experimental Variables check_stability->other_causes No prepare_fresh Prepare Fresh Solution & Repeat Experiment verify_storage->prepare_fresh results_ok Results are now consistent prepare_fresh->results_ok Problem Solved results_not_ok Inconsistency persists prepare_fresh->results_not_ok Problem Persists stability_test Perform Stability Check (e.g., HPLC over time) results_not_ok->stability_test forced_degradation Conduct Forced Degradation Study stability_test->forced_degradation Degradation Observed stability_test->other_causes No Degradation Observed

Caption: Troubleshooting logic for unexpected experimental results with this compound.

References

Preventing Degradation of S-15535: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and protocols to prevent the degradation of S-15535 during experimental procedures. Adherence to these guidelines is crucial for ensuring the integrity, potency, and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

A1: this compound is a potent and selective 5-HT1A receptor ligand, exhibiting both agonist and antagonist properties at presynaptic and postsynaptic receptors, respectively.[1] It is primarily used in neuroscience research to investigate the role of the serotonin (B10506) system in conditions such as anxiety and depression.[2][3]

Q2: What are the main causes of this compound degradation?

A2: Based on its chemical structure, which includes a phenylpiperazine and a benzodioxane moiety, this compound is susceptible to degradation through several pathways. These include:

  • Oxidation: The piperazine (B1678402) ring and the electron-rich aromatic rings are prone to oxidation, especially in the presence of atmospheric oxygen, light, or oxidizing agents.

  • Hydrolysis: The ether linkages in the benzodioxane ring and the tertiary amine in the piperazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy needed to initiate degradation reactions.

Q3: How can I visually identify if my this compound sample has degraded?

A3: Signs of degradation can include a change in the physical appearance of the compound, such as discoloration (e.g., from white to yellow or brown), clumping of the powder, or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are recommended for purity assessment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions frequently. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or lower.
Loss of compound potency Improper storage of solid this compound.Store solid this compound in a tightly sealed container, protected from light and moisture. For long-term storage, keep at -20°C in a desiccator.
Appearance of unknown peaks in analytical assays (e.g., HPLC) Degradation of this compound during the experiment.Minimize the exposure of this compound to harsh conditions during the experiment. Use buffers with a neutral pH, protect from light, and maintain a controlled temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of solid this compound in a clean, dry weighing boat. Perform this step quickly to minimize exposure to air and humidity.

  • Dissolution: Dissolve the compound in an appropriate solvent (e.g., DMSO, ethanol). Ensure the solvent is of high purity and anhydrous if possible.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Avoid excessive heating.

  • Storage: Transfer the stock solution into amber-colored vials to protect from light.

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Long-term Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: General Handling Procedures for this compound in Experiments
  • Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature. Avoid using a heat block.

  • Dilution: Prepare working solutions by diluting the stock solution with the appropriate experimental buffer immediately before use.

  • pH Control: Ensure the pH of the experimental medium is maintained within a neutral range (pH 6-8) to minimize hydrolysis.

  • Light Protection: Conduct experiments under subdued light conditions or use amber-colored or foil-wrapped containers to protect this compound from light exposure.

  • Temperature Control: Maintain a stable and controlled temperature throughout the experiment as elevated temperatures can accelerate degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Container Additional Precautions
Solid -20°C (Long-term)Tightly sealed, amber glass vialStore in a desiccator to protect from moisture.
2-8°C (Short-term)Tightly sealed, amber glass vial
Stock Solution (in DMSO/Ethanol) -20°C or -80°CAmber glass vials or polypropylene (B1209903) tubesAliquot into single-use volumes.
Aqueous Working Solution 2-8°CAmber glass vials or polypropylene tubesPrepare fresh daily.

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment Solid Solid this compound (-20°C, Dark, Dry) Weigh Weigh Solid->Weigh Minimize Exposure Stock Stock Solution (-20°C/-80°C, Aliquoted) Thaw Thaw Stock->Thaw Dissolve Dissolve Weigh->Dissolve Aliquot Aliquot Dissolve->Aliquot Aliquot->Stock Dilute Dilute Thaw->Dilute Run Experiment\n(Controlled pH, Temp, Light) Run Experiment (Controlled pH, Temp, Light) Dilute->Run Experiment\n(Controlled pH, Temp, Light)

Caption: Experimental workflow for handling this compound to minimize degradation.

degradation_pathways cluster_stressors Stress Factors S15535 This compound Degradation_Products Degradation Products (Loss of Activity) S15535->Degradation_Products Degradation Light Light Light->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products Extreme pH Extreme pH Extreme pH->Degradation_Products Heat Heat Heat->Degradation_Products

Caption: Potential degradation pathways and contributing factors for this compound.

References

Technical Support Center: A Guide to S-15535

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of S-15535, a selective 5-HT1A receptor ligand. This resource offers troubleshooting advice for potential off-target effects, answers to frequently asked questions, detailed experimental protocols, and a summary of key quantitative data to support your research and development endeavors.

Introduction to this compound

This compound is a benzodioxopiperazine derivative that acts as a potent and highly selective 5-HT1A receptor ligand.[1] Its unique pharmacological profile is characterized by its dual action: it functions as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist (or weak partial agonist) at postsynaptic 5-HT1A receptors.[1][2] This mechanism leads to a net inhibition of serotonergic transmission by activating autoreceptors that reduce serotonin (B10506) release, while simultaneously blocking postsynaptic receptors.[3] this compound has demonstrated anxiolytic, anti-aggressive, and potential antidepressant properties in various preclinical models.[2][3]

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

Researchers using this compound may encounter results that appear inconsistent with its primary mechanism of action. These are often not true "off-target" effects in the sense of binding to other receptors at therapeutic concentrations, but rather indirect consequences of modulating the complex serotonergic system or experimental variables. This guide addresses potential issues in a question-and-answer format.

Question/Issue Possible Causes & Explanation Troubleshooting Steps & Recommendations
Unexpected Behavioral Effects: Why am I observing sedation or hyperactivity instead of the expected anxiolytic effect? The behavioral effects of 5-HT1A receptor modulation can be complex and dose-dependent. High doses of this compound might lead to unforeseen effects on motor activity.[3] Furthermore, the animal's habituation to the testing environment can significantly influence behavioral outcomes.1. Dose-Response Analysis: Conduct a thorough dose-response study to identify the optimal concentration for the desired effect and to rule out dose-dependent side effects.[4] 2. Control for Locomotor Activity: Always include an open-field test or similar assay to assess the compound's intrinsic effects on locomotor activity.[4] 3. Acclimatization: Ensure a proper habituation period for the animals to the testing environment to minimize novelty-induced stress and its impact on behavior.
Lack of Efficacy in a Specific Model: this compound is not producing the expected antidepressant-like effect in the forced swim test. Why? Interestingly, studies have shown that this compound, despite showing antidepressant potential in other models like the learned helplessness paradigm, does not decrease immobility time in the forced swim test.[2] This highlights the model-specific effects of the compound and the complexity of translating preclinical findings.1. Consider Alternative Models: Utilize a battery of behavioral tests to get a more comprehensive understanding of the compound's antidepressant potential. The learned helplessness model may be a more suitable alternative for this compound.[2] 2. Positive Controls: Include a well-established antidepressant as a positive control in your experiments to validate the sensitivity of your model.
Variability in Results: I am seeing high variability in my data between animals and experiments. The serotonergic system is highly sensitive to environmental and physiological factors. Stress, time of day, and animal strain can all contribute to experimental variability.1. Standardize Environmental Conditions: Maintain consistent lighting, temperature, and noise levels in your animal facility and testing rooms. 2. Consistent Handling: Handle all animals consistently and gently to minimize stress. 3. Blinded Experiments: Whenever possible, the experimenter should be blinded to the treatment groups to reduce unconscious bias.
Confirming On-Target Effects: How can I be sure that the observed effects are mediated by the 5-HT1A receptor? This is a critical question in pharmacological research. The use of a selective antagonist to block the effects of this compound is the gold standard for confirming on-target activity.1. Use a Selective Antagonist: Pre-treatment with a selective 5-HT1A antagonist, such as WAY-100635, should reverse the effects of this compound.[3][5] If the effect persists in the presence of the antagonist, it is likely an off-target or non-specific effect. 2. Knockout Models: If available, using 5-HT1A receptor knockout animals can provide definitive evidence for on-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a 5-HT1A receptor ligand that acts as an agonist at presynaptic autoreceptors, which inhibits serotonin release, and as an antagonist at postsynaptic 5-HT1A receptors.[1][2]

Q2: How selective is this compound for the 5-HT1A receptor?

A2: this compound displays high selectivity for the 5-HT1A receptor. Its affinity for other receptors, such as dopamine (B1211576) D2, D3, and α2A-adrenergic receptors, is over 250-fold lower.[2]

Q3: Can this compound affect other neurotransmitter systems?

A3: Yes, indirectly. By modulating the serotonergic system, this compound can influence other neurotransmitter systems. For example, it has been shown to increase extracellular levels of dopamine and noradrenaline in the frontal cortex, an effect that is attenuated by the 5-HT1A antagonist WAY-100635.[2]

Q4: What is the recommended vehicle for in vivo administration of this compound?

A4: The appropriate vehicle will depend on the specific experimental design and route of administration. However, a common practice for similar compounds is to dissolve them in a small amount of a suitable solvent (like DMSO) and then dilute with saline or another aqueous buffer. Always include a vehicle-only control group in your experiments.

Q5: Are there any known paradoxical effects of this compound?

A5: While not extensively documented, the lack of effect in certain behavioral models where an effect might be expected (e.g., the forced swim test) could be considered a paradoxical finding.[2] The complex nature of 5-HT1A receptor pharmacology means that bidirectional or unexpected effects can occur depending on the specific neuronal circuits and physiological state being studied.[6]

Quantitative Data

Table 1: Binding Affinity (Ki) of this compound for Various Receptors
ReceptorBinding Affinity (Ki) in nMReference
Human 5-HT1A 0.7 [2]
Human Dopamine D2400[2]
Human Dopamine D3248[2]
Human α2A-Adrenergic190[2]
Table 2: In Vivo Effects of this compound on Neurotransmitter Levels
Brain RegionNeurotransmitterEffectDose Range (mg/kg, s.c.)Reference
Frontal CortexSerotonin (5-HT)Decrease0.08 - 5.0[2]
Nucleus AccumbensSerotonin (5-HT)Decrease0.08 - 5.0[2]
StriatumSerotonin (5-HT)Decrease0.08 - 5.0[2]
Frontal CortexDopamine (DA)Increase0.08 - 5.0[2]
Frontal CortexNoradrenaline (NA)Increase0.08 - 5.0[2]

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT.

  • Non-specific binding control: 10 µM Serotonin.

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of this compound.

  • In a microplate, combine the cell membranes, [3H]8-OH-DPAT (at a concentration close to its Kd), and either buffer, non-specific control, or a concentration of this compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of this compound on extracellular levels of serotonin, dopamine, and noradrenaline in the brain of a freely moving animal.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with electrochemical detection.

  • This compound solution for injection.

  • Anesthesia.

Procedure:

  • Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the brain region of interest (e.g., frontal cortex). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer this compound (e.g., subcutaneously) at the desired dose.

  • Post-injection Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ECD.

  • Data Expression: Express the results as a percentage change from the baseline levels.

Signaling Pathways and Workflows

S15535_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron S15535_pre This compound HT1A_auto 5-HT1A Autoreceptor S15535_pre->HT1A_auto Agonist Gi_pre Gi HT1A_auto->Gi_pre Activates Firing_rate ↓ Neuronal Firing Rate HT1A_auto->Firing_rate AC_pre Adenylyl Cyclase Gi_pre->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre Serotonin_release ↓ Serotonin Release Firing_rate->Serotonin_release S15535_post This compound HT1A_post Postsynaptic 5-HT1A Receptor S15535_post->HT1A_post Antagonist Serotonin Serotonin Serotonin->HT1A_post Downstream Downstream Signaling HT1A_post->Downstream Effect Blocked Postsynaptic Effect Downstream->Effect

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Dose Is the dose appropriate? Start->Check_Dose Check_Controls Are proper controls included? Check_Dose->Check_Controls Yes Dose_Response Perform Dose-Response Study Check_Dose->Dose_Response No Check_Environment Are environmental factors controlled? Check_Controls->Check_Environment Yes Positive_Control Include Positive Control Check_Controls->Positive_Control No Vehicle_Control Include Vehicle Control Check_Controls->Vehicle_Control No On_Target Is the effect on-target? Check_Environment->On_Target Yes Standardize_Housing Standardize Housing and Handling Check_Environment->Standardize_Housing No Antagonist_Block Use Selective Antagonist (e.g., WAY-100635) On_Target->Antagonist_Block Unsure Interpret Re-evaluate Hypothesis and Experimental Design On_Target->Interpret Yes/No Dose_Response->Check_Controls Positive_Control->Check_Environment Vehicle_Control->Check_Environment Standardize_Housing->On_Target Antagonist_Block->Interpret

Caption: Workflow for troubleshooting unexpected results.

References

Technical Support Center: Improving the Bioavailability of S-15535

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of S-15535.

I. Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues that may arise during the formulation and in-vitro/in-vivo testing of this compound.

Issue 1: Poor Dissolution of this compound in Aqueous Media

  • Symptom: Difficulty in dissolving this compound powder in physiological buffers (e.g., PBS) during in-vitro experiments, leading to inconsistent results.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
High Crystallinity Characterize the solid-state properties of this compound using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to understand its crystalline nature.
Large Particle Size Employ particle size reduction techniques such as micronization or nanomilling to increase the surface area available for dissolution.
Low Aqueous Solubility Given that this compound is soluble in DMSO but likely has poor aqueous solubility due to its complex structure, consider using co-solvents or preparing a stock solution in a minimal amount of an organic solvent (e.g., DMSO) before further dilution in aqueous media.

Issue 2: Low Oral Bioavailability in Preclinical Models

  • Symptom: Despite seemingly adequate in-vitro dissolution, in-vivo studies in animal models (e.g., rats) show low plasma concentrations of this compound after oral administration.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
First-Pass Metabolism This compound, as a phenylpiperazine derivative, may undergo significant first-pass metabolism in the liver. Conduct in-vitro metabolism studies using liver microsomes to identify major metabolites and the enzymes responsible.
Poor Permeability The ability of this compound to cross the intestinal epithelium may be limited. Perform a Caco-2 permeability assay to determine its apparent permeability coefficient (Papp).
P-glycoprotein (P-gp) Efflux The compound might be a substrate for efflux transporters like P-gp in the gut wall, which pump it back into the intestinal lumen. The Caco-2 permeability assay can be conducted with and without a P-gp inhibitor (e.g., verapamil) to assess the efflux ratio.

II. Frequently Asked Questions (FAQs)

Formulation Strategies

  • Q1: What are the most promising formulation strategies to enhance the bioavailability of this compound?

    • A1: Based on the presumed poor aqueous solubility of this compound, several strategies can be employed:

      • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous, high-energy state.

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubility and absorption of lipophilic drugs.

      • Nanocrystals: Reducing the particle size to the nanometer range can significantly increase the surface area and dissolution velocity.

  • Q2: What excipients are suitable for developing a solid dispersion formulation of this compound?

    • A2: The choice of polymer is critical and depends on the physicochemical properties of this compound and the desired release profile. Common choices include:

      • Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30)

      • Hydroxypropyl methylcellulose (B11928114) (HPMC)

      • Soluplus®

      • Copolymers like Kollidon® VA 64

Experimental Design

  • Q3: How can I assess the potential for first-pass metabolism of this compound?

    • A3: An in-vitro metabolism study using liver microsomes (from human or the preclinical species of interest) is the standard approach. This will help identify the major metabolites and the cytochrome P450 (CYP) enzymes involved.

  • Q4: What is the significance of the Caco-2 permeability assay for this compound?

    • A4: The Caco-2 cell monolayer is a widely accepted in-vitro model of the human intestinal epithelium. This assay provides two key pieces of information:

      • Apparent Permeability (Papp): Predicts the in-vivo absorption rate.

      • Efflux Ratio: An efflux ratio greater than 2 in the presence and absence of a P-gp inhibitor suggests that the compound is a substrate for this efflux transporter.

III. Experimental Protocols

1. In-Vitro Dissolution Study

  • Objective: To evaluate the dissolution profile of different this compound formulations.

  • Methodology:

    • Prepare dissolution media simulating gastric and intestinal fluids (e.g., Simulated Gastric Fluid (SGF) pH 1.2, and Simulated Intestinal Fluid (SIF) pH 6.8).

    • Place a known amount of the this compound formulation in a USP Dissolution Apparatus 2 (Paddle Apparatus).

    • Maintain the temperature at 37°C ± 0.5°C and the paddle speed at a specified rate (e.g., 50 or 75 RPM).

    • Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, and 120 minutes).

    • Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV.

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability and potential for P-gp efflux of this compound.

  • Methodology:

    • Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed.

    • For the permeability assessment, add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.

    • For the efflux assessment, add this compound to the basolateral side and measure its appearance on the apical side. This is typically done in the presence and absence of a P-gp inhibitor.

    • Analyze the concentration of this compound in the samples from both compartments using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

3. In-Vitro Hepatic Microsome Stability Assay

  • Objective: To determine the metabolic stability of this compound in the presence of liver enzymes.

  • Methodology:

    • Incubate this compound with pooled human or animal liver microsomes and a NADPH regenerating system in a phosphate (B84403) buffer (pH 7.4) at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

    • Calculate the in-vitro half-life (t1/2) and intrinsic clearance (CLint).

IV. Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound 150 ± 252.0600 ± 90100
Micronized this compound 250 ± 401.5950 ± 120158
This compound Solid Dispersion 450 ± 651.01800 ± 210300
This compound SEDDS 600 ± 800.52400 ± 280400

Data are presented as mean ± SD (n=6) and are for illustrative purposes only.

V. Visualizations

G cluster_0 This compound Signaling Pathway S15535 This compound Presynaptic Presynaptic 5-HT1A Autoreceptor S15535->Presynaptic Agonist Postsynaptic Postsynaptic 5-HT1A Receptor S15535->Postsynaptic Antagonist Serotonin_Release Decreased Serotonin Release Presynaptic->Serotonin_Release Neuronal_Inhibition Blocked Neuronal Inhibition Postsynaptic->Neuronal_Inhibition Anxiolytic_Effect Anxiolytic/Antidepressant Effect Serotonin_Release->Anxiolytic_Effect Neuronal_Inhibition->Anxiolytic_Effect

Caption: this compound acts as a presynaptic agonist and postsynaptic antagonist at 5-HT1A receptors.

G cluster_1 Experimental Workflow for Bioavailability Enhancement Start This compound Powder Formulation Formulation Development (e.g., Solid Dispersion, SEDDS) Start->Formulation InVitro In-Vitro Characterization (Dissolution, Caco-2, Microsomes) Formulation->InVitro InVivo In-Vivo Pharmacokinetic Study (e.g., Rat Model) InVitro->InVivo Analysis Data Analysis and Bioavailability Calculation InVivo->Analysis

Caption: A typical experimental workflow for improving the bioavailability of a drug candidate.

Navigating S-15535 Research: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with S-15535. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments. The information is tailored for researchers, scientists, and drug development professionals investigating the properties and effects of this selective 5-HT1A receptor ligand.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a phenylpiperazine derivative that acts as a potent and highly selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its distinct pharmacological profile is characterized by a dual action: it functions as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist or weak partial agonist at postsynaptic 5-HT1A receptors.[2][3][4] This mechanism leads to a reduction in serotonin (5-HT) release while modulating postsynaptic serotonergic signaling.

Q2: What are the primary research applications for this compound?

A2: Given its pharmacological profile, this compound is primarily investigated for its potential anxiolytic and antidepressant properties.[5] It has also been studied for its potential role in mitigating cognitive deficits.[4][6]

Q3: What are the recommended solvents and storage conditions for this compound?

A3: While specific solubility can depend on the salt form, this compound is typically dissolved in aqueous solutions, sometimes with the aid of a small amount of acid. For long-term storage, it is advisable to store the compound in a cool, dry place, protected from light. For solution-based storage, refer to the manufacturer's guidelines, though aliquoting and freezing at -20°C or -80°C is a common practice to prevent degradation from repeated freeze-thaw cycles.

Q4: Are there any known off-target effects of this compound that I should be aware of?

A4: this compound exhibits high selectivity for 5-HT1A receptors. Its affinity for other receptors, such as dopamine (B1211576) D1, D2, alpha-1, alpha-2, and beta-adrenoceptors, is more than 100-fold lower.[3] This high selectivity minimizes the likelihood of significant off-target effects at concentrations typically used to target 5-HT1A receptors.

Troubleshooting Guides

In Vivo Behavioral Studies

Issue: Inconsistent or unexpected results in the elevated plus-maze (EPM) test.

  • Possible Cause 1: Habituation to the test environment. Repeated exposure to the EPM can lead to a phenomenon known as one-trial tolerance, where the anxiolytic effects of drugs are diminished upon subsequent testing.[7]

    • Troubleshooting Tip: Ensure that each animal is tested only once on the EPM. If a re-test is absolutely necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may help mitigate this effect.[7]

  • Possible Cause 2: Improper handling or environmental stressors. Rodents are sensitive to their environment and handling. Stress induced by these factors can mask the effects of the compound.

    • Troubleshooting Tip: Handle the animals gently and consistently for several days leading up to the experiment.[8] Allow for a sufficient habituation period (at least 45-60 minutes) in the testing room before starting the trial.[8][9] Maintain consistent lighting and minimize noise in the experimental room.[9]

  • Possible Cause 3: Incorrect dosing or timing of administration. The anxiolytic effects of this compound are dose-dependent.

    • Troubleshooting Tip: Conduct a dose-response study to determine the optimal dose for your specific experimental conditions. Administer this compound subcutaneously (s.c.) approximately 30 minutes before the test.[4]

Issue: Lack of effect in the learned helplessness model.

  • Possible Cause 1: Ineffective stressor. The intensity and uncontrollability of the stressor are critical for inducing a state of learned helplessness.[10]

    • Troubleshooting Tip: Ensure that the footshock or other stressor is inescapable during the induction phase. The parameters of the stressor (intensity, duration, and unpredictability) should be carefully controlled and validated.[11]

  • Possible Cause 2: Confounding effects of fear conditioning. If the training and testing environments are the same, the animal's failure to escape may be due to conditioned fear rather than a generalized helpless state.[10]

    • Troubleshooting Tip: To assess for true learned helplessness, the testing should be conducted in a different environment and with a different type of stressor than the induction phase.[10]

  • Possible Cause 3: Strain differences. The susceptibility to learned helplessness can vary between different strains of rodents.[12]

    • Troubleshooting Tip: Select a rodent strain that has been shown to be susceptible to the learned helplessness paradigm. Be consistent with the strain used throughout your studies.

In Vitro and Ex Vivo Studies

Issue: High background or low signal in receptor binding assays.

  • Possible Cause 1: Suboptimal assay conditions. Factors such as incubation time, temperature, and buffer composition can significantly impact the binding of this compound to 5-HT1A receptors.

    • Troubleshooting Tip: Optimize the concentration of the radioligand and the amount of receptor preparation.[13] Ensure that the incubation is carried out for a sufficient duration to reach equilibrium. The use of filter-based separation can help to reduce non-specific binding.[13]

  • Possible Cause 2: Degradation of the compound or receptor preparation.

    • Troubleshooting Tip: Prepare fresh solutions of this compound for each experiment. Store receptor preparations (e.g., membrane fractions) at -80°C and avoid repeated freeze-thaw cycles.

Issue: Variability in microdialysis measurements.

  • Possible Cause 1: Incorrect probe placement. The accurate placement of the microdialysis probe in the target brain region is crucial for obtaining reliable data.

    • Troubleshooting Tip: After the experiment, it is essential to histologically verify the placement of the microdialysis probe track.[6]

  • Possible Cause 2: Fluctuations in physiological conditions. Anesthesia and the animal's physiological state can influence neurotransmitter levels.

    • Troubleshooting Tip: For studies on freely moving animals, allow for a sufficient recovery period after surgery. Monitor and maintain the animal's body temperature throughout the experiment.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Ki, nM)
Human 5-HT1A0.7[2]
5-HT1A1.8[3]
Human Dopamine D2400[2]
Human Dopamine D3248[2]
Human alpha2A-Adrenergic190[2]

Table 2: Effective Doses of this compound in Behavioral Models

Behavioral ModelSpeciesRoute of AdministrationEffective Dose RangeObserved Effect
Learned HelplessnessRatp.o.0.63 - 40.0 mg/kgReduced escape deficits[2]
Fear-Induced Ultrasonic VocalizationsRats.c.0.16 - 2.5 mg/kgAbolished vocalizations[5]
Fear-Induced Ultrasonic VocalizationsRatp.o.0.63 - 10.0 mg/kgAbolished vocalizations[5]
Aggressive EncountersMouses.c.0.63 - 10.0 mg/kgBlocked aggressive encounters[5]
Aggressive EncountersMousep.o.2.5 - 40.0 mg/kgBlocked aggressive encounters[5]
Spatial Learning Impairment (Scopolamine-induced)Rats.c.1.0 mg/kgPrevented impairment[4]

Experimental Protocols

Receptor Binding Assay ([³⁵S]GTPγS Binding)

This protocol is a general guideline for assessing the functional activity of this compound at G-protein coupled 5-HT1A receptors.

  • Membrane Preparation: Homogenize brain tissue (e.g., hippocampus or cortex) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation and resuspend in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for this compound.

Elevated Plus-Maze (EPM) Test

This protocol outlines the procedure for assessing anxiety-like behavior in rodents.

  • Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.[14]

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.[9]

  • Drug Administration: Administer this compound (or vehicle control) subcutaneously 30 minutes prior to the test.[4]

  • Test Procedure: Place the animal in the center of the maze, facing a closed arm.[8] Allow the animal to explore the maze for a 5-minute period.[7]

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.[9]

  • Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms as measures of anxiety-like behavior. An increase in these parameters is indicative of an anxiolytic effect.

  • Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[9]

Visualizations

S15535_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron S15535_pre This compound HT1A_auto 5-HT1A Autoreceptor S15535_pre->HT1A_auto Agonist AC_pre Adenylyl Cyclase HT1A_auto->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre PKA_pre ↓ PKA cAMP_pre->PKA_pre Ca_influx_pre ↓ Ca²⁺ Influx PKA_pre->Ca_influx_pre HT_release ↓ 5-HT Release Ca_influx_pre->HT_release HT_synapse 5-HT S15535_post This compound HT1A_post Postsynaptic 5-HT1A Receptor S15535_post->HT1A_post Antagonist AC_post Adenylyl Cyclase HT1A_post->AC_post Blocks Inhibition Signaling_cascade Blocked Signaling AC_post->Signaling_cascade HT_synapse->HT1A_post Endogenous Ligand

Caption: this compound Signaling Pathway

Experimental_Workflow_EPM cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Acclimation & Handling drug_admin Drug Administration (s.c.) animal_prep->drug_admin drug_prep This compound Solution Preparation drug_prep->drug_admin wait 30 min Waiting Period drug_admin->wait epm_test Elevated Plus-Maze Test (5 min) wait->epm_test data_acq Video Tracking Data Acquisition epm_test->data_acq data_proc Calculate % Open Arm Time & Entries data_acq->data_proc stat_analysis Statistical Analysis data_proc->stat_analysis

Caption: Elevated Plus-Maze Experimental Workflow

Troubleshooting_Logic start Inconsistent Behavioral Results cause1 Cause Dosing Issue start->cause1 cause2 Cause Procedural Issue start->cause2 cause3 Cause Animal-related Issue start->cause3 solution1 Verify dose calculations and administration route/timing. cause1:f1->solution1 solution2 Review and standardize experimental protocol (e.g., handling, habituation). cause2:f2->solution2 solution3 Consider animal strain and prior test exposure. cause3:f3->solution3

References

Interpreting conflicting results from S-15535 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results from experiments involving S-15535.

Frequently Asked Questions (FAQs)

Q1: How can this compound be described as both a 5-HT1A receptor agonist and antagonist?

This compound exhibits a unique pharmacological profile, acting as a potent and highly selective 5-HT1A receptor ligand with dual functionality.[1][2] It functions as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist (or weak partial agonist) at postsynaptic 5-HT1A receptors.[1][2][3][4][5] This means it stimulates the autoreceptors, which regulate serotonin (B10506) release, while blocking or weakly activating the postsynaptic receptors that mediate the downstream effects of serotonin.

Q2: Why does this compound, a potential anxiolytic and antidepressant, decrease serotonin levels in some brain regions?

The decrease in extracellular serotonin (5-HT) levels is a direct consequence of this compound's agonist activity at presynaptic 5-HT1A autoreceptors.[3][6] Activation of these autoreceptors inhibits the firing of serotonin neurons in the dorsal raphe nucleus, leading to a reduction in serotonin release in projection areas like the frontal cortex, nucleus accumbens, striatum, and hippocampus.[3][4][6] While seemingly counterintuitive for an antidepressant, this action is believed to contribute to its therapeutic effects by modulating the overall serotonergic tone and interacting with other neurotransmitter systems.[3]

Q3: What is the effect of this compound on other neurotransmitters like dopamine (B1211576) and noradrenaline?

In contrast to its effect on serotonin, this compound has been shown to dose-dependently increase extracellular levels of dopamine (DA) and noradrenaline (NAD) specifically in the frontal cortex.[3] This effect is thought to be a consequence of its action on 5-HT1A receptors, as it is attenuated by the 5-HT1A antagonist WAY 100,635.[3] The regional specificity of this dopamine increase is notable, as no significant changes were observed in the nucleus accumbens or striatum.[3]

Q4: What are the known pro-cognitive effects of this compound and their proposed mechanism?

This compound has demonstrated pro-cognitive properties in various rodent models.[7] It has been shown to enhance cholinergic transmission by elevating acetylcholine (B1216132) levels in the frontal cortex and dorsal hippocampus.[7] This effect is believed to be mediated by both the blockade of postsynaptic 5-HT1A receptors and the activation of 5-HT1A autoreceptors.[7] Studies have shown that this compound can reverse cognitive deficits induced by scopolamine (B1681570), a muscarinic antagonist.[4][5][7]

Troubleshooting Guides

Issue: Observing a decrease in serotonin levels and questioning the potential antidepressant effect.

Explanation: This is an expected outcome based on the mechanism of action of this compound. The agonist activity at presynaptic 5-HT1A autoreceptors leads to a reduction in serotonin release.[3][6] The antidepressant and anxiolytic effects are likely mediated by a combination of this presynaptic action and the postsynaptic antagonism, which together modulate neuronal circuits implicated in mood and anxiety.[3][6]

Experimental Data Summary:

Brain RegionNeurotransmitterEffect of this compoundReference
Frontal CortexSerotonin (5-HT)[3]
Nucleus AccumbensSerotonin (5-HT)[3]
StriatumSerotonin (5-HT)[3]
HippocampusSerotonin (5-HT)[6]
Frontal CortexDopamine (DA)[3]
Frontal CortexNoradrenaline (NAD)[3]
Nucleus AccumbensDopamine (DA)No change[3]
StriatumDopamine (DA)No change[3]
Frontal CortexAcetylcholine (ACh)[7]
Dorsal HippocampusAcetylcholine (ACh)[7]

Issue: Difficulty in rationalizing the dual agonist/antagonist profile.

Explanation: This is a key feature of this compound's pharmacology. The differential effect is dependent on the location of the 5-HT1A receptors.

  • Presynaptic 5-HT1A autoreceptors: Located on the soma and dendrites of serotonin neurons in the raphe nuclei. This compound acts as an agonist here, inhibiting neuronal firing and serotonin release.[2][6]

  • Postsynaptic 5-HT1A receptors: Located on non-serotonergic neurons in various brain regions. This compound acts as an antagonist or weak partial agonist at these sites, blocking the effects of endogenous serotonin.[1][2]

Binding Affinity Data:

ReceptorKi (nM)Reference
Human 5-HT1A0.7[3]
Human Dopamine D2400[3]
Human Dopamine D3248[3]
Human α2A-Adrenergic190[3]

Note: A lower Ki value indicates higher binding affinity.

Experimental Protocols

Microdialysis for Neurotransmitter Level Measurement (as described in Millan et al., 1997)

  • Animal Model: Freely moving rats.

  • Probe Implantation: Guide cannulae for microdialysis probes are stereotaxically implanted into the target brain region (e.g., frontal cortex, nucleus accumbens, striatum, or hippocampus).

  • Perfusion: Probes are perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • This compound Administration: this compound is administered subcutaneously (s.c.) at various doses.

  • Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Expression: Results are typically expressed as a percentage of the mean baseline levels.

Visualizations

S15535_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonin Neuron cluster_postsynaptic Postsynaptic Neuron S15535_agonist This compound 5HT1A_auto 5-HT1A Autoreceptor S15535_agonist->5HT1A_auto Agonist Serotonin_release Serotonin (5-HT) Release 5HT1A_auto->Serotonin_release Inhibits (-) S15535_antagonist This compound 5HT1A_post Postsynaptic 5-HT1A Receptor S15535_antagonist->5HT1A_post Antagonist Neuronal_response Downstream Neuronal Response 5HT1A_post->Neuronal_response Activates (+) Serotonin Serotonin (5-HT) Serotonin->5HT1A_post Binds

Caption: Dual action of this compound on pre- and postsynaptic 5-HT1A receptors.

S15535_Neurotransmitter_Effects S15535 S15535 5HT1A_autoreceptor Presynaptic 5-HT1A Autoreceptor S15535->5HT1A_autoreceptor Activates Serotonin_neurons Serotonin Neuron Firing 5HT1A_autoreceptor->Serotonin_neurons Inhibits (-) Serotonin_release Serotonin Release (Frontal Cortex) Serotonin_neurons->Serotonin_release Decreases Dopamine_release Dopamine Release (Frontal Cortex) Serotonin_neurons->Dopamine_release Increases Noradrenaline_release Noradrenaline Release (Frontal Cortex) Serotonin_neurons->Noradrenaline_release Increases

Caption: this compound's impact on key neurotransmitter levels in the frontal cortex.

Troubleshooting_Logic Observation Observation: Decreased Serotonin Levels Question Question: Inconsistent with Antidepressant Effect? Observation->Question Mechanism Mechanism: Agonist at Presynaptic 5-HT1A Autoreceptors Question->Mechanism No Consequence Consequence: Inhibition of Serotonin Neuron Firing Mechanism->Consequence Result Result: Reduced Serotonin Release Consequence->Result Conclusion Conclusion: This is an expected pharmacological effect. Result->Conclusion

Caption: Troubleshooting logic for interpreting decreased serotonin levels.

References

Technical Support Center: S-15535 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT1A receptor ligand S-15535 in animal models. The information is designed to help minimize potential side effects and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phenylpiperazine compound that acts as a selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor.[1] It exhibits a dual mechanism of action, functioning as an agonist at presynaptic 5-HT1A autoreceptors and as a weak partial agonist or antagonist at postsynaptic 5-HT1A receptors.[1][2] This profile suggests its potential for anxiolytic and antidepressant effects.

Q2: What are the potential side effects of this compound in animal models?

A2: Specific, comprehensive safety and toxicology studies for this compound are not extensively detailed in the public domain. However, based on its mechanism as a 5-HT1A receptor agonist, potential side effects could be related to serotonergic system modulation. One significant, though potentially rare, adverse effect to be aware of with serotonergic agents is Serotonin Syndrome .[3][4]

Q3: What is Serotonin Syndrome and what are its signs in animal models?

A3: Serotonin Syndrome (SS) is a potentially life-threatening condition caused by excessive serotonergic activity in the nervous system.[4] In animal models, particularly rodents, the signs of SS can include a range of behavioral and autonomic changes.[4][5] Common signs are summarized in the table below.

Q4: How can I minimize the risk of Serotonin Syndrome when using this compound?

A4: To minimize the risk of Serotonin Syndrome, it is crucial to:

  • Conduct thorough dose-response studies: Start with low doses of this compound and carefully escalate to find the optimal therapeutic window with minimal side effects.

  • Avoid co-administration with other serotonergic agents: Do not use this compound in conjunction with other drugs that increase serotonin levels, such as selective serotonin reuptake inhibitors (SSRIs), monoamine oxidase inhibitors (MAOIs), or tricyclic antidepressants (TCAs), unless it is a specific and well-justified aspect of the experimental design.[3]

  • Careful monitoring: Closely observe animals for the signs and symptoms of Serotonin Syndrome, especially during the initial stages of administration and after any dose adjustments.

Q5: What should I do if I suspect an animal is exhibiting signs of Serotonin Syndrome?

A5: If you suspect Serotonin Syndrome, immediate action is required:

  • Cease administration of this compound and any other serotonergic agents.

  • Provide supportive care: This may include managing hyperthermia with cooling methods and ensuring proper hydration.[3]

  • Administer a serotonin antagonist: In animal models, serotonin antagonists like cyproheptadine (B85728) have been shown to be effective in preventing the severe outcomes of Serotonin Syndrome.[3] The appropriate dosage and administration route should be determined in consultation with a veterinarian and based on established protocols.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Animal exhibits tremors, rigidity, and Straub tail (stiff, erect tail). High serotonergic activity, potential onset of Serotonin Syndrome.Immediately cease this compound administration. Monitor vital signs closely. Consider administration of a 5-HT2A antagonist like cyproheptadine after consulting with a veterinarian.[3] Review and lower the experimental dose for future studies.
Flat body posture and hindlimb abduction are observed. Activation of 5-HT1A receptors.[5] This can be an expected pharmacological effect but may indicate an excessive dose.Assess if the behavior is interfering with the primary experimental endpoints. If so, consider a dose reduction. Note these behavioral changes as part of the compound's pharmacological profile.
Animal appears lethargic or shows reduced motor activity. While some studies suggest this compound has little influence on motor behavior at certain doses, high doses or individual animal sensitivity could lead to sedation.[6]Verify that the observed lethargy is not due to other experimental stressors. If the effect persists and is dose-dependent, a lower dose may be necessary. Compare with vehicle-treated control animals to confirm the effect is drug-related.
Unexpected changes in cardiovascular or respiratory parameters. While specific data for this compound is limited, drugs acting on the central nervous system can potentially influence these functions.Implement a safety pharmacology protocol to monitor heart rate, blood pressure, and respiration, especially during dose-finding studies. If significant and consistent changes are observed, re-evaluate the dose and consider the translatability of the animal model.

Data Presentation

Table 1: Common Signs of Serotonin Syndrome in Rodent Models

Category Signs References
Neuromuscular Tremors, muscle rigidity, myoclonus (muscle jerks), hyperreflexia, Straub tail (stiff, erect tail).[5]
Autonomic Hyperthermia, piloerection (hair standing on end), salivation.[5]
Behavioral Flat body posture, hindlimb abduction, restlessness, agitation.[5]

Table 2: Potential Mitigation Strategies for Serotonin Syndrome

Intervention Agent Mechanism Dosage (Rodent Models) References
Serotonin Antagonist Cyproheptadine5-HT2A receptor antagonist1.1 mg/kg (dogs), 2-4 mg/kg (cats) - Note: Rodent-specific doses may vary and require literature review.[3]
Supportive Care -Management of hyperthermia and hydrationAs needed[3]

Experimental Protocols

Protocol 1: General Administration and Monitoring

  • Dose Preparation: Dissolve this compound in a suitable vehicle. The choice of vehicle should be based on the compound's solubility and the intended route of administration. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO, followed by dilution in saline.

  • Route of Administration: this compound has been administered subcutaneously (s.c.) and orally (p.o.) in published studies.[6][7] The chosen route should be consistent with the experimental objectives.

  • Dose-Finding Study: Initiate a dose-finding study with a wide range of doses to determine the optimal dose that elicits the desired pharmacological effect without causing significant adverse events.

  • Monitoring: Observe animals for at least 2 hours post-administration for any acute behavioral changes or signs of distress. For chronic studies, daily health checks are essential.

  • Record Keeping: Meticulously record all administered doses, observed effects (both therapeutic and adverse), and any interventions.

Visualizations

G This compound Signaling Pathway and Potential for Serotonin Syndrome S15535 This compound Presynaptic Presynaptic 5-HT1A Autoreceptor S15535->Presynaptic Agonist Postsynaptic Postsynaptic 5-HT1A Receptor S15535->Postsynaptic Antagonist/Weak Partial Agonist Excess_Serotonin Excessive Serotonergic Activity (e.g., high dose, drug interaction) S15535->Excess_Serotonin Serotonin_Release Decreased Serotonin Release Presynaptic->Serotonin_Release Leads to Postsynaptic_Modulation Modulation of Postsynaptic Signaling Postsynaptic->Postsynaptic_Modulation Therapeutic_Effects Anxiolytic/Antidepressant Effects Serotonin_Release->Therapeutic_Effects Postsynaptic_Modulation->Therapeutic_Effects Serotonin_Syndrome Serotonin Syndrome Excess_Serotonin->Serotonin_Syndrome

Caption: this compound mechanism and the potential for Serotonin Syndrome.

G Troubleshooting Workflow for Adverse Effects Start This compound Administration Observe Observe Animal for Adverse Effects Start->Observe No_Effects No Adverse Effects Continue Experiment Observe->No_Effects No Adverse_Effects Adverse Effects Observed Observe->Adverse_Effects Yes End End of Protocol No_Effects->End Assess_Severity Assess Severity Adverse_Effects->Assess_Severity Mild Mild/Transient Effects Assess_Severity->Mild Mild Severe Severe Effects (e.g., Serotonin Syndrome) Assess_Severity->Severe Severe Record_Reduce Record Observations Consider Dose Reduction Mild->Record_Reduce Stop_Admin Stop Administration Immediately Severe->Stop_Admin Record_Reduce->End Supportive_Care Provide Supportive Care Stop_Admin->Supportive_Care Antagonist Consider 5-HT Antagonist Supportive_Care->Antagonist Antagonist->End

Caption: A logical workflow for managing adverse effects during this compound experiments.

References

Validation & Comparative

A Comparative Guide to S-15535 and Buspirone for 5-HT1A Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of S-15535 and buspirone (B1668070) at the serotonin (B10506) 1A (5-HT1A) receptor. The information presented is collated from various preclinical studies to assist researchers in evaluating these compounds for their scientific investigations.

Overview of Compounds

This compound is a novel benzodioxopiperazine derivative that exhibits a unique pharmacological profile at the 5-HT1A receptor. It is characterized as a potent and highly selective ligand that functions as a presynaptic agonist and a postsynaptic antagonist (or weak partial agonist).[1][2] This dual activity suggests a potential to modulate serotonergic neurotransmission in a distinct manner compared to traditional 5-HT1A receptor agonists.

Buspirone is a well-established anxiolytic agent belonging to the azapirone chemical class.[3][4][5] Its mechanism of action is primarily attributed to its partial agonist activity at 5-HT1A receptors.[5] Buspirone is clinically used for the management of generalized anxiety disorder.

Comparative Pharmacological Data

The following tables summarize the key quantitative data for this compound and buspirone from various in vitro and in vivo studies. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and thus, variations in experimental conditions across studies should be considered.

Table 1: 5-HT1A Receptor Binding Affinity
CompoundReceptor SourceRadioligandKᵢ (nM)pKᵢReference
This compound Cloned human 5-HT1A[³H]-8-OH-DPAT0.7-[6]
Cloned human 5-HT1A[³H]-8-OH-DPAT0.6-[7]
Rat brain-1.8-[1]
Buspirone --~31.67.50[8][9]
Table 2: 5-HT1A Receptor Functional Activity
CompoundAssaySystemParameterValueReference
This compound Fear-induced ultrasonic vocalizations (rat)In vivoAnxiolytic-like effectED₅₀ = 0.16-2.5 mg/kg (s.c.)[10]
Buspirone Fear-induced ultrasonic vocalizations (rat)In vivoAnxiolytic-like effectED₅₀ = 0.02-2.5 mg/kg (s.c.)[10]
Buspirone Forskolin-induced AMP increaseHeLa cells expressing human 5-HT1A receptorsIntrinsic Activity (relative to 5-HT)0.49[8]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.

G_protein_signaling cluster_membrane Cell Membrane 5HT1A 5-HT1A Receptor G_protein Gαi/o-βγ 5HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound / Buspirone (Agonist) Ligand->5HT1A Binds ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Figure 1. Simplified 5-HT1A receptor signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing 5-HT1A) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-8-OH-DPAT) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (this compound or Buspirone) Compound_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Analysis Data Analysis (e.g., IC₅₀ and Kᵢ determination) Scintillation->Analysis

Figure 2. General workflow for a radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of a compound for the 5-HT1A receptor. Specific parameters may vary between studies.

  • Membrane Preparation:

    • Cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO or HeLa cells) or tissue homogenates from brain regions rich in 5-HT1A receptors (e.g., hippocampus) are prepared.

    • The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Binding Reaction:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added:

      • A fixed amount of the membrane preparation.

      • A fixed concentration of a selective 5-HT1A radioligand (e.g., [³H]-8-OH-DPAT).

      • Varying concentrations of the unlabeled test compound (e.g., this compound or buspirone) to generate a competition curve.

    • For determination of non-specific binding, a high concentration of a known 5-HT1A ligand is added to a set of wells.

    • The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Filtration and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Kᵢ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (General Protocol)

This functional assay measures the G-protein activation following agonist binding to the 5-HT1A receptor.

  • Membrane Preparation:

    • Similar to the radioligand binding assay, membranes from cells or tissues expressing the 5-HT1A receptor are prepared.

  • Assay Reaction:

    • The assay is conducted in a buffer containing GDP to allow for nucleotide exchange.

    • Membranes are incubated with varying concentrations of the test compound (agonist).

    • [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction mixture.

    • The incubation is carried out at a specific temperature (e.g., 30°C) for a defined time.

  • Termination and Detection:

    • The reaction is terminated by rapid filtration.

    • The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

  • Data Analysis:

    • The agonist-stimulated [³⁵S]GTPγS binding is determined by subtracting the basal binding (in the absence of agonist) from the total binding.

    • The potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist are determined by fitting the concentration-response data to a sigmoidal dose-response curve. Efficacy is often expressed as a percentage of the response induced by a standard full agonist, such as 5-HT.

Summary and Conclusion

This compound and buspirone both exhibit high affinity for the 5-HT1A receptor, though the available data suggests that this compound may have a higher affinity. The key distinction lies in their functional profiles. This compound acts as a presynaptic agonist and a postsynaptic antagonist/weak partial agonist, a profile that may offer a more nuanced modulation of the serotonergic system. In contrast, buspirone is a partial agonist at both presynaptic and postsynaptic 5-HT1A receptors.

In a preclinical model of anxiety (fear-induced ultrasonic vocalizations in rats), both this compound and buspirone demonstrated anxiolytic-like effects, with overlapping potency ranges.[10] However, the intrinsic activity of buspirone at human 5-HT1A receptors has been quantified as approximately half that of the endogenous ligand 5-HT.[8]

The choice between this compound and buspirone for research purposes will depend on the specific scientific question being addressed. This compound may be a valuable tool for dissecting the differential roles of presynaptic versus postsynaptic 5-HT1A receptors, while buspirone serves as a well-characterized partial agonist and a clinically relevant benchmark. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparative analysis of their 5-HT1A receptor activity.

References

A Comparative In Vivo Analysis of S-15535 and 8-OH-DPAT: A Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vivo comparison of two widely studied serotonergic agents, S-15535 and 8-OH-DPAT. Both compounds are pivotal tools in neuroscience research, targeting the serotonin (B10506) 1A (5-HT1A) receptor, yet they exhibit distinct pharmacological profiles that translate into different physiological and behavioral effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supported by experimental data and protocols.

Introduction: Distinctive Ligands of the 5-HT1A Receptor

This compound, a benzodioxopiperazine derivative, is characterized by its unique activity as a potent and highly selective 5-HT1A receptor ligand. It functions as an agonist at presynaptic 5-HT1A autoreceptors and as an antagonist or weak partial agonist at postsynaptic 5-HT1A receptors.[1][2][3][4] This dual activity profile makes it a valuable tool for dissecting the differential roles of these two receptor populations.

In contrast, (±)-8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a classic and extensively utilized full agonist for the 5-HT1A receptor.[5] Developed in the 1980s, it has been instrumental in elucidating the functions of the 5-HT1A receptor.[5] However, it is now understood that 8-OH-DPAT also exhibits agonist activity at the 5-HT7 receptor and can act as a serotonin reuptake inhibitor or releasing agent, which may contribute to its overall in vivo effects.[5]

Receptor Binding and Affinity Profiles

The selectivity and affinity of a ligand for its target receptors are fundamental to interpreting its in vivo effects. This compound and 8-OH-DPAT display notable differences in their binding profiles.

Compound Receptor Binding Affinity (Ki, nM) Reference
This compound h5-HT1A0.7[6]
hD2400[6]
hD3248[6]
hα2A-Adrenergic190[6]
8-OH-DPAT 5-HT1A~0.5 - 5.1[7][8]
5-HT735 - 52[9]
Dopamine (B1211576) D3248[7]

Table 1: Comparative Receptor Binding Affinities. this compound demonstrates high affinity and selectivity for the 5-HT1A receptor, with significantly lower affinity for dopamine and adrenergic receptors.[1][6] 8-OH-DPAT is a high-affinity 5-HT1A receptor agonist but also binds with moderate affinity to 5-HT7 and dopamine D3 receptors.[7][9]

In Vivo Effects on Neurotransmitter Release

In vivo microdialysis is a powerful technique to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals. Studies using this method have revealed contrasting effects of this compound and 8-OH-DPAT on serotonin and dopamine systems.

Serotonin (5-HT) Release

This compound, acting as a presynaptic 5-HT1A autoreceptor agonist, dose-dependently suppresses the firing of serotonergic neurons, leading to a marked decrease in extracellular 5-HT levels in various brain regions, including the frontal cortex, nucleus accumbens, and striatum.[6] This effect is consistent with the inhibitory role of 5-HT1A autoreceptors on serotonin release.

Systemic administration of 8-OH-DPAT also leads to a decrease in extracellular 5-HT levels in regions like the medial preoptic area, an effect attributed to its agonist action on somatodendritic 5-HT1A autoreceptors in the raphe nuclei.[10] However, direct administration of 8-OH-DPAT into the medial preoptic area has been shown to increase extracellular 5-HT levels.[10]

Compound Dose Brain Region Effect on 5-HT Release Reference
This compound 0.08 - 5.0 mg/kg s.c.Frontal Cortex, Nucleus Accumbens, Striatum[6]
8-OH-DPAT 0.4 mg/kg (systemic)Medial Preoptic Area[10]
8-OH-DPAT 500 µM (local)Medial Preoptic Area[10]

Table 2: Effects on Extracellular Serotonin Levels.

Dopamine (DA) Release

The effects of these compounds on dopamine release are more complex and appear to be brain-region specific. This compound has been shown to dose-dependently increase dialysate levels of dopamine in the frontal cortex, an effect that is not observed in the nucleus accumbens or striatum.[6] This increase is thought to be a consequence of the reduced serotonin release, which in turn disinhibits dopaminergic neuron activity in the frontal cortex.

Systemic administration of 8-OH-DPAT has been reported to have varied effects. In the medial preoptic area, local administration of 8-OH-DPAT increases extracellular dopamine levels.[10]

Compound Dose Brain Region Effect on DA Release Reference
This compound 0.08 - 5.0 mg/kg s.c.Frontal Cortex[6]
8-OH-DPAT 500 µM (local)Medial Preoptic Area[10]

Table 3: Effects on Extracellular Dopamine Levels.

In Vivo Effects on Body Temperature

Activation of 5-HT1A receptors is known to induce hypothermia in rodents, providing a robust in vivo functional assay for 5-HT1A receptor ligands.

This compound, when administered alone, does not produce hypothermia.[1] However, it acts as a potent antagonist, completely blocking the hypothermia induced by the 5-HT1A receptor agonist 8-OH-DPAT.[1] This is consistent with its antagonist profile at postsynaptic 5-HT1A receptors, which are believed to mediate the hypothermic response.

8-OH-DPAT consistently produces a dose-dependent decrease in core body temperature in both rats and mice.[11][12][13][14] This effect is mediated by both 5-HT1A and 5-HT7 receptors.[11] At lower doses, the hypothermic effect of 8-OH-DPAT appears to be primarily driven by 5-HT7 receptor activation, while at higher doses, 5-HT1A receptor activation also plays a significant role.[11]

Compound Dose Effect on Body Temperature (Alone) Effect on 8-OH-DPAT-induced Hypothermia Reference
This compound 0.16 - 10 mg/kg s.c.No effectBlocks[1]
8-OH-DPAT 0.3 - 1.0 mg/kg i.p.N/A[11]

Table 4: Comparative Effects on Body Temperature.

Signaling Pathways

The distinct in vivo effects of this compound and 8-OH-DPAT can be attributed to their differential engagement of 5-HT1A receptor signaling pathways at presynaptic and postsynaptic locations.

G cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_postsynaptic Postsynaptic Neuron S15535_pre This compound HT1A_auto 5-HT1A Autoreceptor S15535_pre->HT1A_auto Agonist OHDPAT_pre 8-OH-DPAT OHDPAT_pre->HT1A_auto Full Agonist Gi_pre Gi/o HT1A_auto->Gi_pre AC_pre Adenylyl Cyclase Gi_pre->AC_pre K_channel_pre ↑ K+ Efflux Gi_pre->K_channel_pre Ca_channel_pre ↓ Ca2+ Influx Gi_pre->Ca_channel_pre cAMP_pre ↓ cAMP AC_pre->cAMP_pre Firing_rate ↓ Neuronal Firing Rate K_channel_pre->Firing_rate Ca_channel_pre->Firing_rate HT_release ↓ 5-HT Release Firing_rate->HT_release S15535_post This compound HT1A_post Postsynaptic 5-HT1A Receptor S15535_post->HT1A_post Antagonist OHDPAT_post 8-OH-DPAT OHDPAT_post->HT1A_post Full Agonist Gi_post Gi/o HT1A_post->Gi_post ERK_pathway ERK Pathway HT1A_post->ERK_pathway Activates AC_post Adenylyl Cyclase Gi_post->AC_post K_channel_post ↑ K+ Efflux Gi_post->K_channel_post cAMP_post ↓ cAMP AC_post->cAMP_post Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) K_channel_post->Hyperpolarization G A Stereotaxic Surgery: Implant guide cannula targeting the brain region of interest. B Recovery Period: Allow animal to recover for several days post-surgery. A->B C Probe Insertion: Insert microdialysis probe through the guide cannula. B->C D Perfusion & Equilibration: Perfuse with artificial CSF and allow for baseline stabilization. C->D E Drug Administration: Administer this compound or 8-OH-DPAT (s.c., i.p., or locally). D->E F Dialysate Collection: Collect samples at regular time intervals. E->F G Neurochemical Analysis: Analyze samples using HPLC-ECD to quantify neurotransmitter levels. F->G G A Acclimatization: Acclimate the animal to the testing environment and handling. B Baseline Temperature: Measure baseline core body temperature (rectal probe). A->B C Drug Administration: Administer this compound, 8-OH-DPAT, or vehicle. B->C D Temperature Monitoring: Measure core body temperature at regular intervals post-injection. C->D E Data Analysis: Calculate the change in temperature from baseline for each time point. D->E

References

Validating the Selectivity of S-15535 for the 5-HT1A Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity and functional activity of S-15535 at the serotonin (B10506) 1A (5-HT1A) receptor versus other central nervous system (CNS) receptors. The data presented is supported by detailed experimental protocols to aid in the replication and validation of these findings.

This compound, a benzodioxopiperazine derivative, has been identified as a potent and highly selective ligand for the 5-HT1A receptor. Its unique pharmacological profile, acting as a presynaptic agonist and a postsynaptic antagonist or weak partial agonist, makes it a compound of significant interest for therapeutic development.[1][2][3] This guide will delve into the experimental data that substantiates its selectivity.

Data Presentation

Binding Affinity Profile of this compound

The selectivity of a compound is primarily determined by its binding affinity (Ki) for its target receptor compared to other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound for the human 5-HT1A receptor and a panel of other relevant CNS receptors.

ReceptorRadioligandTissue/Cell LineKi (nM)Selectivity (fold) vs. h5-HT1AReference
Human 5-HT1A [³H]-8-OH-DPATCHO cells0.7 -[1]
Human 5-HT1A [³H]-WAY 100635CHO cells0.79 -[4]
Human Dopamine (B1211576) D2[³H]-SpiperoneCHO cells400~571[1]
Human Dopamine D3[³H]-SpiperoneCHO cells248~354[1]
Human α2A-Adrenergic[³H]-RX 821002CHO cells190~271[1]
α1-Adrenergic-->100>142[2][5]
Other 5-HT subtypes-->100>142[2]
Dopamine D1-->100>142[2]
β-Adrenergic-->100>142[2]

Note: A higher selectivity fold indicates a greater preference for the 5-HT1A receptor.

The data clearly demonstrates that this compound possesses a high affinity for the human 5-HT1A receptor, with Ki values in the sub-nanomolar range.[1][4] In contrast, its affinity for dopamine D2 and D3 receptors, as well as α2A-adrenergic receptors, is significantly lower, with Ki values in the hundreds of nanomolar range.[1] This translates to a selectivity of over 250-fold for the 5-HT1A receptor compared to these other receptors.[1] Further studies have indicated that the affinity of this compound for other serotonin receptor subtypes, as well as α1- and β-adrenergic and dopamine D1 receptors, is at least 100-fold lower than its affinity for the 5-HT1A receptor.[2] One study specifically notes a 158-fold selectivity over α1-adrenoceptors.[5]

Functional Activity Profile of this compound

Functional assays are crucial to determine the effect of a ligand on receptor activity. This compound has been characterized as a weak partial agonist at the human 5-HT1A receptor in in vitro functional assays.

AssayReceptorCell LineParameterValueEfficacy (vs. 5-HT)Reference
[³⁵S]GTPγS BindingHuman 5-HT1ACHO cellsEC₅₀ (nM)5.834.7%[4]

In a [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor stimulation, this compound demonstrated the ability to stimulate GTPγS binding with an EC₅₀ of 5.8 nM and an efficacy of 34.7% relative to the full agonist serotonin (5-HT).[4] This confirms its partial agonist activity at the 5-HT1A receptor.

Furthermore, this compound also exhibits antagonist properties at the 5-HT1A receptor. In the same [³⁵S]GTPγS binding assay, this compound was shown to antagonize the stimulation induced by 5-HT and the full agonist 8-OH-DPAT, shifting their concentration-response curves to the right.[4] This dual action as a presynaptic agonist and postsynaptic antagonist has been further supported by in vivo studies.[2][3]

In vivo studies have shown that this compound at doses up to 40.0 mg/kg s.c. did not show any antagonist activity at dopamine D2 receptors or α1-adrenoceptors, further supporting its functional selectivity.[2]

Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki of this compound for the 5-HT1A receptor and other CNS receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest (e.g., CHO cells) or from specific brain regions.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Membranes (e.g., CHO cells expressing receptor) incubation Incubate Membranes, Radioligand, and varying concentrations of this compound prep_membranes->incubation prep_ligands Prepare Radioligand and Competitor (this compound) Solutions prep_ligands->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting ic50_calc Determine IC50 counting->ic50_calc ki_calc Calculate Ki using Cheng-Prusoff Equation ic50_calc->ki_calc

Radioligand Binding Assay Workflow
[³⁵S]GTPγS Binding Functional Assay

This assay measures the functional activity of a compound by quantifying G-protein activation.

Objective: To determine the EC₅₀ and intrinsic efficacy of this compound at the 5-HT1A receptor.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the G-protein coupled receptor of interest are prepared.

  • Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS and increasing concentrations of the test compound (this compound) in an assay buffer containing GDP.

  • Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Detection: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is measured by scintillation counting.

  • Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect), which is compared to a full agonist to determine the intrinsic efficacy.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Membranes with Receptor and G-proteins incubation Incubate Membranes, [35S]GTPγS, GDP, and varying concentrations of this compound prep_membranes->incubation prep_reagents Prepare [35S]GTPγS and Test Compound (this compound) prep_reagents->incubation filtration Separate Bound and Free [35S]GTPγS (Filtration) incubation->filtration counting Quantify Bound Radioactivity filtration->counting cr_curve Plot Concentration-Response Curve counting->cr_curve ec50_emax Determine EC50 and Emax cr_curve->ec50_emax

[³⁵S]GTPγS Binding Assay Workflow

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate the activity of ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels and closing N-type voltage-gated calcium channels.

Diagram of the 5-HT1A Signaling Pathway:

G cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi inhibits k_channel GIRK K+ Channel g_protein->k_channel βγ activates ca_channel Ca2+ Channel g_protein->ca_channel βγ inhibits camp cAMP ac->camp Converts k_ion K+ k_channel->k_ion Efflux ca_ion Ca2+ ca_channel->ca_ion Influx ligand This compound (Agonist) ligand->receptor Binds atp ATP atp->ac hyperpolarization Hyperpolarization k_ion->hyperpolarization reduced_neurotransmission Reduced Neurotransmitter Release ca_ion->reduced_neurotransmission

5-HT1A Receptor Signaling Pathway

References

Cross-Validation of S-15535: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of S-15535, a novel benzodioxopiperazine 5-HT1A receptor ligand, across different animal strains and in comparison with established anxiolytic and antidepressant medications. The data presented is collated from a series of preclinical studies to support further research and development.

Executive Summary

This compound exhibits a unique pharmacological profile, acting as a potent agonist at presynaptic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors.[1][2][3] This dual action translates to a net inhibition of serotonergic transmission, which is believed to underlie its anxiolytic and potential antidepressant properties.[4] Preclinical studies in rats and mice have demonstrated the efficacy of this compound in various behavioral models of anxiety and depression, often with a favorable profile compared to agents like buspirone, diazepam (DZM), and fluoxetine.

Comparative Efficacy in Animal Models of Anxiety

This compound has been evaluated in several well-established rodent models of anxiety, demonstrating dose-dependent anxiolytic effects. The following tables summarize the quantitative data from these studies, comparing the effects of this compound with other anxiolytic agents.

Table 1: Effect of this compound and Comparators on Fear-Induced Ultrasonic Vocalizations in Rats

CompoundRoute of AdministrationEffective Dose Range (mg/kg)AntagonismReference
This compoundSubcutaneous (s.c.)0.16 - 2.5Abolished by WAY 100,635 (0.16 mg/kg) and (-)-penbutolol (10.0 mg/kg)[4]
This compoundOral (p.o.)0.63 - 10.0Not specified[4]
BuspironeNot specified0.02 - 2.5Not specified[4]
Diazepam (DZM)Not specified0.16 - 10.0Not specified[4]

Table 2: Effect of this compound and Comparators on Aggressive Encounters in Isolated Mice

CompoundRoute of AdministrationEffective Dose Range (mg/kg)AntagonismReference
This compoundSubcutaneous (s.c.)0.63 - 10.0Antagonized by WAY 100,635 (0.16 mg/kg)[4]
This compoundOral (p.o.)2.5 - 40.0Not specified[4]
BuspironeNot specified0.16 - 10.0Not specified[4]
Diazepam (DZM)Not specified2.5 - 40.0 (high doses)Not specified[4]

Table 3: Performance in Other Anxiety Models

ModelAnimal StrainThis compound EffectComparator EffectsReference
Elevated Plus-MazeNot specifiedNo significant increase in open-arm entries (0.0025-10.0 mg/kg)Buspirone & WAY 100,635: No significant increase. DZM: Increased open-arm entries (0.16-0.63 mg/kg)[4]
Geller Conflict ParadigmRatDose-dependently increased punished responses (0.3-3.0 mg/kg)Action blocked by (-)-penbutolol (8.0 mg/kg)[4]
Pigeon Conflict TestPigeonMarkedly increased punished responses (0.04-0.16 mg/kg, i.m.)Buspirone & DZM: Less marked separation between doses affecting punished and unpunished responses[4]

Potential Antidepressant Effects and Neurochemical Modulation

This compound has also been investigated for its potential antidepressant properties, primarily through its modulation of monoamine neurotransmitter levels in key brain regions.

Table 4: Effects of this compound and Fluoxetine on Extracellular Monoamine Levels in Freely Moving Rats

CompoundDose (mg/kg, s.c.)Brain RegionEffect on 5-HTEffect on Dopamine (B1211576) (DA)Effect on Noradrenaline (NAD)Reference
This compound0.08 - 5.0Frontal Cortex, Nucleus Accumbens, StriatumSuppressedIncreased (Frontal Cortex only)Increased (Frontal Cortex only)
Fluoxetine10.0Frontal Cortex, Nucleus Accumbens, StriatumElevatedIncreased (Frontal Cortex only)Increased (Frontal Cortex only)

Table 5: Effects in a Model of Depression

ModelAnimal StrainThis compound EffectComparator Effect (Fluoxetine)Reference
Learned HelplessnessRatMarkedly reduced escape deficits (0.63-40.0 mg/kg, p.o.)Active in reducing escape deficits (2.0-8.0 mg/kg, i.p.)
Forced Swim TestNot specifiedNo decrease in immobility time (0.63-10.0 mg/kg)No decrease in immobility time (0.63-10.0 mg/kg)

Receptor Binding Affinity

The selectivity of this compound for the 5-HT1A receptor is a key aspect of its pharmacological profile.

Table 6: Receptor Binding Affinities (Ki, nM) of this compound

ReceptorAffinity (Ki, nM)Reference
Human 5-HT1A0.7
Human Dopamine D2400
Human Dopamine D3248
Human α2A-Adrenergic190

Experimental Protocols

Fear-Induced Ultrasonic Vocalizations in Rats

Male Wistar rats are individually placed in a test chamber. A series of audible tones are followed by a brief, mild electric footshock. The number of ultrasonic vocalizations (22-28 kHz) emitted during the tones is recorded as a measure of conditioned fear. Drugs are administered prior to the test session.[4][5]

Aggressive Encounters in Isolated Mice

Male mice are individually housed for a period of time to induce isolation-induced aggression. An intruder mouse is then introduced into the resident's cage, and the latency to the first attack and the number of attacks within a specified time are recorded. Test compounds are administered to the resident mouse before the introduction of the intruder.[4]

Microdialysis in Freely Moving Rats

Rats are surgically implanted with a microdialysis probe in the brain region of interest (e.g., frontal cortex, hippocampus). Following a recovery period, the probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals. The concentrations of neurotransmitters (5-HT, DA, NAD) in the samples are quantified using high-performance liquid chromatography (HPLC).[6][7]

Learned Helplessness in Rats

Rats are subjected to a series of inescapable footshocks in one session. In a subsequent session, they are placed in a shuttle box where they can escape a shock by moving to the other side. The number of failures to escape is recorded as a measure of learned helplessness. The effect of repeated drug administration on reducing these escape failures is assessed.[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron S-15535_pre This compound 5HT1A_auto 5-HT1A Autoreceptor S-15535_pre->5HT1A_auto Agonist 5HT_release 5-HT Release 5HT1A_auto->5HT_release Inhibition 5HT 5-HT 5HT_release->5HT Synaptic Cleft S-15535_post This compound 5HT1A_post Postsynaptic 5-HT1A Receptor S-15535_post->5HT1A_post Antagonist Neuronal_response Neuronal Response 5HT1A_post->Neuronal_response 5HT->5HT1A_post G Start Start Animal_Model Select Animal Model (e.g., Rat, Mouse) Start->Animal_Model Drug_Admin Administer this compound or Comparator Drug Animal_Model->Drug_Admin Behavioral_Test Conduct Behavioral Test (e.g., Fear Vocalization, Aggression) Drug_Admin->Behavioral_Test Data_Collection Collect and Quantify Behavioral Data Behavioral_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End G Start Start Probe_Implantation Implant Microdialysis Probe in Brain Region Start->Probe_Implantation Drug_Administration Administer this compound or Comparator Probe_Implantation->Drug_Administration Sample_Collection Collect Dialysate Samples Drug_Administration->Sample_Collection HPLC_Analysis Quantify Neurotransmitters (5-HT, DA, NAD) via HPLC Sample_Collection->HPLC_Analysis Data_Analysis Analyze Changes in Neurotransmitter Levels HPLC_Analysis->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of S-15535 and Standard Anxiolytics: Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the novel anxiolytic agent S-15535 with standard anxiolytics, including benzodiazepines and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The analysis is based on preclinical experimental data, focusing on receptor binding affinities, efficacy in established animal models of anxiety, and distinct mechanisms of action.

Mechanism of Action: A Divergent Approach to Anxiolysis

The anxiolytic properties of this compound stem from a unique and highly selective interaction with serotonin 5-HT1A receptors, which contrasts sharply with the mechanisms of standard anxiolytics.

This compound: This phenylpiperazine derivative exhibits a dual-action profile on the 5-HT1A receptor.[1] It acts as a potent agonist at presynaptic 5-HT1A autoreceptors , which inhibits the synthesis and release of serotonin (5-HT).[2][3] Concurrently, it functions as an antagonist (or weak partial agonist) at postsynaptic 5-HT1A receptors .[1][2][4] This combined action leads to a net reduction in serotonergic transmission, which is believed to underpin its anxiolytic effects.[3]

Standard Anxiolytics:

  • Benzodiazepines (e.g., Diazepam): These classic anxiolytics enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[5] This action increases chloride ion influx, hyperpolarizing the neuron and producing a calming effect.[5]

  • SSRIs (e.g., Fluoxetine): As their name suggests, SSRIs block the reuptake of serotonin from the synaptic cleft, thereby increasing the ambient level of serotonin available to bind to postsynaptic receptors.[6][7][8] This mechanism is primarily associated with antidepressant effects but is also effective for anxiety disorders.[6]

  • Azapirones (e.g., Buspirone): Buspirone (B1668070) is a partial agonist at 5-HT1A receptors.[9] Its anxiolytic effect is thought to be mediated by its action on these receptors, though its exact downstream effects differ from the dual agonist/antagonist profile of this compound.[5][9]

cluster_S15535 This compound Pathway cluster_BZD Benzodiazepine Pathway cluster_SSRI SSRI Pathway S15535 This compound Pre_5HT1A Presynaptic 5-HT1A Autoreceptor S15535->Pre_5HT1A Agonist Post_5HT1A Postsynaptic 5-HT1A Receptor S15535->Post_5HT1A Antagonist Serotonin_Release 5-HT Release Pre_5HT1A->Serotonin_Release Inhibits (-) Anxiolysis_S Anxiolysis Serotonin_Neuron Serotonin Neuron Serotonin_Release->Post_5HT1A Blocked Postsynaptic_Neuron_S Postsynaptic Neuron BZD Benzodiazepine (e.g., Diazepam) GABA_A GABA-A Receptor BZD->GABA_A Positive Allosteric Modulator Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) GABA_A->Neuronal_Inhibition Enhances Effect (+) GABA GABA GABA->GABA_A Postsynaptic_Neuron_B Postsynaptic Neuron Anxiolysis_B Anxiolysis Neuronal_Inhibition->Anxiolysis_B SSRI SSRI (e.g., Fluoxetine) SERT Serotonin Transporter (SERT) SSRI->SERT Inhibits (-) Synaptic_5HT Synaptic 5-HT Concentration SERT->Synaptic_5HT Increases (+) Post_Receptor_SSRI Postsynaptic 5-HT Receptors Synaptic_5HT->Post_Receptor_SSRI Anxiolysis_SSRI Anxiolysis (Long-term effect) Post_Receptor_SSRI->Anxiolysis_SSRI

Caption: Comparative signaling pathways of this compound, Benzodiazepines, and SSRIs.

Receptor Binding and Efficacy Data

Quantitative data reveal the high selectivity of this compound for the 5-HT1A receptor compared to other monoaminergic receptors. This contrasts with older anxiolytics which often have broader receptor profiles.

Table 1: Receptor Binding Affinity Profile of this compound

Receptor Binding Affinity (Ki, nM) Reference
Human 5-HT1A 0.7 - 1.8 [2][10]
Human Dopamine (B1211576) D2 400 [10]
Human Dopamine D3 248 [10]
Human α2A-Adrenergic 190 [10]

A lower Ki value indicates a higher binding affinity.

This compound displays over 250-fold greater affinity for the human 5-HT1A receptor than for dopamine D2, D3, or α2A-adrenergic receptors, highlighting its high selectivity.[10]

Table 2: Comparative Efficacy in Preclinical Animal Models of Anxiety

Experimental Model This compound Diazepam (Benzodiazepine) Buspirone (Azapirone) Key Findings Reference
Fear-Induced Ultrasonic Vocalizations (USVs) in Rats Effective (0.16-2.5 mg/kg s.c.) Effective (0.16-10.0 mg/kg) Effective (0.02-2.5 mg/kg) This compound demonstrated dose-dependent efficacy comparable to established anxiolytics. [3]
Pigeon Conflict Test Effective (0.04-0.16 mg/kg i.m.) Less marked separation Less marked separation This compound showed a 64-fold separation between doses increasing punished responses (anxiolytic effect) and decreasing unpunished responses (motor/sedative effect), superior to Diazepam and Buspirone. [3]
Elevated Plus-Maze (EPM) in Rats Not Significantly Active (up to 10.0 mg/kg) Effective (0.16-0.63 mg/kg) Not Significantly Active Unlike diazepam, this compound and buspirone did not increase open-arm entries, suggesting a different behavioral profile in this specific model. [3]
Geller Conflict Paradigm in Rats Effective (0.3-3.0 mg/kg) Not specified in direct comparison Not specified in direct comparison This compound dose-dependently increased punished responses, an indicator of anxiolytic activity. [3]

| Motor Behavior | Little Influence (up to 40.0 mg/kg) | Can cause sedation/motor impairment | Less motor impairment than BZDs | this compound does not appear to compromise motor behavior at doses where it exerts its anxiolytic properties. |[3] |

Experimental Protocols

The evaluation of anxiolytic drug efficacy relies on standardized behavioral paradigms that model anxiety-like states in animals.

Key Experimental Models
  • Fear-Induced Ultrasonic Vocalizations (USVs):

    • Methodology: Rat pups are separated from their mother, which induces the emission of ultrasonic vocalizations—a sign of distress. The number and duration of these calls are recorded after administration of the test compound.

    • Rationale: Anxiolytic drugs are expected to reduce the number of distress calls. This model is sensitive to a wide range of anxiolytics.[3]

  • Elevated Plus-Maze (EPM):

    • Methodology: The apparatus consists of four arms (two open, two enclosed) elevated from the floor. Rodents are placed in the center, and their movement is tracked for a set period.

    • Rationale: Rodents naturally avoid open, exposed spaces. Anxiolytic drugs typically increase the proportion of time spent and entries made into the open arms, reflecting a reduction in anxiety.[11][12]

  • Conflict Tests (Geller & Pigeon):

    • Methodology: Animals are trained to perform an action (e.g., press a lever) to receive a reward (e.g., food). During the test, this action is intermittently punished (e.g., with a mild foot shock). The effect of a drug on the rate of punished responses is measured.

    • Rationale: Anxiolytics are known to increase the rate of responding during the punished periods, indicating a reduced fear of the punishment.[3][11]

cluster_workflow Generalized Workflow for Preclinical Anxiolytic Testing (EPM Example) start Start: Animal Acclimatization dosing Drug Administration - this compound - Vehicle (Control) - Reference Drug (e.g., Diazepam) start->dosing wait Pre-treatment Period (e.g., 30 minutes) dosing->wait epm_test Behavioral Assay: Elevated Plus-Maze Test (5-minute duration) wait->epm_test data_acq Data Acquisition (Automated Video Tracking) epm_test->data_acq data_points Key Metrics Measured: - Time in Open/Closed Arms - Entries into Open/Closed Arms - Total Distance Traveled data_acq->data_points analysis Statistical Analysis (e.g., ANOVA, t-test) data_acq->analysis results Results Interpretation: Compare drug groups to control analysis->results conclusion Conclusion: Determine Anxiolytic-like Effect results->conclusion

Caption: A typical experimental workflow for evaluating anxiolytic drug efficacy.

Summary and Conclusion

This compound presents a distinct pharmacological profile compared to standard anxiolytics.

  • High Selectivity: this compound is a highly selective ligand for 5-HT1A receptors, which may predict a more favorable side-effect profile compared to less selective compounds.[2][10]

  • Unique Mechanism: Its dual role as a presynaptic agonist and postsynaptic antagonist on 5-HT1A receptors is a novel mechanism for achieving anxiolysis.[1][4] This contrasts with the GABAergic modulation of benzodiazepines and the broad serotonin enhancement of SSRIs.

  • Efficacy Profile: Preclinical data show this compound is effective in multiple robust animal models of anxiety, such as conflict tests and ultrasonic vocalization assays.[3] Its efficacy is comparable to that of diazepam and buspirone in certain paradigms.

  • Favorable Safety Profile: A key advantage observed in preclinical studies is the lack of motor impairment at effective anxiolytic doses.[3] The wide separation between doses causing anxiolytic effects and those affecting motor function in the pigeon conflict test is particularly noteworthy.[3]

References

Replicating Key Findings from Seminal S-15535 Papers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key findings from seminal papers on S-15535, a phenylpiperazine derivative with a unique pharmacological profile at serotonin (B10506) 5-HT1A receptors. The data presented here is intended to assist researchers in understanding and potentially replicating the pivotal experiments that characterized this compound.

This compound is distinguished by its dual activity as a potent agonist at presynaptic 5-HT1A autoreceptors and a silent antagonist at postsynaptic 5-HT1A receptors. This profile suggests potential therapeutic applications in anxiety and depression, differentiating it from traditional 5-HT1A receptor agonists and selective serotonin reuptake inhibitors (SSRIs).

Comparative Data Presentation

The following tables summarize the quantitative data from seminal studies, comparing the binding affinity and in vivo effects of this compound with other relevant compounds.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundHuman 5-HT1AHuman D2Human D3Human α2A-Adrenergic
This compound 0.7 400248190
8-OH-DPATHigh AffinityModerate AffinityModerate AffinityLow Affinity
BuspironeHigh AffinityModerate AffinityLow AffinityLow Affinity
WAY 100635High AffinityLow AffinityLow AffinityLow Affinity

Data compiled from Millan et al., 1997.[1]

Table 2: In Vivo Effects on Extracellular Neurotransmitter Levels in the Rat Frontal Cortex

Compound (Dose)% Change in 5-HT% Change in Dopamine (B1211576)% Change in Noradrenaline
This compound (0.08-5.0 mg/kg, s.c.) ↓ (Marked, Dose-dependent) ↑ (Dose-dependent) ↑ (Dose-dependent)
Fluoxetine (10.0 mg/kg, s.c.)
WAY 100635 (0.16 mg/kg, s.c.)↑ (Slight, transient)--

Data from Millan et al., 1997, showing that the effects of this compound on dopamine and noradrenaline are attenuated by WAY 100635, indicating a 5-HT1A receptor-mediated mechanism.[1]

Table 3: Comparative Anxiolytic-like and Antidepressant-like Activity

CompoundVogel Conflict Test (Rat)Social Interaction Test (Rat)Learned Helplessness (Rat)Forced Swim Test (Rat)
This compound ↑ Punished Responding ↑ Social Interaction ↓ Escape Deficits No effect
Diazepam↑ Punished Responding↑ Social Interaction--
Buspirone↑ Punished Responding (Biphasic)↑ Social Interaction (Biphasic)--
Fluoxetine--↓ Escape Deficits↓ Immobility

Data compiled from Dekeyne et al., 2000 and Millan et al., 1997.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the seminal papers are provided below to facilitate replication.

Radioligand Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of this compound and other compounds for various G-protein coupled receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, D2, D3, α2A-adrenergic).

  • Radioligand: A specific high-affinity radioligand for the target receptor is used (e.g., [³H]8-OH-DPAT for 5-HT1A receptors).

  • Competition Assay:

    • A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

    • The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis in Freely Moving Rats

Objective: To measure the effects of this compound on extracellular levels of serotonin, dopamine, and noradrenaline in specific brain regions.

Methodology:

  • Animal Surgery: Male rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the brain region of interest (e.g., frontal cortex, dorsal raphe nucleus).

  • Recovery: Animals are allowed to recover from surgery for at least 24 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

  • Drug Administration: this compound or a vehicle is administered (e.g., subcutaneously), and dialysate collection continues.

  • Neurotransmitter Analysis: The concentrations of serotonin, dopamine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Neurotransmitter levels post-drug administration are expressed as a percentage of the mean baseline levels.

Extracellular Single-Unit Recording in Anesthetized Rats

Objective: To determine the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus.

Methodology:

  • Animal Preparation: Rats are anesthetized (e.g., with chloral (B1216628) hydrate) and placed in a stereotaxic frame. A burr hole is drilled in the skull above the dorsal raphe nucleus.

  • Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus.

  • Neuron Identification: Serotonergic neurons are identified based on their characteristic slow and regular firing pattern and long-duration action potentials.

  • Baseline Recording: The spontaneous firing rate of an identified neuron is recorded for a stable baseline period.

  • Drug Administration: this compound is administered intravenously.

  • Recording: The firing rate of the neuron is continuously recorded before, during, and after drug administration.

  • Data Analysis: The change in the firing rate of the neuron following drug administration is calculated and expressed as a percentage of the baseline firing rate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

S15535_Signaling_Pathway cluster_presynaptic Presynaptic 5-HT Neuron (Dorsal Raphe) cluster_postsynaptic Postsynaptic Neuron (e.g., in Frontal Cortex) S15535_pre This compound HT1A_auto 5-HT1A Autoreceptor S15535_pre->HT1A_auto Agonist Gi Gi/o Protein HT1A_auto->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit Ca_channel_inhibit Ca2+ Channel (Inhibition) Gi->Ca_channel_inhibit K_channel_activate K+ Channel (Activation) Gi->K_channel_activate cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Vesicle_fusion_inhibit ↓ 5-HT Vesicle Fusion Ca_channel_inhibit->Vesicle_fusion_inhibit Neuron_hyperpolarization Neuron Hyperpolarization (↓ Firing Rate) K_channel_activate->Neuron_hyperpolarization HT_release_decrease ↓ 5-HT Release Vesicle_fusion_inhibit->HT_release_decrease Neuron_hyperpolarization->HT_release_decrease S15535_post This compound HT1A_post Postsynaptic 5-HT1A Receptor S15535_post->HT1A_post Antagonist No_effect No Downstream Signaling HT1A_post->No_effect Serotonin Serotonin (5-HT) Serotonin->HT1A_post Blocked

Caption: this compound's dual action on 5-HT1A receptors.

Experimental_Workflow_Microdialysis start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Animal Recovery (≥ 24 hours) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF (e.g., 1-2 µL/min) probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin post_drug_sampling Continue Dialysate Collection drug_admin->post_drug_sampling analysis Analyze Samples via HPLC-ECD post_drug_sampling->analysis data_analysis Data Analysis: % Change from Baseline analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo microdialysis experiments.

Logical_Relationship_Anxiolytic_Effect S15535 This compound Administration presynaptic_agonism Agonism at Presynaptic 5-HT1A Autoreceptors S15535->presynaptic_agonism postsynaptic_antagonism Antagonism at Postsynaptic 5-HT1A Receptors S15535->postsynaptic_antagonism decreased_5HT_release Decreased Serotonergic Neuron Firing & 5-HT Release presynaptic_agonism->decreased_5HT_release blocked_postsynaptic_effect Blocked Postsynaptic 5-HT1A Signaling postsynaptic_antagonism->blocked_postsynaptic_effect net_reduction Net Reduction in 5-HT Transmission decreased_5HT_release->net_reduction blocked_postsynaptic_effect->net_reduction anxiolytic_effect Anxiolytic-like Effects net_reduction->anxiolytic_effect

Caption: Proposed mechanism of this compound's anxiolytic action.

References

A Head-to-Head Comparison of S-15535 and WAY-100635 for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of serotonergic research, particularly concerning the 5-HT1A receptor, S-15535 and WAY-100635 have emerged as critical pharmacological tools. This guide provides a comprehensive, data-driven comparison of these two compounds, offering researchers and drug development professionals a clear perspective on their respective properties and potential applications.

At a Glance: Key Differentiators

FeatureThis compoundWAY-100635
Primary Target 5-HT1A Receptor5-HT1A Receptor
5-HT1A Functional Profile Presynaptic Agonist / Postsynaptic Antagonist (Weak Partial Agonist)Silent Antagonist
Key Off-Target Activity Low affinity for D2, D3, α2A-adrenergic receptorsPotent Dopamine (B1211576) D4 Receptor Agonist
Primary Research Application Studying biased agonism at 5-HT1A receptors, potential anxiolytic5-HT1A receptor antagonist, PET imaging ligand, but with D4 agonist effects to consider

Quantitative Comparison of Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and WAY-100635 at various receptors, as determined by in vitro experiments.

Table 1: Receptor Binding Affinity (Ki, nM)

Compound5-HT1ADopamine D2Dopamine D3Dopamine D4α2A-Adrenergic
This compound 0.7 - 1.8[1][2]400[1]248[1]-190[1]
WAY-100635 0.39[3]940[3][4]370[3][4]3.3 - 16[3][4]-

Table 2: Functional Activity and Potency

CompoundReceptorAssayActivityPotency (nM)
This compound Human 5-HT1A[35S]GTPγS BindingWeak Partial AgonistEC50 = 5.8[5]
WAY-100635 Human 5-HT1A[35S]GTPγS BindingAntagonist-
WAY-100635 Human 5-HT1AcAMP AccumulationAntagonistpA2 = 9.71[6]
WAY-100635 Human Dopamine D4.4-Full AgonistEC50 = 9.7[4]

In-Depth Look at Functional Pharmacology

This compound: A Tale of Two Synapses

This compound exhibits a unique "biased" or "functionally selective" profile at the 5-HT1A receptor. It acts as an agonist at presynaptic 5-HT1A autoreceptors, which are located on the soma and dendrites of serotonin (B10506) neurons in the raphe nuclei.[2][7] This agonist activity leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin release in projection areas like the frontal cortex and hippocampus.[1]

Conversely, at postsynaptic 5-HT1A receptors, which are located on non-serotonergic neurons in regions such as the hippocampus and cortex, this compound behaves as an antagonist or a weak partial agonist.[1][7] This dual action makes this compound a valuable tool for dissecting the distinct roles of pre- and postsynaptic 5-HT1A receptor populations.

WAY-100635: The "Silent" Antagonist with a Dopaminergic Voice

WAY-100635 is widely recognized as a potent and selective "silent" antagonist of the 5-HT1A receptor, meaning it has high affinity for the receptor but lacks intrinsic efficacy.[6] It has been instrumental in characterizing 5-HT1A receptor function and is a standard tool for blocking 5-HT1A receptor-mediated effects in vitro and in vivo.[6][8] Furthermore, its favorable pharmacokinetic properties have led to its development as a widely used radioligand ([11C]WAY-100635) for positron emission tomography (PET) imaging of 5-HT1A receptors in the human brain.

However, a critical consideration for researchers using WAY-100635 is its significant agonist activity at the dopamine D4 receptor.[4] Studies have shown that WAY-100635 is a potent D4 receptor agonist, an activity that is not predicted by its structural similarity to other 5-HT1A ligands.[4] This off-target effect necessitates careful interpretation of in vivo data, as some of the observed behavioral or physiological effects of WAY-100635 could be mediated, at least in part, by its action on D4 receptors.

Experimental Methodologies

The data presented in this guide are derived from standard and well-validated experimental protocols in pharmacology.

Radioligand Binding Assays

These assays are employed to determine the affinity of a compound for a specific receptor.

  • Objective: To determine the dissociation constant (Ki) of this compound and WAY-100635 for target receptors.

  • General Protocol:

    • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human receptor of interest (e.g., 5-HT1A, D2, D3, D4) or from specific brain regions (e.g., rat hippocampus).

    • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT or [3H]WAY-100635 for 5-HT1A receptors) at a fixed concentration and varying concentrations of the unlabeled competitor drug (this compound or WAY-100635).

    • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assays

This is a functional assay that measures the activation of G-protein coupled receptors (GPCRs).

  • Objective: To determine the functional activity (agonist, antagonist, or partial agonist) and potency (EC50) of this compound and WAY-100635 at G-protein coupled receptors.

  • General Protocol:

    • Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest are used.

    • Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the test compound.

    • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.

    • Separation and Quantification: The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting after filtration.

    • Data Analysis: For agonists and partial agonists, the concentration that produces 50% of the maximal stimulation (EC50) is determined. For antagonists, the ability to inhibit the stimulation produced by a known agonist is measured.

cAMP Accumulation Assays

This is another functional assay to assess the activity of GPCRs that couple to adenylyl cyclase.

  • Objective: To measure the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP) via activation or inhibition of adenylyl cyclase.

  • General Protocol:

    • Cell Culture: Whole cells expressing the receptor of interest are used.

    • Stimulation: For Gi-coupled receptors like 5-HT1A, cells are typically stimulated with forskolin (B1673556) to increase basal cAMP levels. The test compound is then added to assess its ability to inhibit this forskolin-stimulated cAMP production.

    • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive enzyme immunoassays or fluorescence/luminescence-based reporter systems.

    • Data Analysis: The potency of an agonist is determined by its IC50 value for inhibiting forskolin-stimulated cAMP accumulation. The potency of an antagonist is determined by its ability to shift the concentration-response curve of a known agonist to the right, from which a pA2 value can be calculated.

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling

The 5-HT1A receptor primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors. The canonical pathway involves the inhibition of adenylyl cyclase by Gαi/o, leading to a decrease in intracellular cAMP levels.

G_protein_signaling cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist 5-HT1A Agonist (e.g., presynaptic this compound) Agonist->5HT1A_R Activates Antagonist 5-HT1A Antagonist (e.g., WAY-100635, postsynaptic this compound) Antagonist->5HT1A_R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates

5-HT1A Receptor Signaling Pathway
Dopamine D4 Receptor Signaling

Similar to the 5-HT1A receptor, the dopamine D4 receptor is also coupled to Gi/o proteins. Its activation, for instance by WAY-100635, leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, D4 receptor activation can modulate ion channel activity, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.

D4_receptor_signaling cluster_membrane Cell Membrane D4_R Dopamine D4 Receptor G_protein Gi/o Protein D4_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts K_ion K+ K_channel->K_ion Efflux Ca_ion Ca2+ Ca_channel->Ca_ion Influx Agonist D4 Agonist (e.g., WAY-100635) Agonist->D4_R Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Ca_influx Reduced Ca2+ Influx Ca_ion->Reduced_Ca_influx

Dopamine D4 Receptor Signaling
General Experimental Workflow for Compound Characterization

The characterization of novel compounds like this compound and WAY-100635 typically follows a standardized workflow, from initial binding studies to functional and in vivo assessments.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay [35S]GTPγS or cAMP Assay (Determine EC50/IC50 & Efficacy) Binding_Assay->Functional_Assay Selectivity_Screen Screening against a panel of receptors Functional_Assay->Selectivity_Screen PK_studies Pharmacokinetic Studies (ADME) Selectivity_Screen->PK_studies PD_studies Pharmacodynamic Studies (e.g., Microdialysis) PK_studies->PD_studies Behavioral_studies Behavioral Models (e.g., Anxiety, Depression) PD_studies->Behavioral_studies

Experimental Characterization Workflow

Conclusions and Recommendations

Both this compound and WAY-100635 are indispensable tools for probing the complexities of the 5-HT1A receptor system.

  • This compound is the compound of choice for studies aiming to differentiate the roles of presynaptic versus postsynaptic 5-HT1A receptors. Its unique functional profile offers a nuanced approach to modulating serotonergic activity.

  • WAY-100635 remains a gold-standard silent antagonist for in vitro studies and as a PET radioligand. However, researchers conducting in vivo experiments must remain vigilant of its potent dopamine D4 receptor agonism and incorporate appropriate controls to account for this off-target effect.

Ultimately, the selection between this compound and WAY-100635 should be guided by the specific research question and a thorough understanding of their distinct pharmacological profiles.

References

A Comparative Analysis of Presynaptic Agonists: Profiling S-15535 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the presynaptic agonist S-15535 with other representative agonists targeting key neurotransmitter systems. The following sections detail their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization, supported by quantitative data and visual representations of their mechanisms of action.

This compound is a potent and selective ligand for the serotonin (B10506) 5-HT1A receptor, where it exhibits a unique pharmacological profile, acting as an agonist at presynaptic autoreceptors and a weak partial agonist or antagonist at postsynaptic receptors.[1][2][3] This distinct mechanism of action has prompted interest in its potential as an anxiolytic and antidepressant agent.[3][4] To better understand its pharmacological standing, this guide compares this compound with other presynaptic agonists, including the 5-HT1A receptor partial agonist buspirone (B1668070), the alpha-2 adrenergic receptor agonist clonidine (B47849), and the dopamine (B1211576) D2/D3 receptor agonist pramipexole (B1678040).

Quantitative Comparison of Presynaptic Agonists

The following tables summarize the in vitro binding affinities and functional potencies of this compound and selected comparator agonists at their primary presynaptic receptor targets. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundPrimary Target5-HT1A (human)Dopamine D2 (human)Dopamine D3 (human)α2A-Adrenergic (human)Reference(s)
This compound 5-HT1A0.7400248190[3]
Buspirone 5-HT1A8.32 - 14450-430[5][6]
Clonidine α2-Adrenergic----
Pramipexole Dopamine D2/D3-19 - 79,5009 - 0.5-[7][8][9]

Note: A wide range of Ki values for Pramipexole at the D2 receptor has been reported, potentially reflecting different assay conditions and the use of different radioligands.

Table 2: Comparative Functional Activity (EC50, nM) from GTPγS Binding Assays

CompoundPrimary TargetEC50 (nM)Emax (% of full agonist)Reference(s)
This compound 5-HT1A~1.0 (pEC50 ~9)Partial Agonist[10]
Buspirone 5-HT1A72.44 - 80Partial Agonist[6]
Clonidine α2A-Adrenergic28 - 35.3Agonist (0.32 vs NE)[11][12]
Pramipexole Dopamine D2-Full Agonist[13]

Note: Direct comparative Emax values in the same assay system are often not available in the public literature. The qualitative description of efficacy (e.g., "Partial Agonist") is provided where specific percentage values are not available.

Signaling Pathways and Mechanisms of Action

Presynaptic autoreceptors for serotonin, dopamine, and norepinephrine (B1679862) are predominantly G-protein coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects that ultimately reduce neurotransmitter release.

Presynaptic_Agonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Presynaptic Terminal Membrane cluster_intracellular Intracellular Space Agonist Presynaptic Agonist (e.g., this compound, Clonidine, Pramipexole) Receptor Presynaptic Receptor (5-HT1A, α2-Adrenergic, D2) Agonist->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Produces PKA ↓ PKA Activity cAMP->PKA Activates Vesicle Neurotransmitter Vesicle PKA->Vesicle Modulates Release ↓ Neurotransmitter Release Vesicle->Release Leads to

Caption: Generalized signaling pathway for Gi/o-coupled presynaptic autoreceptors.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in assay buffer.

  • Assay Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-spiperone for D2, [3H]-clonidine for α2-adrenergic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[5][14][15]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Receptor-Containing Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Assay

Objective: To determine the functional activity (potency, EC50, and efficacy, Emax) of a test compound at a G-protein coupled receptor.

General Protocol:

  • Membrane Preparation: Similar to radioligand binding assays, membranes expressing the receptor of interest are prepared.

  • Assay Incubation: Membranes are incubated with varying concentrations of the test agonist in the presence of GDP and [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Reaction Termination: The binding reaction is stopped by rapid filtration, and unbound [35S]GTPγS is washed away.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is measured by scintillation counting.

  • Data Analysis: The amount of [35S]GTPγS binding is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined.

GTP_gamma_S_Workflow Start Start Membrane_Prep Prepare Receptor-Containing Membranes Start->Membrane_Prep Incubation Incubate Membranes with Test Agonist, GDP, and [35S]GTPγS Membrane_Prep->Incubation Filtration Separate Bound and Free [35S]GTPγS via Filtration Incubation->Filtration Counting Quantify Bound [35S]GTPγS (Scintillation Counting) Filtration->Counting Analysis Determine EC50 and Emax from Dose-Response Curve Counting->Analysis End End Analysis->End

Caption: Workflow for a [35S]GTPγS functional binding assay.

Supporting In Vivo Experimental Data

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals. This method provides crucial information about the functional consequences of presynaptic agonist administration.

  • This compound: Administration of this compound has been shown to decrease extracellular levels of serotonin in brain regions such as the hippocampus, consistent with its agonist activity at presynaptic 5-HT1A autoreceptors.[4]

  • Clonidine: As an alpha-2 adrenergic agonist, clonidine has been demonstrated to reduce the release of norepinephrine in the central nervous system.[16]

  • Pramipexole: This dopamine D2/D3 agonist has been shown to decrease the extracellular concentration of dopamine in vivo, indicative of its action on presynaptic dopamine autoreceptors.[17][18]

Conclusion

This compound demonstrates high affinity and selectivity for the 5-HT1A receptor, where it acts as a presynaptic agonist. When compared to other presynaptic agonists like buspirone, clonidine, and pramipexole, this compound exhibits a distinct pharmacological profile primarily targeting the serotonergic system. The choice of a specific presynaptic agonist for research or therapeutic development will depend on the desired target neurotransmitter system and the specific pharmacological effects required. The data and protocols presented in this guide offer a foundational resource for making informed decisions in the study of presynaptic modulation.

References

Safety Operating Guide

Essential Safety and Handling Protocols for S-15535

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Action Required: Due to the currently unidentified nature of the compound designated "S-15535," standard precautionary measures for handling unknown chemical substances must be strictly followed. The following guidance is based on general laboratory safety principles and will be updated as more specific information becomes available.

Researchers, scientists, and drug development professionals must prioritize safety when handling any new or uncharacterized compound. The lack of specific data for "this compound" necessitates a conservative approach, treating it as a potentially hazardous substance. All personnel must be trained on these procedures before commencing any work.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1 certified, providing full splash and impact protection.
Hands Chemical-Resistant GlovesNitrile or neoprene, double-gloving is recommended. Check for tears and degradation before and during use.
Body Laboratory CoatFully buttoned, long-sleeved, and made of a chemical-resistant material.
Respiratory Fume HoodAll handling of this compound must be conducted within a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial to minimize risk during the handling of this compound. The following workflow must be adhered to at all times.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Prepare Work Area Ensure fume hood is certified and operational. Clear all unnecessary items. don_ppe 2. Don Full PPE Verify integrity of all equipment. prep_area->don_ppe handle 3. Handle this compound Work exclusively within the fume hood. Use smallest quantities necessary. don_ppe->handle transport 4. Secure Transport Use sealed, secondary containers for any movement outside the fume hood. handle->transport decontaminate 5. Decontaminate Clean all surfaces and equipment with an appropriate solvent. transport->decontaminate dispose 6. Waste Disposal Segregate waste into designated, labeled containers for hazardous materials. decontaminate->dispose doff_ppe 7. Doff PPE Remove PPE in the correct order to avoid cross-contamination. dispose->doff_ppe

Figure 1: Standard workflow for handling this compound.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeContainerLabelingDisposal Route
Solid Waste Lined, sealed hazardous waste container"Hazardous Waste - this compound (Solid)"Via certified hazardous waste disposal service.
Liquid Waste Sealed, chemical-resistant container"Hazardous Waste - this compound (Liquid)"Via certified hazardous waste disposal service.
Contaminated PPE Lined, sealed hazardous waste container"Hazardous Waste - Contaminated PPE"Via certified hazardous waste disposal service.

Important Note: As no specific toxicological or reactivity data for this compound could be located in publicly available databases, these guidelines are based on a general risk assessment for an unknown chemical compound. It is imperative that the institutional chemical safety officer is consulted to review and approve all experimental protocols involving this compound. Should a Material Safety Data Sheet (MSDS) or other reliable safety information for this compound become available, these procedures must be updated accordingly.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-15535
Reactant of Route 2
Reactant of Route 2
S-15535

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.